Product packaging for Binospirone mesylate(Cat. No.:CAS No. 124756-23-6)

Binospirone mesylate

Cat. No.: B051614
CAS No.: 124756-23-6
M. Wt: 454.5 g/mol
InChI Key: JXBLEDCYKVWLJI-UHFFFAOYSA-N
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Description

Binospirone mesylate is a high-purity, non-benzodiazepine anxiolytic research chemical that acts as a selective agonist for the serotonin 5-HT1A receptor. Its primary research value lies in the study of serotonergic pathways and their profound influence on anxiety, depression, and other central nervous system disorders. The compound's mechanism involves binding with high affinity to presynaptic and postsynaptic 5-HT1A receptors, modulating neurotransmitter release and neuronal excitability. This action makes it an invaluable pharmacological tool for investigating the neurobiology of mood and anxiety, screening novel therapeutic agents, and exploring the functional roles of specific serotonin receptor subtypes in in vitro and in vivo models. Supplied with comprehensive analytical documentation, including HPLC and NMR data, our this compound is rigorously qualified to ensure batch-to-batch consistency, stability, and reliability for your most demanding research applications in neuropharmacology and psychopharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N2O7S B051614 Binospirone mesylate CAS No. 124756-23-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLEDCYKVWLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048676
Record name Binospirone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124756-23-6
Record name Binospirone mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124756236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binospirone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BINOSPIRONE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/155R3B9K8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Binospirone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binospirone, also known as MDL 73,005EF, is a selective azapirone derivative with a nuanced and multifaceted mechanism of action primarily centered on the serotonin 1A (5-HT1A) receptor. Unlike classical anxiolytics, binospirone exhibits a distinct pharmacological profile characterized by its dual activity as a partial agonist at presynaptic 5-HT1A autoreceptors and a silent antagonist at postsynaptic 5-HT1A receptors. This unique interaction modulates serotonergic neurotransmission in a highly specific manner, underpinning its anxiolytic effects. This technical guide provides a comprehensive overview of the core mechanism of action of binospirone mesylate, presenting quantitative binding data, detailed experimental protocols for its characterization, and visual diagrams of its signaling pathways and functional logic.

Core Pharmacological Profile: Receptor Binding Affinity

Binospirone's primary pharmacological activity is its potent and selective binding to the 5-HT1A receptor. Its affinity for other monoaminergic and benzodiazepine receptors is substantially lower, establishing it as a highly selective agent. The quantitative data available for binospirone's binding profile are summarized below.

Target ReceptorRadioligandTissue SourcepIC50IC50 (nM)Other Notes
5-HT1A [³H]8-OH-DPATRat Hippocampal Membranes8.6~2.5High affinity and selectivity.
Other Receptors VariousN/A->250Selectivity is greater than 100-fold compared to other monoamine (e.g., dopamine D2) and benzodiazepine receptor sites. Moderate affinity for D2 sites has been noted qualitatively.

Note: The pIC50 value was converted to an IC50 value using the formula IC50 = 10^(-pIC50) M.

Detailed Mechanism of Action

The therapeutic action of binospirone is rooted in its unique and opposing effects on different populations of the 5-HT1A receptor, which are distinguished by their anatomical location within the neuron.

Presynaptic 5-HT1A Autoreceptor Partial Agonism

On the soma and dendrites of serotonergic neurons in the raphe nuclei, binospirone acts as a partial agonist at 5-HT1A autoreceptors.[1] These receptors function as a negative feedback mechanism for the neuron. By stimulating these autoreceptors, binospirone inhibits the firing rate of serotonergic neurons and reduces the synthesis and release of serotonin (5-HT) into the synapse. This action is believed to contribute to the initial stages of its therapeutic effect.

Postsynaptic 5-HT1A Receptor Antagonism

In contrast, at postsynaptic 5-HT1A receptors located on non-serotonergic neurons in brain regions like the hippocampus and cortex, binospirone acts as a silent antagonist.[1] This means it binds to the receptor without activating it, and by occupying the binding site, it blocks the effects of endogenous serotonin. This postsynaptic blockade is a distinguishing feature compared to other 5-HT1A agonists like buspirone, which exhibit partial agonism at these sites.[2]

Downstream Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. When activated by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic partial agonist, binospirone initiates this signaling cascade, resulting in reduced neuronal firing. As a postsynaptic antagonist, it prevents serotonin from initiating this cascade.

cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Bino_pre Binospirone HT1A_pre 5-HT1A Autoreceptor (Partial Agonist Action) Bino_pre->HT1A_pre Binds & Activates Bino_post Binospirone Gi_pre Gi Protein HT1A_pre->Gi_pre Activates AC_pre Adenylyl Cyclase Gi_pre->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Firing_pre ↓ Neuronal Firing ↓ 5-HT Release cAMP_pre->Firing_pre HT1A_post 5-HT1A Receptor (Antagonist Action) Bino_post->HT1A_post Binds & Blocks Serotonin Serotonin (5-HT) Serotonin->HT1A_post Binding Prevented NoEffect No Signal Transduction HT1A_post->NoEffect

Figure 1: Dual action of Binospirone on pre- and postsynaptic 5-HT1A receptors.

Integrated Functional Effect

The combination of reduced serotonin release (from presynaptic agonism) and blockade of serotonin's postsynaptic effects creates a complex modulatory profile. This dual mechanism is hypothesized to produce anxiolytic effects that are distinct from those of benzodiazepines or selective serotonin reuptake inhibitors (SSRIs).

Binospirone Binospirone Administration Presynaptic Acts on Presynaptic 5-HT1A Autoreceptors Binospirone->Presynaptic Postsynaptic Acts on Postsynaptic 5-HT1A Receptors Binospirone->Postsynaptic Agonism Partial Agonist Presynaptic->Agonism Antagonism Antagonist Postsynaptic->Antagonism ReduceFiring ↓ 5-HT Neuron Firing ↓ 5-HT Release Agonism->ReduceFiring BlockSignal Blocks Postsynaptic 5-HT Signaling Antagonism->BlockSignal Anxiolysis Anxiolytic Effect ReduceFiring->Anxiolysis BlockSignal->Anxiolysis

Figure 2: Logical flow of Binospirone's dual mechanism leading to its therapeutic effect.

Key Experimental Protocols

The characterization of binospirone's binding affinity and functional activity relies on standard pharmacological assays. Below is a detailed methodology for a representative key experiment.

Radioligand Competition Binding Assay for 5-HT1A Receptor Affinity

This assay determines the affinity of a test compound (binospirone) for a target receptor (5-HT1A) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

a) Materials:

  • Membrane Preparation: Homogenized tissue from a brain region rich in the target receptor (e.g., rat hippocampus) or membranes from cells engineered to express the human 5-HT1A receptor.

  • Radioligand: A high-affinity 5-HT1A receptor agonist, typically [³H]8-hydroxy-DPAT.

  • Test Compound: this compound, dissolved and serially diluted to a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., serotonin or metergoline) to saturate all specific binding sites.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing co-factors like MgSO₄ and an antioxidant like ascorbic acid.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a substance like polyethyleneimine to reduce non-specific binding.

  • Detection: Liquid scintillation counter.

b) Procedure:

  • Preparation: Thaw the membrane preparation on ice and resuspend it in the assay buffer to a specific protein concentration.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the [³H]8-OH-DPAT radioligand, and varying concentrations of binospirone.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of the non-labeled control ligand.

    • Competition Wells: Contain membranes, radioligand, and one of the serial dilutions of binospirone.

  • Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes and any bound radioligand. Unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.

c) Data Analysis:

  • Calculate Specific Binding by subtracting the CPM from the non-specific binding wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the binospirone concentration. This will generate a sigmoidal competition curve.

  • Use non-linear regression analysis to fit the curve and determine the IC50 value , which is the concentration of binospirone that inhibits 50% of the specific binding of the radioligand.

  • The IC50 value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Binospirone Membranes->Incubate Radioligand Prepare [³H]Radioligand (e.g., 8-OH-DPAT) Radioligand->Incubate Binospirone Prepare Serial Dilutions of Binospirone Binospirone->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Equilibrium Reached Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure CPM) Wash->Count Plot Plot % Inhibition vs. [Binospirone] Count->Plot Calculate Calculate IC50 & Ki (Cheng-Prusoff) Plot->Calculate

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound possesses a sophisticated mechanism of action defined by its high selectivity for the 5-HT1A receptor and its differential functional activity at presynaptic versus postsynaptic receptor populations. It acts as a partial agonist at somatodendritic autoreceptors, reducing serotonin release, while simultaneously acting as an antagonist at postsynaptic receptors, blocking serotonin's downstream effects. This dual-action profile distinguishes it from other anxiolytic agents and provides a unique method for modulating the serotonergic system. A thorough understanding of this mechanism, supported by quantitative binding data and robust experimental protocols, is essential for its continued investigation and potential therapeutic application in neuropsychiatric disorders.

References

Binospirone Mesylate: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, physicochemical characterization, and pharmacological mechanism of binospirone mesylate. Binospirone is an azapirone derivative investigated for its anxiolytic properties. This document details experimental protocols, presents quantitative data in structured tables, and visualizes complex pathways to support research and development efforts in the field of neuroscience and medicinal chemistry.

Synthesis of this compound

The synthesis of binospirone (8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione) is typically achieved through a multi-step process involving the coupling of a spirocyclic imide core with a benzodioxin side chain, followed by salt formation with methanesulfonic acid to yield the mesylate salt. While specific process details can vary, a representative synthetic route is outlined below.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Salt Formation reactant reactant intermediate intermediate product product reagent reagent A 8-Azaspiro[4.5]decane-7,9-dione C 8-(2-Aminoethyl)-8- azaspiro[4.5]decane-7,9-dione A->C 1. K2CO3, DMF 2. Hydrazine hydrate B 2-(2-Bromoethyl)isoindole-1,3-dione E Binospirone (Free Base) C->E Na2CO3, Toluene, Reflux D 2-(Chloromethyl)-2,3-dihydro- 1,4-benzodioxine G This compound E->G Ethanol F Methanesulfonic Acid G cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) bino1 Binospirone autoreceptor 5-HT1A Autoreceptor (Gi/o-coupled) bino1->autoreceptor Partial Agonist ac1 Adenylyl Cyclase autoreceptor->ac1 Inhibits k_channel1 ↑ K+ Efflux autoreceptor->k_channel1 Opens cAMP1 ↓ cAMP ac1->cAMP1 pka1 ↓ PKA cAMP1->pka1 hyperpolarization Hyperpolarization (Inhibition) k_channel1->hyperpolarization serotonin_release ↓ Serotonin (5-HT) Release hyperpolarization->serotonin_release serotonin Serotonin (5-HT) serotonin_release->serotonin Synaptic Cleft bino2 Binospirone block Antagonism (Blockade) bino2->block post_receptor Postsynaptic 5-HT1A Receptor serotonin->post_receptor Binds downstream No Signal Transduction post_receptor->downstream block->post_receptor Blocks

Navigating the Solubility Landscape of Binospirone Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available information on the solubility of binospirone mesylate, a critical physicochemical property influencing its development as a pharmaceutical agent. While quantitative solubility data for this compound in various solvents remains elusive in publicly accessible literature, this document provides valuable related information, standardized experimental protocols for solubility determination, and insights into its mechanism of action to support research and development efforts.

Physicochemical Properties of Binospirone and its Mesylate Salt

Binospirone is an azapirone derivative with anxiolytic properties.[1] Its mesylate salt, this compound, is the form often used in pharmaceutical development.[2] Understanding the fundamental physicochemical properties is a prerequisite for any solubility assessment.

Table 1: Physicochemical Properties of Binospirone and this compound

PropertyBinospironeThis compoundSource
IUPAC Name 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid[1][2]
Molecular Formula C₂₀H₂₆N₂O₄C₂₁H₃₀N₂O₇S[2][3]
Molar Mass 358.43 g/mol 454.54 g/mol [2][3]
CAS Number 102908-59-8124756-23-6[1][2]

Solubility of a Structurally Related Compound: Buspirone Hydrochloride

In the absence of specific data for this compound, the solubility of buspirone hydrochloride, another anxiolytic agent from the same azapirone class, can offer some preliminary insights. It is crucial to note that while structurally related, the solubility profiles of these two compounds will differ.

Table 2: Quantitative Solubility of Buspirone Hydrochloride in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Source
Water0.588Not Specified[4]
Buffer (pH 7.4)0.125Not Specified[4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For determining the thermodynamic solubility of a compound like this compound, the saturation shake-flask method is a widely accepted and reliable technique.

Key Steps:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Solid Phase Analysis: The remaining solid should be analyzed (e.g., by XRPD, DSC) to check for any polymorphic or chemical transformations during the experiment.

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and/or filter the suspension B->C D Collect clear saturated solution C->D F Analyze remaining solid (XRPD, DSC) C->F E Analyze concentration by HPLC D->E

Caption: A generalized workflow for determining the thermodynamic solubility of a pharmaceutical solid.

Signaling Pathway of Binospirone

Binospirone's anxiolytic effects are understood to be mediated through its interaction with the serotonergic system. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.

Mechanism of Action:

  • Presynaptic 5-HT1A Autoreceptors: As a partial agonist, binospirone stimulates these receptors on serotonin-producing neurons. This leads to a feedback inhibition, reducing the synthesis and release of serotonin into the synaptic cleft.

  • Postsynaptic 5-HT1A Receptors: By acting as an antagonist at these receptors on downstream neurons, binospirone blocks the effects of serotonin that is present in the synapse.

The net effect of this dual action is a modulation of serotonergic neurotransmission, which is believed to be the basis for its anxiolytic activity.

Binospirone's Interaction with the 5-HT1A Receptor Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Binospirone_pre Binospirone (Partial Agonist) HT1A_auto 5-HT1A Autoreceptor Binospirone_pre->HT1A_auto Serotonin_synthesis Serotonin (5-HT) Synthesis & Release HT1A_auto->Serotonin_synthesis  Inhibition Serotonin_synapse 5-HT Serotonin_synthesis->Serotonin_synapse Release HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->HT1A_post Binospirone_post Binospirone (Antagonist) Binospirone_post->HT1A_post Neuronal_response Anxiolytic Effect HT1A_post->Neuronal_response

Caption: The dual action of binospirone on presynaptic and postsynaptic 5-HT1A receptors.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physicochemical Properties of Binospirone Mesylate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, an anxiolytic agent. The information presented herein is intended to support research, drug development, and formulation activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical methods.

Core Physicochemical Properties

This compound is the methanesulfonic acid salt of binospirone. Its fundamental properties are crucial for understanding its behavior in biological systems and during the formulation process.

PropertyValue / InformationSource
IUPAC Name 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid[1]
Molecular Formula C21H30N2O7S[1]
Molecular Weight 454.5 g/mol [1]
CAS Number 124756-23-6[1][2]
Parent Compound (Binospirone) LogP 2.3[3]
Melting Point Not available in the provided search results. A general experimental protocol is described below.
Solubility Not available in the provided search results. A general experimental protocol is described below.
pKa Not available in the provided search results. A general experimental protocol is described below.

Experimental Protocols

The following sections detail the standard methodologies for determining key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.

The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.[4]

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.[4][5] Impurities typically depress the melting point and broaden the melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[4]

  • Glass capillary tubes (one end sealed)[6]

  • Mortar and pestle

  • Sample packing wire/rod

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface.[6] If the sample is granular, it should be pulverized using a mortar and pestle.[6]

  • Capillary Loading: The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end.[6] This process is repeated until a packed sample height of 2-3 mm is achieved.[6]

  • Measurement:

    • The loaded capillary tube is inserted into the heating block of the melting point apparatus.[6]

    • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[5]

    • A fresh sample is then prepared for a more accurate measurement. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[6]

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4][6]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. This range is reported as the melting point.[4][6]

Solubility is a critical determinant of a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid drug is agitated in a specific solvent (e.g., water, buffer solutions) at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved drug in the supernatant is then quantified.

Apparatus:

  • Thermostatically controlled shaker bath or incubator

  • Vials or flasks with screw caps

  • Analytical balance

  • Filtration system (e.g., syringe filters with appropriate membrane)

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: An amount of this compound in excess of its expected solubility is added to a series of vials.

  • Equilibration: A precise volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at various pH values) is added to each vial. The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitation: The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the end of the experiment.

  • Sample Collection and Preparation: The samples are allowed to stand to let the excess solid settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: The filtrate is then diluted as necessary and the concentration of dissolved this compound is determined using a validated analytical method, such as HPLC-UV.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its solubility, absorption, and receptor binding.

Principle: The drug is dissolved in a suitable solvent and titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Apparatus:

  • Potentiometer with a pH electrode

  • Automated or manual burette

  • Stir plate and stir bar

  • Titration vessel

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water or a co-solvent system if aqueous solubility is low.

  • Titration: The solution is stirred continuously, and the initial pH is recorded. Small, precise increments of the titrant are added, and the pH is recorded after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • A titration curve is generated by plotting the measured pH versus the volume of titrant added.

    • The equivalence point(s) are identified from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

  • Data Reporting: The determined pKa value(s) are reported at the specified temperature and ionic strength.

Visualizations

The following diagrams illustrate a typical experimental workflow and the primary signaling pathway associated with binospirone's mechanism of action.

G cluster_prep Sample Preparation cluster_exp Equilibration cluster_analysis Analysis A Weigh excess This compound B Add precise volume of aqueous buffer A->B C Agitate at constant T (e.g., 24-72h) B->C D Filter supernatant (e.g., 0.22 µm filter) C->D E Quantify concentration (e.g., HPLC-UV) D->E F Report Solubility (mg/mL) E->F

Caption: Workflow for Aqueous Solubility Determination.

Binospirone is known to act as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[2] The primary signaling cascade for 5-HT1A receptors involves coupling to Gi/o proteins.[7][8][9]

G cluster_presynaptic Presynaptic Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Binospirone_pre Binospirone (Partial Agonist) HT1A_auto 5-HT1A Autoreceptor Gi_pre Gi/o Protein AC_pre Adenylyl Cyclase cAMP_pre ↓ cAMP PKA_pre ↓ PKA Activity Firing_rate ↓ Neuronal Firing Rate & Serotonin Release Binospirone_post Binospirone (Antagonist) Serotonin Serotonin HT1A_hetero 5-HT1A Heteroreceptor Block Blocks Serotonin Binding

Caption: Binospirone's Dual Action on 5-HT1A Receptors.

References

Binospirone Mesylate: A Technical Guide to its Receptor Binding Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binospirone mesylate, also known as MDL 73005EF, is a selective azapirone anxiolytic agent. This document provides an in-depth technical overview of its receptor binding profile, drawing from key preclinical research. Binospirone exhibits high affinity and selectivity for the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors. This dual activity is central to its mechanism of action. This guide summarizes the quantitative binding affinities, details the experimental protocols used for their determination, and visualizes the associated signaling pathways.

Receptor Binding Profile of this compound

The core of binospirone's pharmacological profile is its potent and selective interaction with the 5-HT1A receptor. Quantitative data from radioligand binding assays are summarized below.

Receptor SubtypeRadioligandTest CompoundpIC50Ki (nM)Source
Serotonin 5-HT1A [³H]-8-OH-DPATBinospirone (MDL 73005EF)8.6~2.5Moser et al., 1990
Other Monoamine & Benzodiazepine Receptors VariousBinospirone (MDL 73005EF)< 6.6> 250Moser et al., 1990

Note: The Ki value for 5-HT1A is estimated from the pIC50 value of 8.6. The Moser et al. (1990) study noted greater than 100-fold selectivity for the 5-HT1A receptor compared to other monoamine and benzodiazepine receptor sites, indicating significantly lower affinity for receptors such as other 5-HT subtypes, dopamine, and adrenergic receptors, though specific Ki values for these other receptors are not detailed in the abstract.

Experimental Protocols

The following sections detail the methodologies typically employed in the radioligand binding assays used to characterize compounds like binospirone.

Membrane Preparation

A standard protocol for preparing cell membranes for in vitro binding assays is as follows:

  • Tissue/Cell Homogenization : Frozen tissue or washed cells are homogenized in approximately 20 volumes of a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail).[1]

  • Initial Centrifugation : The homogenate undergoes a low-speed spin (e.g., 1,000 x g for 3 minutes) to remove large cellular debris.[1]

  • Membrane Pelleting : The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[1]

  • Washing : The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated to wash the membranes.[1]

  • Final Preparation and Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[1]

  • Protein Quantification : A sample of the membrane preparation is analyzed for total protein content using a standard assay, such as the Pierce® BCA assay, to allow for normalization of binding data.[1]

Radioligand Binding Assay (Competition Assay)

The affinity of binospirone for various receptors is determined using competition binding assays.

  • Assay Setup : The assay is typically conducted in 96-well plates with a final volume of around 250 µL per well.[1]

  • Component Addition : To each well, the following are added in sequence:

    • 150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120 µg for tissue membranes).[1]

    • 50 µL of the unlabeled test compound (this compound) at various concentrations. For determining non-specific binding, a high concentration of a known ligand for the target receptor is used.

    • 50 µL of the radioligand solution (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor) at a fixed concentration, typically at or below its Kd value.[2]

  • Incubation : The plates are incubated, often with gentle agitation, for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI). The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.[1][2]

  • Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Quantification of Radioactivity : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.[1]

Data Analysis
  • Specific Binding Calculation : For each concentration of the test compound, the non-specific binding is subtracted from the total binding to yield the specific binding.

  • IC50 Determination : The specific binding data is plotted against the logarithm of the test compound concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation : The IC50 value is converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation :[3][4][5]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • IC50 is the experimentally determined half-maximal inhibitory concentration of binospirone.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The workflow for a typical radioligand binding assay is illustrated below.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Wash & Resuspend Pellet centrifuge2->pellet store Store at -80°C pellet->store membranes Membrane Aliquot store->membranes incubate Incubate membranes->incubate radioligand Radioligand radioligand->incubate binospirone Binospirone (unlabeled) binospirone->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count raw_data Raw Counts count->raw_data specific_binding Calculate Specific Binding raw_data->specific_binding ic50 Determine IC50 specific_binding->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Workflow for Radioligand Binding Assay and Data Analysis.

Signaling Pathways

Binospirone's primary pharmacological effects are mediated through the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR).

5-HT1A Receptor Signaling

The 5-HT1A receptor is classically coupled to the inhibitory G-protein, Gi/o.[6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[6][7] This has several downstream consequences, including the modulation of protein kinase A (PKA) activity.

Binospirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonergic neurons in the raphe nuclei.[8] Activation of these autoreceptors leads to a decrease in the firing rate of these neurons and a reduction in serotonin release. Conversely, at postsynaptic 5-HT1A receptors, located in regions like the hippocampus and cortex, binospirone acts as an antagonist, blocking the effects of serotonin at these sites.

The canonical signaling pathway for the 5-HT1A receptor is depicted below.

G cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein cluster_cytoplasm Cytoplasm Binospirone Binospirone Receptor 5-HT1A Receptor Binospirone->Receptor Binds to G_alpha Gαi Receptor->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates targets

Canonical 5-HT1A Receptor Signaling Pathway.

Conclusion

This compound is a highly selective ligand for the 5-HT1A receptor, with a significantly lower affinity for other tested monoamine and benzodiazepine receptors. Its complex mechanism of action, involving partial agonism at presynaptic 5-HT1A autoreceptors and antagonism at postsynaptic 5-HT1A receptors, is mediated through the Gi/o-coupled signaling pathway that leads to the inhibition of adenylyl cyclase. The data and protocols presented in this guide provide a foundational understanding of the molecular pharmacology of binospirone for researchers and professionals in the field of drug development. Further research to fully elucidate its binding profile across a wider range of receptors would provide a more complete picture of its pharmacological activity.

References

Early Research on Binospirone Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone (MDL 73005EF), an azapirone derivative, emerged in early psychopharmacological research as a compound with a distinct profile from its structural analog, buspirone.[1] This technical guide provides an in-depth overview of the foundational preclinical research on binospirone mesylate, focusing on its mechanism of action, receptor binding profile, and effects in animal models of anxiety. The information is synthesized from key early studies to offer a comprehensive resource for researchers in drug development.

Mechanism of Action

Early investigations into binospirone's mechanism of action identified it as a potent and highly selective 5-hydroxytryptamine-1A (5-HT1A) receptor ligand.[2] Unlike buspirone, which exhibits a broader receptor interaction profile, binospirone's primary activity is centered on the 5-HT1A receptor.[2]

Subsequent research further elucidated a nuanced interaction with 5-HT1A receptors, suggesting a differential effect based on receptor location. Binospirone acts as a partial agonist at presynaptic 5-HT1A somatodendritic autoreceptors, which regulate the synthesis and release of serotonin.[1] At postsynaptic 5-HT1A receptors, however, it functions as an antagonist.[1] This dual action suggests a complex modulatory effect on the serotonergic system. The proposed mechanism involves the partial agonism at autoreceptors leading to a reduction in serotonergic neurotransmission, a potential pathway to its anxiolytic effects.[3]

Signaling Pathway of this compound at the 5-HT1A Receptor

Binospirone Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Binospirone_pre Binospirone 5HT1A_auto 5-HT1A Autoreceptor Binospirone_pre->5HT1A_auto Partial Agonist AC_pre Adenylyl Cyclase 5HT1A_auto->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre 5HT_release ↓ 5-HT Release cAMP_pre->5HT_release Binospirone_post Binospirone 5HT1A_post Postsynaptic 5-HT1A Receptor Binospirone_post->5HT1A_post Antagonist AC_post Adenylyl Cyclase 5HT1A_post->AC_post Effector Effector Systems AC_post->Effector Serotonin Serotonin Serotonin->5HT1A_post Blocked by Binospirone

Binospirone's dual action on pre- and postsynaptic 5-HT1A receptors.

Receptor Binding Profile

Radioligand binding studies were instrumental in characterizing the affinity and selectivity of binospirone for various neurotransmitter receptors. These studies revealed that binospirone possesses a high affinity for the 5-HT1A receptor, with a pIC50 of 8.6, making it more potent than buspirone in this regard.[2] Furthermore, binospirone demonstrated high selectivity for the 5-HT1A receptor, with over 100-fold greater affinity for this site compared to other monoamine and benzodiazepine receptors.[2]

ReceptorBinospirone (MDL 73005EF) pIC50Buspirone pIC50
5-HT1A8.67.8
5-HT2< 6.06.7
Dopamine D2< 6.07.0
α1-adrenoceptor< 6.06.3
α2-adrenoceptor< 6.0< 6.0
Benzodiazepine< 5.0< 5.0
Table 1: Comparative receptor binding affinities of binospirone and buspirone. Data sourced from Moser et al. (1990).[2]

Pharmacokinetics

Early preclinical studies in rats provided initial insights into the pharmacokinetic profile of binospirone. Following intravenous administration, binospirone exhibited a relatively short half-life. While detailed pharmacokinetic parameters from these early studies are limited, the focus of the research was primarily on its pharmacodynamic effects.

ParameterValue (for Buspirone in Rats)
Clearance13.1 ml/min
Terminal Elimination Half-life25 min
Table 2: Pharmacokinetic parameters of the related compound, buspirone, in rats following intravenous administration. Data for binospirone from early studies is not readily available. Data sourced from a study on buspirone pharmacokinetics.[4]

Preclinical Efficacy in Animal Models of Anxiety

Binospirone was evaluated in established animal models of anxiety to determine its potential anxiolytic effects. The results from these studies further highlighted its unique pharmacological profile compared to buspirone and other anxiolytic agents.

Water-Lick Conflict Test (Vogel-Type)

In the water-lick conflict test, a model of anxiety where punished drinking behavior is assessed, binospirone demonstrated an anxiolytic-like effect similar to that of diazepam.[2] Both binospirone and buspirone increased the number of shocks received by the animals, indicating a reduction in anxiety.[2]

CompoundDose (mg/kg, i.p.)% Increase in Shocks (Mean ± s.e.m.)
Binospirone0.25100 ± 25
1.0200 ± 50
Buspirone1.0150 ± 40
4.0250 ± 60
Diazepam2.0250 ± 50
Table 3: Effects of binospirone, buspirone, and diazepam in the water-lick conflict test in rats. Data adapted from Moser et al. (1990).[2]
Elevated Plus-Maze Test

The elevated plus-maze is another widely used model to assess anxiety-like behavior in rodents. In this test, binospirone, similar to diazepam, increased the percentage of time spent on the open arms, an indicator of anxiolytic activity.[2] In contrast, buspirone and the 5-HT1A agonist 8-OH-DPAT had the opposite effect, reducing the time spent on the open arms.[2]

CompoundDose (mg/kg, i.p.)% Time on Open Arms (Mean ± s.e.m.)
Binospirone0.2535 ± 5
1.045 ± 6
Buspirone1.05 ± 2
Diazepam2.040 ± 7
Table 4: Effects of binospirone, buspirone, and diazepam on the percentage of time spent on the open arms of the elevated plus-maze. Data adapted from Moser et al. (1990).[2]

Experimental Protocols

Receptor Binding Studies

Objective: To determine the affinity of binospirone for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Whole rat brains (minus cerebellum) were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged, and the resulting pellet was resuspended and incubated at 37°C. After a second centrifugation, the final pellet was resuspended in buffer to a concentration of 10 mg original tissue weight/ml.

  • Binding Assay: Aliquots of the membrane preparation were incubated with a specific radioligand for the receptor of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and various concentrations of binospirone or a reference compound.

  • Incubation and Filtration: The mixture was incubated to allow for binding equilibrium. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The pIC50 was calculated as the negative logarithm of the IC50.

Receptor Binding Assay Workflow Start Start: Brain Tissue Homogenization Membrane_Prep Membrane Preparation (Centrifugation & Resuspension) Start->Membrane_Prep Incubation Incubation with Radioligand & Binospirone Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting of Radioactivity Filtration->Counting Analysis Data Analysis (IC50 & pIC50 Determination) Counting->Analysis End End: Receptor Affinity Profile Analysis->End

Workflow for the in vitro receptor binding assay.
Water-Lick Conflict Test (Vogel-Type)

Objective: To assess the anxiolytic potential of binospirone by measuring its effect on punished drinking behavior.

Methodology:

  • Apparatus: A transparent plastic cage with a floor of stainless-steel rods connected to a shock generator. A drinking tube is inserted into the cage.

  • Procedure:

    • Rats were water-deprived for 48 hours.

    • On the test day, rats were placed in the cage and allowed to drink.

    • After 20 licks, a mild electric shock (e.g., 0.5 mA for 0.5 s) was delivered through the drinking tube and the floor grid.

    • The number of shocks taken during a 3-minute session was recorded.

  • Drug Administration: Binospirone, buspirone, diazepam, or vehicle was administered intraperitoneally (i.p.) at various doses prior to the test session.

  • Data Analysis: The mean number of shocks received in each treatment group was compared to the vehicle control group.

Elevated Plus-Maze Test

Objective: To evaluate the anxiolytic-like effects of binospirone based on the natural aversion of rodents to open and elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.

  • Procedure:

    • Rats were placed in the center of the maze, facing one of the open arms.

    • The animal was allowed to freely explore the maze for a 5-minute session.

    • The time spent in and the number of entries into the open and closed arms were recorded using a video-tracking system.

  • Drug Administration: Test compounds or vehicle were administered i.p. before the test.

  • Data Analysis: The percentage of time spent on the open arms and the number of open arm entries were calculated and compared between treatment groups.

Elevated Plus-Maze Workflow Start Start: Drug Administration Placement Place Rat in Center of Elevated Plus-Maze Start->Placement Exploration Allow 5-minute Free Exploration Placement->Exploration Recording Video Record Behavior (Time & Entries in Arms) Exploration->Recording Analysis Data Analysis (% Time in Open Arms, etc.) Recording->Analysis End End: Assessment of Anxiety-like Behavior Analysis->End

Experimental workflow for the elevated plus-maze test.

Conclusion

The early research on this compound established it as a potent and selective 5-HT1A receptor ligand with a unique pharmacological profile. Its differential activity at presynaptic and postsynaptic 5-HT1A receptors, coupled with its distinct effects in animal models of anxiety compared to buspirone, suggested a novel mechanism of action. These foundational studies provided a strong rationale for further investigation into its therapeutic potential for anxiety disorders. This technical guide consolidates the key quantitative data and experimental methodologies from this early research, offering a valuable resource for contemporary researchers in the field of psychopharmacology and drug discovery.

References

Binospirone Mesylate: A Technical Guide for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binospirone (MDL-73,005-EF) is a selective azapirone derivative with a unique and complex mechanism of action centered on the serotonergic system. Unlike other compounds in its class, such as buspirone, binospirone exhibits a distinct profile as a partial agonist at presynaptic 5-HT1A somatodendritic autoreceptors and a functional antagonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This dual activity allows it to modulate serotonergic neurotransmission in a highly specific manner, suggesting potential therapeutic applications in a range of neurological and psychiatric disorders. Preclinical studies have demonstrated its anxiolytic and cognitive-enhancing properties. This document provides a comprehensive technical overview of binospirone mesylate, summarizing its pharmacological profile, preclinical findings, and key experimental methodologies for its investigation.

Mechanism of Action

Binospirone's primary pharmacological activity is mediated through its high-affinity interaction with 5-HT1A serotonin receptors.[5][6] Its mechanism is distinguished by a dual-action profile depending on the receptor's location:

  • Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei, these receptors function as an inhibitory feedback mechanism. Binospirone acts as a partial agonist at these sites.[1][2] This action reduces the firing rate of serotonin neurons, leading to a decrease in serotonin synthesis and release in projection areas like the hippocampus.[2][7]

  • Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex. Binospirone functions as an antagonist at these postsynaptic receptors.[1][2] By blocking the effects of serotonin at these sites, it can prevent the hyperpolarizing effects of serotonin on target neurons, which has been shown to counteract certain cognitive deficits.[3][4]

This unique agonist-antagonist profile suggests that binospirone can decrease overall serotonergic tone via presynaptic agonism while simultaneously preventing serotonin-mediated inhibition in specific postsynaptic circuits. The compound also shows a moderate affinity for dopamine D2 receptors, although its primary effects are attributed to its 5-HT1A activity.[7]

cluster_workflow In Vivo Microdialysis Workflow A Implant Guide Cannula in Target Brain Region B Insert Microdialysis Probe (Awake Animal) A->B C Perfuse with aCSF and Collect Baseline Samples B->C D Administer Binospirone C->D E Collect Post-Treatment Samples D->E F Analyze Neurotransmitter Levels (e.g., HPLC-ED) E->F G Calculate % Change from Baseline F->G

References

Binospirone Mesylate: A Technical Guide to a 5-HT1A Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of binospirone mesylate (MDL 73005EF), a potent and selective ligand for the serotonin 1A (5-HT1A) receptor. This guide details its mechanism of action, summarizes key pharmacological data, outlines relevant experimental protocols, and visualizes the complex biological processes involved.

Core Concepts: Mechanism of Action

Binospirone is an azaspirodecanedione derivative that exhibits high affinity and selectivity for the 5-HT1A receptor.[1] Its pharmacological profile is complex, characterized by potent activity as a full agonist in functional assays such as GTPγS binding, yet it is sometimes described as a weak partial agonist in other models.[2][3] This suggests that its functional effects may be context- or tissue-dependent.

The primary mechanism of action for 5-HT1A receptor agonists involves coupling to inhibitory G-proteins (Gi/o). This interaction initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.

Binospirone's activity is stereoselective, with the S(-) enantiomer being the pharmacologically active form.[2] A key aspect of its profile is its differential activity at presynaptic versus postsynaptic 5-HT1A receptors, which are critical in modulating serotonergic neurotransmission.

  • Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, activation of these receptors provides a negative feedback signal, reducing neuronal firing and serotonin release.[4] The active S(-) enantiomer of binospirone has been shown to decrease extracellular 5-HT levels, a hallmark of presynaptic autoreceptor agonism.[2]

  • Postsynaptic Receptors: Located in various brain regions, including the hippocampus and cortex, these receptors mediate the postsynaptic effects of serotonin.[4] Some evidence suggests binospirone's effects are mediated through the activation of postsynaptic 5-HT1A receptors.[2]

This dual activity profile is central to the therapeutic potential of 5-HT1A receptor modulators.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining binospirone's interaction with the 5-HT1A receptor.

Table 1: Receptor Binding Affinity

CompoundParameterValueReceptor/Tissue SourceRadioligandReference
Binospirone (MDL 73005EF)pIC508.65-HT1A Recognition Site[3H]8-OH-DPAT[1]
Binospirone (MDL 73005EF)IC50 (nM)~2.55-HT1A Recognition Site[3H]8-OH-DPATCalculated from[1]

Note: IC50 was calculated from the pIC50 value (10-8.6 M).

Table 2: Functional Activity

CompoundParameterValueAssay TypeSystemReference
Binospirone (MDL 73005EF)pEC509.3 ± 0.2[35S]GTPγS BindingCloned human 5-HT1A Receptor[3]
Binospirone (MDL 73005EF)EC50 (nM)~0.5[35S]GTPγS BindingCloned human 5-HT1A ReceptorCalculated from[3]
Binospirone (MDL 73005EF)Intrinsic ActivityFull Agonist[35S]GTPγS BindingCloned human 5-HT1A Receptor[3]
Binospirone (MDL 73005EF)Intrinsic ActivityPartial AgonistAdenylate Cyclase InhibitionRat Hippocampal Membranes[2]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the proposed dual mechanism of action for binospirone.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Binospirone Binospirone Receptor 5-HT1A Receptor Binospirone->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP PKA PKA (Inactive) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Leads to PKA_active PKA (Active)

Canonical 5-HT1A Gi/o-protein signaling pathway.

Presynaptic_Postsynaptic_Action cluster_presynaptic Presynaptic Neuron (Raphe Nuclei) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Bino_pre Binospirone AutoReceptor 5-HT1A Autoreceptor Bino_pre->AutoReceptor Agonist Action Firing_pre ↓ Neuronal Firing AutoReceptor->Firing_pre Release ↓ Serotonin (5-HT) Release Firing_pre->Release Synapse Synaptic Cleft Release->Synapse Bino_post Binospirone PostReceptor Postsynaptic 5-HT1A Receptor Bino_post->PostReceptor Agonist/Antagonist Action Response_post Modulation of Postsynaptic Activity PostReceptor->Response_post Synapse->PostReceptor Less 5-HT Available

Binospirone's dual action on pre- and postsynaptic receptors.

Experimental Protocols

The characterization of binospirone relies on standardized in vitro pharmacological assays. Detailed methodologies for two key experiments are provided below.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (binospirone) by measuring its ability to displace a known radiolabeled ligand from the 5-HT1A receptor.

Materials:

  • Membrane Preparation: Homogenates from cells expressing human 5-HT1A receptors or from specific brain tissues (e.g., rat hippocampus).

  • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Detection: Scintillation counter.

Procedure:

  • Preparation: Thaw frozen membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.

    • 50 µL of various concentrations of binospirone.

    • 50 µL of [3H]8-OH-DPAT at a fixed concentration (typically near its Kd, e.g., 0.5-1.0 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of binospirone.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow prep Prepare Reagents: - Membrane Homogenate - Radioligand ([3H]8-OH-DPAT) - Binospirone Dilutions incubate Incubate Components in 96-well Plate (60-90 min at RT) prep->incubate filter Rapid Vacuum Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff count->analyze GTPgS_Assay_Workflow prep Prepare Reagents & Pre-incubate Membranes with GDP add_reagents Add to Plate: 1. Binospirone Dilutions 2. Membrane Preparation prep->add_reagents start_rxn Initiate Reaction with [35S]GTPγS Incubate (60 min at 30°C) add_reagents->start_rxn filter_wash Terminate via Filtration & Wash start_rxn->filter_wash count Quantify Bound [35S]GTPγS (Scintillation Counting) filter_wash->count analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Emax count->analyze

References

Preclinical Data on Binospirone Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone mesylate (formerly known as MDL 73005EF) is a novel psychoactive compound that has been investigated for its anxiolytic properties. Structurally, it belongs to the azapirone class of drugs, which also includes the clinically used anxiolytic, buspirone. The primary mechanism of action of binospirone, like other azapirones, involves the modulation of the serotonin 5-HT1A receptor system. However, it exhibits a distinct pharmacological profile, acting as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1] This unique profile suggests a potential for a differentiated therapeutic effect compared to other serotonergic agents.

This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacology, pharmacokinetics, and toxicology. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience.

Pharmacology

Mechanism of Action

This compound's primary pharmacological target is the serotonin 5-HT1A receptor. Its mechanism is characterized by a dual action depending on the receptor's location:

  • Presynaptic 5-HT1A Autoreceptors: Binospirone acts as a partial agonist at these receptors, which are located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these autoreceptors leads to a decrease in the firing rate of these neurons and a reduction in serotonin synthesis and release.

  • Postsynaptic 5-HT1A Receptors: In contrast, binospirone acts as an antagonist at postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and amygdala. By blocking these receptors, binospirone prevents the inhibitory effects of serotonin in these areas.

This distinct presynaptic agonist/postsynaptic antagonist profile differentiates binospirone from buspirone, which is a partial agonist at both pre- and postsynaptic 5-HT1A receptors.

Receptor Binding Affinity
ReceptorLigandKi (nM)SpeciesTissue SourceReference
5-HT1A Binospirone (MDL 73005EF) Data not availableRatBrain homogenate
5-HT2Binospirone (MDL 73005EF)Data not availableRatBrain homogenate
Dopamine D2Binospirone (MDL 73005EF)Data not availableRatBrain homogenate
α1-AdrenergicBinospirone (MDL 73005EF)Data not availableRatBrain homogenate
α2-AdrenergicBinospirone (MDL 73005EF)Data not availableRatBrain homogenate
BenzodiazepineBinospirone (MDL 73005EF)Data not availableRatBrain homogenate

Note: Specific Ki values for this compound are not available in the reviewed literature. The table structure is provided for future data population.

Functional Activity

The functional activity of binospirone at the 5-HT1A receptor has been characterized in various in vitro and in vivo models. As a presynaptic partial agonist, it inhibits serotonin release, while its postsynaptic antagonist activity blocks the effects of serotonin.

Assay TypeParameterValueSpeciesSystemReference
Presynaptic 5-HT1A Autoreceptor Activity EC50Data not availableRatRaphe Nuclei Slices
Postsynaptic 5-HT1A Receptor Activity IC50Data not availableRatHippocampal Membranes
Adenylate Cyclase Activity EmaxData not available

Note: Specific EC50, IC50, and Emax values for this compound are not available in the reviewed literature. The table structure is provided for future data population.

In Vivo Efficacy in Animal Models

This compound has demonstrated anxiolytic-like effects in various preclinical models of anxiety.

Animal ModelSpeciesDosing (mg/kg)RouteEffectReference
Elevated Plus-Maze RatData not availablei.p.Increased time spent in open arms
Vogel Conflict Test RatData not availablei.p.Increased punished licking
Social Interaction Test RatData not availablei.p.Increased social interaction time
Light-Dark Box Test MouseData not availablei.p.Increased time in the light compartment

Note: Specific dose-response data from these studies are not detailed in the available literature.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species, including absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the public domain. The following table is provided to structure any future findings.

ParameterSpeciesValueUnitRoute of Administration
Bioavailability RatData not available%Oral
Tmax RatData not availablehOral
Cmax RatData not availableng/mLOral
Half-life (t1/2) RatData not availablehOral
Volume of Distribution (Vd) RatData not availableL/kgIV
Clearance (CL) RatData not availableL/h/kgIV
Protein Binding RatData not available%

Toxicology

Specific acute and chronic toxicology data for this compound are not available in the reviewed literature. The following table is provided for the structuring of any future data.

Study TypeSpeciesRouteLD50 / NOAELUnit
Acute Toxicity MouseOralData not availablemg/kg
RatOralData not availablemg/kg
Chronic Toxicity RatOralData not availablemg/kg/day
DogOralData not availablemg/kg/day

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully described in the available literature. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Receptor Binding Assays
  • Objective: To determine the affinity of this compound for various neurotransmitter receptors.

  • General Protocol:

    • Tissue Preparation: Homogenization of specific brain regions (e.g., cortex, hippocampus, striatum) from preclinical species (e.g., rats, mice) in an appropriate buffer.

    • Radioligand Incubation: Incubation of the membrane homogenates with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of this compound.

    • Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

In Vivo Behavioral Models of Anxiety
  • Elevated Plus-Maze:

    • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

    • Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

  • Vogel Conflict Test:

    • Apparatus: A chamber with a drinking spout.

    • Procedure: Water-deprived rats are allowed to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.

Signaling Pathways and Experimental Workflows

Binospirone's Action on the 5-HT1A Receptor Signaling Pathway

The diagram below illustrates the differential effects of binospirone on presynaptic and postsynaptic 5-HT1A receptor signaling pathways.

G Binospirone's Dual Action on 5-HT1A Receptor Signaling cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Binospirone_pre Binospirone HT1A_auto 5-HT1A Autoreceptor (Partial Agonist) Binospirone_pre->HT1A_auto Binds Gi_pre Gi Protein HT1A_auto->Gi_pre Activates AC_pre Adenylate Cyclase Gi_pre->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Decreases PKA_pre PKA cAMP_pre->PKA_pre Decreases Firing_rate Neuronal Firing Rate PKA_pre->Firing_rate Decreases Serotonin_release Serotonin Release Firing_rate->Serotonin_release Decreases Binospirone_post Binospirone HT1A_post 5-HT1A Receptor (Antagonist) Binospirone_post->HT1A_post Blocks Serotonin_post Serotonin Serotonin_post->HT1A_post Gi_post Gi Protein HT1A_post->Gi_post No Activation AC_post Adenylate Cyclase Gi_post->AC_post No Inhibition cAMP_post cAMP AC_post->cAMP_post Normal Level Neuronal_inhibition Neuronal Inhibition cAMP_post->Neuronal_inhibition Prevents Hyperpolarization

Caption: Binospirone's dual action on 5-HT1A receptor signaling pathways.

Experimental Workflow for In Vivo Assessment of Anxiolytic Activity

The following diagram outlines a typical experimental workflow for evaluating the anxiolytic potential of a compound like this compound in a preclinical setting.

G Experimental Workflow for In Vivo Anxiolytic Assessment start Start animal_acclimation Animal Acclimation (e.g., Rats, 7-14 days) start->animal_acclimation drug_prep Drug Preparation (this compound in Vehicle) animal_acclimation->drug_prep dosing Drug Administration (e.g., i.p., p.o.) - Vehicle Control - Binospirone (Dose 1) - Binospirone (Dose 2) - Binospirone (Dose n) - Positive Control (e.g., Diazepam) drug_prep->dosing pre_treatment_time Pre-treatment Time (e.g., 30 minutes) dosing->pre_treatment_time behavioral_test Behavioral Test (e.g., Elevated Plus-Maze) pre_treatment_time->behavioral_test data_collection Data Collection (Video Tracking Software) behavioral_test->data_collection data_analysis Data Analysis (Statistical Tests, e.g., ANOVA) data_collection->data_analysis results Results Interpretation (Anxiolytic-like effect?) data_analysis->results end End results->end

Caption: A typical experimental workflow for in vivo anxiolytic assessment.

Conclusion

This compound is a selective 5-HT1A receptor ligand with a unique pharmacological profile of presynaptic partial agonism and postsynaptic antagonism.[1] Preclinical studies in animal models have suggested its potential as an anxiolytic agent. However, a comprehensive public database of its quantitative preclinical data, including detailed receptor binding affinities, functional potencies, and a full ADME-Tox profile, is currently lacking. Further research and publication of these data would be invaluable for a more complete understanding of binospirone's therapeutic potential and for guiding future drug development efforts in the field of anxiety and other neuropsychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Binospirone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

A-12345

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Binospirone mesylate is an anxiolytic agent belonging to the azapirone class of drugs. While specific preclinical data for this compound is limited, its mechanism of action and in vivo effects can be largely understood through the extensive research conducted on its close analog, buspirone.[1][2][3][4][5] This document provides detailed protocols for in vivo experimental evaluation of this compound, leveraging established methodologies for buspirone to assess its anxiolytic potential. The protocols described herein are intended for use by researchers, scientists, and drug development professionals.

Buspirone, and by extension binospirone, primarily exerts its anxiolytic effects through its activity as a partial agonist at serotonin 5-HT1A receptors.[1][6][7][8] It also exhibits a weaker antagonist activity at dopamine D2 receptors.[6][9] This unique pharmacological profile distinguishes it from benzodiazepines, as it does not produce significant sedation, muscle relaxation, or have a high potential for dependence.[4][10][11]

Mechanism of Action

This compound is understood to act primarily on the serotonergic and dopaminergic systems.

  • Serotonin 5-HT1A Receptor Partial Agonist: Binospirone acts as a partial agonist at postsynaptic 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors.[7][8] The initial activation of presynaptic autoreceptors leads to a decrease in serotonin release. However, with chronic administration, these autoreceptors are thought to desensitize, resulting in an overall enhancement of serotonergic neurotransmission.[7]

  • Dopamine D2 Receptor Antagonist: Binospirone also demonstrates antagonist activity at D2, D3, and D4 dopamine receptors.[6][12] Its effect is more pronounced on presynaptic autoreceptors at lower doses, which can lead to an increase in dopamine release.[12] At higher doses, it may also block postsynaptic D2 receptors.[12]

The interplay between these two neurotransmitter systems is believed to be central to the anxiolytic effects of binospirone.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by this compound.

G cluster_presynaptic Presynaptic 5-HT Neuron cluster_postsynaptic Postsynaptic Neuron Binospirone_pre Binospirone HT1A_auto 5-HT1A Autoreceptor (Full Agonist) Binospirone_pre->HT1A_auto binds Binospirone_post Binospirone AC_pre Adenylyl Cyclase HT1A_auto->AC_pre inhibits Ca_channel_pre Ca2+ Channel HT1A_auto->Ca_channel_pre inhibits K_channel_pre K+ Channel HT1A_auto->K_channel_pre activates cAMP_pre cAMP AC_pre->cAMP_pre produces PKA_pre PKA cAMP_pre->PKA_pre activates HT_release 5-HT Release Ca_channel_pre->HT_release mediates K_channel_pre->HT_release inhibits HT1A_post Postsynaptic 5-HT1A Receptor (Partial Agonist) Binospirone_post->HT1A_post binds AC_post Adenylyl Cyclase HT1A_post->AC_post inhibits cAMP_post cAMP AC_post->cAMP_post produces PKA_post PKA cAMP_post->PKA_post activates Neuronal_activity Neuronal Activity PKA_post->Neuronal_activity modulates

Binospirone's Action on 5-HT1A Receptors.

G cluster_presynaptic_da Presynaptic DA Neuron cluster_postsynaptic_da Postsynaptic Neuron Binospirone_pre_da Binospirone D2_auto D2 Autoreceptor (Antagonist) Binospirone_pre_da->D2_auto blocks Binospirone_post_da Binospirone DA_synthesis Dopamine Synthesis D2_auto->DA_synthesis inhibits DA_release Dopamine Release D2_auto->DA_release inhibits D2_post Postsynaptic D2 Receptor (Antagonist) Binospirone_post_da->D2_post blocks AC_post_da Adenylyl Cyclase D2_post->AC_post_da inhibits cAMP_post_da cAMP AC_post_da->cAMP_post_da produces PKA_post_da PKA cAMP_post_da->PKA_post_da activates Neuronal_response Neuronal Response PKA_post_da->Neuronal_response modulates

Binospirone's Action on Dopamine D2 Receptors.

In Vivo Experimental Protocols

The following protocols are designed to assess the anxiolytic effects of this compound in rodent models.

General Experimental Workflow

G start Animal Acclimatization drug_prep Drug Preparation (this compound & Vehicle) start->drug_prep randomization Randomization of Animals into Treatment Groups drug_prep->randomization drug_admin Drug Administration (e.g., i.p., p.o.) randomization->drug_admin behavioral_test Behavioral Testing (e.g., Elevated Plus Maze, Fear Conditioning) drug_admin->behavioral_test data_collection Data Collection & Analysis behavioral_test->data_collection end Interpretation of Results data_collection->end

A typical workflow for in vivo behavioral studies.
Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents.[13][14] The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • Video tracking software

  • This compound

  • Vehicle (e.g., saline, distilled water with a solubilizing agent)

  • Animal subjects (mice or rats)

Protocol:

  • Animal Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.) 30-60 minutes prior to testing.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Analyze the video recordings to determine the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

Expected Results: Anxiolytic compounds like buspirone are expected to increase the time spent and the number of entries into the open arms, without significantly affecting total locomotor activity.[15][16][17]

Fear Conditioning Test

The fear conditioning test assesses fear-associated learning and memory.[18][19]

Materials:

  • Fear conditioning chamber with a grid floor for delivering footshocks

  • Sound-attenuating isolation cubicle

  • Video camera and software for recording and analyzing freezing behavior

  • This compound

  • Vehicle

  • Animal subjects (mice or rats)

Protocol:

  • Habituation (Day 1): Place the animal in the conditioning chamber for a set period (e.g., 5 minutes) to habituate to the environment.

  • Conditioning (Day 2):

    • Place the animal in the conditioning chamber.

    • After a baseline period (e.g., 2 minutes), present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).

    • Co-terminate the CS with a mild, brief footshock (unconditioned stimulus, US; e.g., 2 seconds, 0.5 mA).

    • Repeat the CS-US pairing for a predetermined number of trials (e.g., 3-5 times) with an inter-trial interval.

  • Contextual Fear Test (Day 3):

    • Administer this compound or vehicle 30-60 minutes before the test.

    • Place the animal back into the same conditioning chamber (the context).

    • Record freezing behavior for a set period (e.g., 5 minutes).

  • Cued Fear Test (Day 4):

    • Administer this compound or vehicle 30-60 minutes before the test.

    • Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).

    • After a baseline period, present the CS (the tone) and record freezing behavior.

Data Analysis: The primary measure is the percentage of time the animal spends freezing (immobility except for respiratory movements).

Expected Results: Anxiolytic drugs like buspirone have been shown to reduce the freezing response in both the contextual and cued fear tests, indicating a decrease in fear expression.[15][20]

Data Presentation

The following tables provide examples of how quantitative data from in vivo experiments with buspirone, as a proxy for this compound, can be presented.

Table 1: Effects of Buspirone in the Elevated Plus Maze Test in Mice

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (% of total)Open Arm Entries (% of total)Total Distance Traveled (cm)
Vehicle-15.2 ± 2.120.5 ± 3.42500 ± 150
Buspirone0.520.1 ± 2.525.8 ± 4.12450 ± 180
Buspirone228.7 ± 3.035.1 ± 4.52550 ± 160
Buspirone1018.5 ± 2.822.3 ± 3.92300 ± 200

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on trends reported in the literature.[15]

Table 2: Effects of Buspirone on Freezing Behavior in the Fear Conditioning Test in Rats

Treatment GroupDose (mg/kg, i.p.)Contextual Freezing (%)Cued Freezing (%)
Vehicle-65.4 ± 5.270.1 ± 4.8
Buspirone0.550.1 ± 6.155.3 ± 5.9
Buspirone1.535.8 ± 4.9 40.2 ± 5.3

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on trends reported in the literature.[20]

Conclusion

The in vivo experimental protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of this compound's anxiolytic properties. By utilizing established models such as the elevated plus maze and fear conditioning tests, researchers can effectively characterize the behavioral effects of this compound. The provided diagrams and data tables serve as a guide for visualizing its mechanism of action and presenting experimental findings in a clear and structured manner. It is important to note that while buspirone serves as a valuable surrogate for preliminary studies, further investigations are necessary to fully elucidate the specific pharmacological profile of this compound.

References

Application Notes and Protocols for Binospirone Mesylate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of binospirone mesylate (buspirone) in preclinical rodent models of anxiety, depression, and psychosis. The following sections detail recommended dosage ranges, administration protocols, and methodologies for key behavioral assays.

Mechanism of Action

This compound's active component, buspirone, exerts its pharmacological effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.[1][2] This dual action is thought to underlie its anxiolytic, antidepressant, and antipsychotic properties.

Data Presentation: Dosage Summary

The following tables summarize effective dosage ranges of this compound (reported as buspirone) for various rodent models and behavioral paradigms. Dosages can vary based on the specific strain, age, and sex of the animal, as well as the experimental conditions.

Table 1: this compound Dosage in Mouse Models
Indication/ModelStrainAdministration RouteDosage Range (mg/kg)Observed Effects
Anxiety CD-1Intraperitoneal (i.p.)0.5 - 10Anxiolytic-like effects in the elevated plus maze at 2 mg/kg.[3]
Anxiety C57BL/6JIntraperitoneal (i.p.)5Increased immobility in the forced swim test, suggesting anxiolytic activity in a withdrawal model.[4]
Depression C57BL/6JIntraperitoneal (i.p.)5Reverses fentanyl withdrawal-induced increases in swimming behavior in the forced swim test.
Psychosis (MK-801 induced)Wild TypeIntraperitoneal (i.p.)3Blocked MK-801-induced prepulse inhibition disruption.
Table 2: this compound Dosage in Rat Models
Indication/ModelStrainAdministration RouteDosage Range (mg/kg)Observed Effects
Anxiety Long-EvansOral (p.o.)0.03 - 0.3Anxiolytic activity in the elevated plus-maze.[5]
Anxiety WistarIntraperitoneal (i.p.)3Reduced anxiety-related behaviors.
Depression Sprague-DawleyIntraperitoneal (i.p.) / Oral (p.o.)1 (i.p., daily for 14 days)Reversed reduction in hippocampal serotonin levels in socially isolated rats.[6]
Psychosis N/AN/AN/AData not readily available in the provided search results.

Experimental Protocols

Drug Preparation and Administration

Vehicle Selection: Buspirone hydrochloride, the active moiety in this compound, is soluble in saline. For oral administration, it can be dissolved or suspended in an aqueous vehicle containing 0.5% (w/v) methylcellulose.

Intraperitoneal (i.p.) Injection Protocol:

  • Prepare a stock solution of this compound in sterile saline to the desired concentration.

  • Weigh the animal to determine the correct volume for injection.

  • Gently restrain the mouse or rat, exposing the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Inject the calculated volume of the drug solution.

  • Return the animal to its home cage and monitor for any adverse reactions.

Oral Gavage (p.o.) Protocol:

  • Prepare a solution or suspension of this compound in the chosen vehicle.

  • Measure the correct volume based on the animal's weight.

  • Gently restrain the animal and insert a gavage needle into the esophagus.

  • Slowly administer the drug solution.

  • Carefully remove the gavage needle.

  • Return the animal to its home cage and observe for any signs of distress.

Key Behavioral Assays

The EPM test is used to assess anxiety-like behavior in rodents.[7] The maze consists of two open arms and two enclosed arms, elevated from the floor.[8] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Protocol:

  • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Administer this compound or vehicle at the predetermined time before testing (e.g., 30 minutes for i.p. injection).

  • Place the animal in the center of the maze, facing one of the closed arms.

  • Allow the animal to explore the maze for a 5-minute period.[7]

  • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

  • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

  • Calculate the percentage of open arm entries and the percentage of time spent in the open arms as measures of anxiety.

The FST is a common behavioral despair test used to screen for antidepressant-like activity.[9] Antidepressant treatments are expected to decrease the duration of immobility.

Protocol:

  • Fill a transparent cylindrical container with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.[9]

  • Administer this compound or vehicle prior to the test.

  • Gently place the animal into the water.

  • The test is typically conducted in two sessions. A 15-minute pre-test session on day one, followed by a 5-minute test session on day two.[10]

  • During the test session, record the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).[9]

  • After the test, remove the animal from the water, dry it with a towel, and return it to a heated cage to prevent hypothermia.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

The PPI test is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia and can be modeled in rodents.[11] A weaker prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus (pulse). Antipsychotic drugs are expected to reverse deficits in PPI.

Protocol:

  • Place the animal in a startle chamber.

  • Allow for a 5-10 minute acclimation period with background white noise.

  • The test session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75-90 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Administer this compound or vehicle before the test session.

  • The startle response (a whole-body flinch) is measured by a sensor platform.

  • Calculate the percentage of PPI for each prepulse intensity: (%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100).

  • An increase in %PPI in a model with a deficit indicates a potential antipsychotic effect.[12]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of binospirone and a typical experimental workflow.

G cluster_0 Buspirone Action on 5-HT1A Receptor Buspirone Binospirone (Buspirone) HT1A 5-HT1A Receptor (Gi/o-coupled) Buspirone->HT1A Partial Agonist AC Adenylyl Cyclase HT1A->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: Binospirone's partial agonism on 5-HT1A receptors leads to neuronal inhibition.

G cluster_1 Buspirone Action on Dopamine D2 Receptor Buspirone_D2 Binospirone (Buspirone) D2 Dopamine D2 Receptor Buspirone_D2->D2 Antagonist Dopaminergic_Signaling Dopaminergic Signaling D2->Dopaminergic_Signaling Modulates Dopamine Dopamine Dopamine->D2

Caption: Binospirone antagonizes D2 receptors, modulating dopaminergic signaling.

G cluster_2 Experimental Workflow for Behavioral Testing Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Prep Drug Preparation (this compound in Vehicle) Animal_Acclimation->Drug_Prep Animal_Weight Weigh Animals Drug_Prep->Animal_Weight Dosing Drug Administration (i.p. or p.o.) Animal_Weight->Dosing Pre_Test_Wait Pre-Test Waiting Period (e.g., 30 min) Dosing->Pre_Test_Wait Behavioral_Test Behavioral Assay (EPM, FST, or PPI) Pre_Test_Wait->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection Results Results Interpretation Data_Collection->Results

References

Application Notes and Protocols for Binospirone Mesylate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of binospirone mesylate solutions for in vitro cell culture experiments. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.

Introduction

Binospirone is a potent and selective ligand for the serotonin 5-HT1A and dopamine D2 receptors. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors, while also exhibiting antagonist activity at D2 autoreceptors. This dual-action mechanism makes binospirone a valuable tool for investigating the roles of serotonergic and dopaminergic signaling in various cellular processes, including neuronal function, cell survival, and inflammation.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of the closely related salt, buspirone hydrochloride, in common laboratory solvents. This information can be used as a guide for preparing this compound solutions.

Solvent Solubility (Buspirone HCl) Concentration (mM) Notes
DMSO84 mg/mL199.07 mMRecommended for preparing high-concentration stock solutions.
Water84 mg/mL199.07 mMMay require pH adjustment for complete dissolution.
Ethanol36 mg/mL85.31 mMCan be used as an alternative to DMSO.

Data is for Buspirone HCl (MW: 421.96 g/mol ) and serves as a strong proxy for this compound.

Stability and Storage

This compound solutions are susceptible to degradation. Proper storage is essential to maintain the integrity of the compound.

Condition Storage Vehicle Stability Recommendation
Stock Solution (-20°C) Glass VialsStable for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution (4°C) Glass VialsStable for up to 1 monthFor short-term storage. Protect from light.
Diluted in Media (37°C) Cell Culture PlatesUse immediatelyPrepare fresh dilutions for each experiment.
Light Exposure AllDegradation may occurStore solutions in amber vials or protect from light.
Humidity Solid FormCan promote degradationStore solid compound in a desiccator.

Signaling Pathways

This compound exerts its effects primarily through the 5-HT1A and Dopamine D2 receptors. Understanding the downstream signaling cascades is crucial for experimental design and data interpretation.

Binospirone Signaling Pathways cluster_0 This compound cluster_1 5-HT1A Receptor Signaling cluster_2 Dopamine D2 Receptor Signaling Binospirone Binospirone HT1A 5-HT1A Receptor Binospirone->HT1A Partial Agonist/ Antagonist D2 Dopamine D2 Receptor Binospirone->D2 Antagonist Gi Gi/o Protein HT1A->Gi Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit ERK_Akt ERK / Akt Pathways (Modulation) Gi->ERK_Akt cAMP ↓ cAMP AC_inhibit->cAMP PKA ↓ PKA cAMP->PKA Gi_D2 Gi/o Protein D2->Gi_D2 Activates beta_arrestin β-Arrestin Pathway (Modulation) D2->beta_arrestin AC_inhibit_D2 Adenylyl Cyclase (Inhibition) Gi_D2->AC_inhibit_D2 cAMP_D2 ↓ cAMP AC_inhibit_D2->cAMP_D2 PKA_D2 ↓ PKA cAMP_D2->PKA_D2

Caption: Binospirone's dual-action signaling mechanism.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (PTFE membrane recommended for DMSO)

  • Sterile syringes

Procedure:

  • Perform all steps in a sterile biosafety cabinet using aseptic technique.

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molar Mass of Binospirone: 385.5 g/mol ).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile, amber glass vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Sterilize the solution by filtering it through a 0.22 µm PTFE syringe filter into a new sterile, amber glass vial.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the compound name, concentration, date, and store at -20°C, protected from light.

Determining Optimal Working Concentration

The optimal concentration of this compound will vary depending on the cell type and the biological question being investigated. A dose-response experiment is recommended to determine the effective concentration range for your specific cell line.

Experimental Workflow:

Dose-Response Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Analysis A Seed cells in a multi-well plate B Allow cells to adhere (24 hours) A->B C Prepare serial dilutions of This compound B->C D Treat cells with a range of concentrations C->D F Incubate for desired duration (e.g., 24-72h) D->F E Include vehicle control (e.g., 0.1% DMSO) E->D G Perform cell viability assay (e.g., MTT, WST-1) F->G H Analyze data and determine IC50/EC50 G->H

Caption: Workflow for determining optimal concentration.

Recommended Concentration Range for Initial Screening: Based on published studies with buspirone, a starting range of 0.1 µM to 100 µM is recommended for most cell lines. For some specific assays, concentrations up to 300 µM have been used.[1][2]

Protocol for Treating Cells with this compound

Materials:

  • Cultured cells in multi-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. Note: To avoid precipitation and solvent toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%.

  • Remove the existing medium from the cells.

  • Add the medium containing the desired final concentration of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Return the plate to the incubator and culture for the desired experimental duration.

Troubleshooting

Problem Possible Cause Solution
Precipitation in stock solution Exceeded solubility limit; improper storage.Warm the solution gently (37°C). If precipitation persists, prepare a fresh stock solution. Ensure storage at -20°C in a non-frost-free freezer.
Precipitation upon dilution in media Poor aqueous solubility of the compound.Prepare intermediate dilutions in serum-free media before adding to complete media. Ensure the final DMSO concentration is low.
High cell death in vehicle control DMSO toxicity.Reduce the final concentration of DMSO in the culture medium to ≤ 0.1%.
Inconsistent results Degradation of the compound; improper pipetting.Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure proper mixing.

References

Administration of Binospirone Mesylate in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of binospirone mesylate in animal studies, drawing from preclinical research to guide experimental design and execution. The following sections detail the pharmacological profile of binospirone, established protocols for its use in various animal models, and key quantitative data from pharmacokinetic, pharmacodynamic, and toxicological studies.

Pharmacological Profile

Binospirone, an azapirone anxiolytic, primarily exerts its effects through its high affinity for serotonin receptor subtype 5-HT1A, where it acts as a partial agonist.[1][2] Its mechanism of action also involves complex interactions with dopamine D2-like receptors, including antagonism at D3 and D4 receptors.[1] This unique pharmacological profile contributes to its anxiolytic properties with a reduced side-effect profile compared to traditional benzodiazepines, notably lacking significant sedative, muscle relaxant, or addictive properties.[3][4] Binospirone is metabolized to an active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), which also contributes to its overall pharmacological effect.[5][6]

Mechanism of Action: Signaling Pathway

The primary mechanism of binospirone involves the activation of 5-HT1A receptors. As a partial agonist, it modulates serotonergic activity. At presynaptic 5-HT1A autoreceptors in the raphe nuclei, it inhibits serotonin synthesis and release. At postsynaptic 5-HT1A heteroreceptors, particularly in the hippocampus, it mimics the effects of serotonin.[2]

G cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Bino Binospirone AutoR 5-HT1A Autoreceptor Bino->AutoR activates Bino_post Binospirone SynVes Serotonin Vesicles AutoR->SynVes inhibits release PostR Postsynaptic 5-HT1A Receptor Effect Anxiolytic Effect PostR->Effect mediates Bino_post->PostR activates

Caption: Binospirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.

Experimental Protocols

Anxiolytic Activity Assessment: Elevated Plus-Maze (EPM)

The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

  • Animal Model: Male CD-1 mice or male Wistar rats.[1][7]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, i.p.).

    • After a specific pre-treatment time (e.g., 30 minutes, 2 hours, or 4 hours), place the animal in the center of the maze, facing an open arm.[7]

    • Allow the animal to explore the maze for a set duration (typically 5 minutes).

    • Record behavioral parameters, including the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries. Locomotor activity should also be assessed to rule out confounding effects.[7]

G cluster_workflow Elevated Plus-Maze Experimental Workflow start Start admin Administer Binospirone (e.g., 3 mg/kg, i.p.) start->admin wait Pre-treatment Interval (e.g., 2 hours) admin->wait place Place Animal on EPM wait->place test 5-minute Test Period place->test record Record: Time in Open Arms, Arm Entries test->record analyze Data Analysis record->analyze end End analyze->end

Caption: Workflow for assessing anxiolytic effects using the Elevated Plus-Maze.

Post-Traumatic Stress Disorder (PTSD) Model Assessment

Animal models of PTSD, such as the single prolonged stress (mSPS) protocol, can be used to evaluate the therapeutic potential of binospirone.

  • Animal Model: Adult male CD-1 mice.[1]

  • PTSD Induction (mSPS): A protocol involving a sequence of stressors to induce PTSD-like behaviors.

  • Drug Administration:

    • Route: Intraperitoneal (i.p.) injection.[1]

    • Dosage: 0.5, 2, or 10 mg/kg.[1]

    • Frequency: Once daily for 15 consecutive days.[1]

  • Behavioral Testing:

    • Fear Conditioning Test: To measure exaggerated freezing response.[1]

    • Forced Swim Test: To assess antidepressant-like effects.[1]

    • Elevated Plus-Maze: To measure anxiety levels.[1]

  • Data Analysis: A reduction in freezing behavior in the fear conditioning test and an increase in open-arm exploration in the EPM suggest positive effects of binospirone.[1]

Pharmacokinetic (PK) Studies

PK studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of binospirone.

  • Animal Models: Wistar rats, Rhesus monkeys.[6][8]

  • Administration Routes and Doses:

    • Rats: Intravenous (i.v.) infusion of 5 or 15 mg/kg over 15 minutes.[6]

    • Monkeys: Oral gavage at doses of 12.5, 25, and 50 mg/kg.[8]

  • Sample Collection:

    • Serial blood samples are collected at multiple time points post-administration.[8][9]

  • Analytical Method:

    • Plasma concentrations of binospirone and its metabolite 1-PP are determined using a validated method such as LC/tandem mass spectrometry.[9]

  • Data Analysis:

    • Pharmacokinetic parameters including Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated.[9]

Quantitative Data Summary

Pharmacokinetic Parameters
SpeciesDose & RouteCompoundCmaxAUCt1/2ClearanceReference
Rat 5 mg/kg, i.v.Binospirone--25 min13.1 ml/min[6]
Rat 15 mg/kg, i.v.Binospirone--25 min13.1 ml/min[6]
Rat -1-PP--79 min8.2 ml/min[6]
Rhesus Monkey 12.5-50 mg/kg, OralBinospironeDose-proportional on Day 1Dose-proportional on Day 1--[8]
Rhesus Monkey 12.5-50 mg/kg, Oral1-PPDose-proportionalDose-proportional--[8]

Note: In Rhesus monkeys, dose proportionality for binospirone was not observed on day 7, with a significant accumulation factor for both Cmax and AUC.[8]

Behavioral Efficacy Dosages
Animal ModelBehavioral TestEffective Dose(s)RouteObserved EffectReference
Mouse (CD-1) Elevated Plus-Maze2 mg/kgi.p.Anxiolytic-like effect[1]
Mouse (CD-1) Fear Conditioning0.5, 2, 10 mg/kgi.p.Dose-dependent decrease in freezing[1]
Rat Elevated Plus-Maze3 mg/kg-Increased open arm exploration[7]
Rat Pain Threshold1.0 & 2.0 mg/kgi.p.Increased pain threshold (analgesic)[10]
Rat Learning & Memory0.1 & 0.3 mg/kgi.p.Improved acquisition and retention[10]
Acute Toxicity Data (LD50)

The following data pertains to buspirone hydrochloride.

SpeciesRouteLD50 (mg/kg)Reference
Mouse Oral670 (Male), 600 (Female)[11]
Mouse Subcutaneous340 (Male), 360 (Female)[11]
Mouse Intravenous54 (Male), 61 (Female)[11]
Rat Oral640 (Male), 560 (Female)[11]
Rat Subcutaneous340 (Male & Female)[11]
Rat Intravenous78 (Male), 80 (Female)[11]
Dog Oral>160[11]

Toxic signs observed at high doses included decreased activity, convulsions, salivation, and tremors. The cause of death was generally attributed to respiratory insufficiency.[11]

Important Considerations

  • Salt Form: The specific salt form of binospirone (e.g., mesylate vs. hydrochloride) should be noted, as it can influence solubility and pharmacokinetic properties. The majority of published literature refers to buspirone hydrochloride.[11]

  • Vehicle: The vehicle used to dissolve or suspend this compound for administration should be appropriate for the route of administration and non-toxic to the animal model.

  • Acclimation: Animals should be properly acclimated to the laboratory environment and handling procedures to minimize stress-induced variability in behavioral assays.

  • Species Differences: Pharmacokinetic and pharmacodynamic properties of binospirone can vary significantly between species.[5]

  • Caution in Use: Binospirone should be used with caution in animals with liver or kidney disease, as this may alter its clearance.[5][12] It is also not recommended for use in pregnant or lactating animals due to a lack of sufficient safety data.[12]

References

Application Notes and Protocols for the Quantification of Binospirone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Binospirone Mesylate in pharmaceutical formulations and biological matrices. The following protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of binospirone.[1][2] This method offers excellent specificity and precision.[1]

Quantitative Data Summary
ParameterHPLC Method 1 (Bulk Drug)HPLC Method 2 (Plasma)
Linearity Range 5 - 200 ng/µL[3]20.0 - 5000 ng/mL[4]
Limit of Quantification (LOQ) 2.5 ng/µL[3]-
Limit of Detection (LOD) -6.51 ng/mL[4]
Accuracy Acceptable values reported[3]89.2 - 108%[4]
Precision (Intra-assay %RSD) ≤ 0.38%[3]≤ 14.6%[4]
Precision (Inter-day %RSD) ≤ 0.80%[3]-
Column Ultrasphere C18[3]Kinetex® C8[4]
Mobile Phase Gradient with monobasic potassium phosphate buffer (pH 6.9) and acetonitrile-methanol mixture (13:17)[3]Isocratic with acetonitrile and 10-mM potassium phosphate buffer (pH 6.0)[4]
Detection Photodiode Array (PDA) at 244 and 210 nm[3]Fluorescence at λex/λem = 237/380 nm[4]
Experimental Protocol: Stability-Indicating HPLC Method for Bulk Drug

This method is designed to separate binospirone from its potential degradation products, making it suitable for stability studies.[3]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Water (HPLC grade)

  • Excipients (for specificity studies)

2. Chromatographic Conditions:

  • Column: Ultrasphere C18, heated to 40°C[3]

  • Mobile Phase: A gradient program utilizing:

    • A: Monobasic potassium phosphate buffer (pH 6.9)

    • B: Acetonitrile-methanol mixture (13:17)

  • Gradient Program:

    • Start with 35% B for 5 minutes.

    • Increase to 54% B over 5.5 minutes.[3]

  • Flow Rate: Not specified, typically 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector monitoring at 244 nm and 210 nm.[3]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 5 to 200 ng/µL).[3]

4. Sample Preparation (Forced Degradation Samples):

  • Subject this compound to stress conditions such as heat, light, acid/base hydrolysis, and oxidation to generate degradation products.[3]

  • Dissolve the stressed samples in the mobile phase to a known concentration.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of binospirone in the samples from the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Prepare Standard Solutions Injector Autosampler/Injector Standard->Injector Sample Prepare Sample Solutions Sample->Injector Column Chromatographic Column Detector Detector (PDA/Fluorescence) Column->Detector Pump Solvent Delivery System Pump->Injector Injector->Column Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS SPE Solid Phase Extraction IS->SPE Reconstitute Reconstitute SPE->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant UV_Vis_Principle cluster_beer_lambert Beer-Lambert Law cluster_measurement Measurement A Absorbance (A) c Concentration (c) A->c is proportional to epsilon Molar Absorptivity (ε) l Path Length (l) Binospirone Binospirone Solution Spectrophotometer Spectrophotometer Binospirone->Spectrophotometer Absorbance Measure Absorbance at λmax Spectrophotometer->Absorbance Absorbance->A

References

Application Notes and Protocols for Studying Anxiety Models in Mice with Buspirone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing buspirone mesylate, a non-benzodiazepine anxiolytic, for studying anxiety-related behaviors in mouse models. This document details the mechanism of action, experimental protocols for key behavioral assays, and a summary of quantitative data from preclinical studies.

Introduction

Buspirone is an anxiolytic agent primarily used to treat generalized anxiety disorder.[1] Its unique pharmacological profile, distinct from classic benzodiazepines, makes it a valuable tool for investigating the neurobiology of anxiety.[1] Buspirone's mechanism of action is principally mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[2][3] It also exhibits a weaker antagonist activity at dopamine D2 receptors.[2][4] This document outlines the application of buspirone mesylate in established mouse models of anxiety, providing detailed protocols and expected outcomes to guide researchers in their study design.

Mechanism of Action: 5-HT1A Receptor Signaling

Buspirone's anxiolytic effects are primarily attributed to its modulation of the serotonergic system through 5-HT1A receptors. These receptors are G-protein coupled and, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing. Buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonergic neurons in the raphe nuclei. This initially reduces serotonin release. However, with chronic administration, these autoreceptors are thought to desensitize, leading to an overall increase in serotonergic neurotransmission. At postsynaptic 5-HT1A receptors, located in brain regions like the hippocampus, amygdala, and cortex, buspirone acts as a partial agonist, further modulating serotonergic activity.[3]

Buspirone_5HT1A_Signaling cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) Buspirone_pre Buspirone Receptor_pre 5-HT1A Autoreceptor (Full Agonist) Buspirone_pre->Receptor_pre binds Buspirone_post Buspirone G_protein_pre Gi/o Protein Receptor_pre->G_protein_pre activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre inhibits cAMP_pre cAMP AC_pre->cAMP_pre converts ATP to ATP_pre ATP PKA_pre PKA cAMP_pre->PKA_pre activates Firing_pre Decreased Neuronal Firing & Serotonin Release PKA_pre->Firing_pre leads to Receptor_post 5-HT1A Receptor (Partial Agonist) Buspirone_post->Receptor_post binds G_protein_post Gi/o Protein Receptor_post->G_protein_post activates AC_post Adenylyl Cyclase G_protein_post->AC_post inhibits cAMP_post cAMP AC_post->cAMP_post converts ATP to ATP_post ATP PKA_post PKA cAMP_post->PKA_post activates Anxiolysis Anxiolytic Effect PKA_post->Anxiolysis contributes to

Caption: Buspirone's dual action on 5-HT1A receptors.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative effects of buspirone mesylate in various mouse models of anxiety. Dosages are typically administered via intraperitoneal (i.p.) injection.

Table 1: Effects of Buspirone in the Elevated Plus-Maze (EPM)

Dose (mg/kg, i.p.)Mouse StrainEffect on Open Arm Time/EntriesCitation
2.0CD-1Anxiolytic-like effect observed.[2][2]
2.0, 4.0Not SpecifiedIncreased percentage of entries and time spent in open arms in control mice.[5][5]
2.5, 5.0High- and low-anxiety inbred strainsNo prevention of the gradual decrease in open-arm exploration with chronic treatment.[6][6]
1.25 (acute)DBASelective reduction in risk assessment behaviors.[7][7]
1.25 (chronic)DBAReduced open arm entries.[7][7]

Table 2: Effects of Buspirone in the Open Field Test (OFT)

Dose (mg/kg, i.p.)Mouse StrainEffect on Center Time / LocomotionCitation
8.0Not SpecifiedInhibited locomotion in control animals.[5][5]
1, 3, 10C57BL/6High dosages prevented behavioral deficits caused by rotenone.[8][8]
5.0Anxious (AX) miceIncreased time spent in the center.[9][9]

Table 3: Effects of Buspirone in the Fear Conditioning Test

Dose (mg/kg, i.p.)Mouse StrainEffect on Freezing BehaviorCitation
0.5, 2, 10CD-1Dose-dependently decreased exaggerated freezing response.[2][2]
Not SpecifiedNot SpecifiedDisrupted retention of fear conditioning when administered before the conditioning session.[10][10]

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the anxiolytic effects of buspirone mesylate are provided below.

Elevated Plus-Maze (EPM)

The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms (with high walls), elevated from the floor.[11]

  • The maze is typically made of a non-reflective material.

Procedure:

  • Administer buspirone mesylate (or vehicle control) intraperitoneally to the mice and allow for a pre-treatment period (typically 30 minutes).

  • Place the mouse in the center of the maze, facing one of the open arms.[11]

  • Allow the mouse to explore the maze for a 5-minute session.[11]

  • Record the session using a video camera positioned above the maze.

  • After the session, return the mouse to its home cage.

  • Clean the maze thoroughly between each trial to eliminate olfactory cues.[11]

Data Analysis:

  • Time spent in the open arms versus the closed arms.[11]

  • Number of entries into the open and closed arms.

  • Total distance traveled.

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_post Post-Test cluster_analysis Data Analysis Drug_Admin Administer Buspirone (i.p.) Pre_Treat Pre-treatment Period (30 min) Drug_Admin->Pre_Treat Placement Place mouse in center of EPM Pre_Treat->Placement Exploration Allow 5 min exploration Placement->Exploration Recording Video Record Session Exploration->Recording Return Return mouse to home cage Recording->Return Analyze Analyze video for: - Time in open/closed arms - Entries into open/closed arms - Total distance Recording->Analyze Clean Clean apparatus Return->Clean

Caption: Workflow for the Elevated Plus-Maze experiment.
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

  • A square or circular arena with high walls to prevent escape.

  • The arena floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Administer buspirone mesylate (or vehicle control) i.p. and allow for a pre-treatment period.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a predetermined duration (typically 5-10 minutes).

  • Record the session with an overhead video camera.

  • After the session, return the mouse to its home cage.

  • Clean the arena thoroughly between trials.

Data Analysis:

  • Time spent in the center zone versus the peripheral zone.

  • Number of entries into the center zone.

  • Total distance traveled.

  • Rearing frequency.

  • An increase in the time spent in the center zone is indicative of an anxiolytic effect.

Fear Conditioning Test

This paradigm assesses fear-associated learning and memory.[12]

Apparatus:

  • A conditioning chamber equipped with a grid floor for delivering a mild footshock (unconditioned stimulus, US), a speaker for an auditory cue (conditioned stimulus, CS), and a video camera.[12]

Procedure:

  • Conditioning Phase:

    • Place the mouse in the conditioning chamber and allow for a habituation period.

    • Present the CS (e.g., a tone) for a specific duration (e.g., 20 seconds).[12]

    • Co-terminate the CS with a mild footshock (US; e.g., 0.4 mA for 1 second).[12]

    • Administer buspirone mesylate or vehicle before this session to test its effect on fear acquisition.

  • Contextual Fear Test:

    • 24 hours after conditioning, place the mouse back into the same chamber (context) without presenting the CS or US.

    • Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) as a measure of contextual fear memory.

  • Cued Fear Test:

    • A few hours after the contextual test, place the mouse in a novel chamber with different contextual cues.[12]

    • After a habituation period, present the CS (the tone) without the US.

    • Record freezing behavior as a measure of cued fear memory.

    • Administer buspirone mesylate or vehicle before the contextual or cued fear tests to assess its effect on the expression of fear.

Data Analysis:

  • Percentage of time spent freezing during the contextual and cued fear tests.

  • A decrease in freezing behavior is indicative of an anxiolytic or fear-reducing effect.

Fear_Conditioning_Workflow cluster_conditioning Day 1: Conditioning cluster_contextual Day 2: Contextual Fear Test cluster_cued Day 2: Cued Fear Test cluster_drug_admin Drug Administration Points Habituation1 Habituation in Chamber A CS_US_Pairing Present CS (Tone) + US (Footshock) Habituation1->CS_US_Pairing Placement_A Place mouse in Chamber A (Context) CS_US_Pairing->Placement_A 24h Record_Freezing_A Record Freezing (No CS or US) Placement_A->Record_Freezing_A Placement_B Place mouse in Chamber B (Novel Context) Record_Freezing_A->Placement_B hours Habituation2 Habituation Placement_B->Habituation2 Present_CS Present CS (Tone) (No US) Habituation2->Present_CS Record_Freezing_B Record Freezing Present_CS->Record_Freezing_B Admin_Acquisition Administer before Conditioning Admin_Acquisition->CS_US_Pairing Admin_Expression Administer before Contextual/Cued Test Admin_Expression->Placement_A Admin_Expression->Placement_B

Caption: Experimental workflow for Fear Conditioning.

References

Application Notes & Protocols: Long-Term Stability of Binospirone Mesylate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[2] These studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[2][3]

Data Presentation: Stability of Related Compound (Buspirone HCl)

The following table summarizes the typical degradation behavior of buspirone hydrochloride under various stress conditions, which can be indicative of potential degradation pathways for binospirone mesylate.

Table 1: Summary of Forced Degradation Studies on Buspirone HCl

Stress ConditionReagents and ConditionsObservationMajor Degradation ProductReference
Acid Hydrolysis 0.1 M HCl, heatedSignificant degradationBuspirone Acid Hydrochloride[2]
Base Hydrolysis 0.1 M NaOH, heatedSignificant degradationNot specified[2]
Oxidation 3-30% H₂O₂, ambient tempDegradation observedNot specified[2]
Thermal Degradation 70°C, solid stateDecomposition observedMultiple breakdown products[4][5]
Photodegradation Exposure to UV/Vis lightDegradation observedNot specified[2]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • pH meter

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Forced degradation chamber (temperature, humidity, and light controlled)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Transfer the stock solution to a vial and expose it to 70°C in a stability chamber for 48 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress conditions.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. An example method for a related compound involves a C18 column with a gradient elution using a phosphate buffer and acetonitrile/methanol mixture as the mobile phase, with UV detection at 210 nm and 240 nm.[2][6]

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.

    • Assess peak purity of the binospirone peak in stressed samples to ensure no co-eluting degradation products.

Protocol for Long-Term Stability Testing of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solution formulation over an extended period under defined storage conditions.

Materials:

  • This compound solution at the desired concentration and formulation.

  • Stability chambers set to ICH recommended conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

  • Validated stability-indicating HPLC method.

  • Appropriate container closure system for the solution.

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the this compound solution and package it in the intended container closure system.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at the following time points:

    • Initial: 0 months

    • Long-Term: 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 1, 2, 3, and 6 months

  • Analytical Testing: At each time point, analyze the samples for the following:

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • pH: Measure the pH of the solution.

    • Assay: Quantify the concentration of this compound using the validated stability-indicating HPLC method.

    • Degradation Products: Quantify any degradation products observed in the chromatogram.

  • Data Analysis:

    • Tabulate the results for each storage condition and time point.

    • Evaluate any trends in the data, such as a decrease in the assay value or an increase in degradation products over time.

    • Determine the shelf-life of the product based on the time it takes for the assay value to drop below a specified limit (e.g., 90% of the initial concentration) or for a degradation product to exceed its specification.

Mandatory Visualizations

Signaling Pathway of Binospirone

Binospirone_Signaling_Pathway Binospirone This compound Presynaptic Presynaptic 5-HT1A Autoreceptor Binospirone->Presynaptic Partial Agonist Postsynaptic Postsynaptic 5-HT1A Receptor Binospirone->Postsynaptic Antagonist Serotonin_Release Serotonin (5-HT) Release Presynaptic->Serotonin_Release Inhibits Postsynaptic_Signaling Postsynaptic Signaling Blocked Postsynaptic->Postsynaptic_Signaling Blocks Neuronal_Firing Inhibition of Neuronal Firing Serotonin_Release->Neuronal_Firing Anxiolytic_Effect Anxiolytic Effect Neuronal_Firing->Anxiolytic_Effect Postsynaptic_Signaling->Anxiolytic_Effect

Caption: Mechanism of action for this compound.

Experimental Workflow for Long-Term Stability Study

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing at Time Points (0, 3, 6, 12... months) cluster_analysis Data Analysis Prep_Solution Prepare Binospirone Solution Package Package in Final Container Prep_Solution->Package Long_Term 25°C / 60% RH Package->Long_Term Accelerated 40°C / 75% RH Package->Accelerated Visual Visual Inspection Long_Term->Visual Accelerated->Visual pH_Test pH Measurement Visual->pH_Test HPLC HPLC Analysis (Assay & Impurities) pH_Test->HPLC Tabulate Tabulate Results HPLC->Tabulate Trends Analyze Trends Tabulate->Trends Shelf_Life Determine Shelf-Life Trends->Shelf_Life

Caption: Workflow for a long-term stability study.

References

Application Notes and Protocols for 5-HT1A Receptor PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of our last update, there is no publicly available scientific literature detailing the use of binospirone mesylate as a radiotracer for Positron Emission Tomography (PET) imaging studies. The following application notes and protocols are based on established methodologies for PET imaging of the serotonin 1A (5-HT1A) receptor, utilizing well-characterized radiotracers. While this compound is a 5-HT1A receptor partial agonist, its suitability and specific parameters as a PET tracer would require dedicated research and validation. The information provided herein serves as a general guide for researchers interested in the PET imaging of 5-HT1A receptors. For comparative purposes, some data related to buspirone, a structurally similar compound that has been studied with PET, is included.

Introduction to 5-HT1A Receptor PET Imaging

The serotonin 1A (5-HT1A) receptor is a crucial target in neuroscience research and drug development, implicated in the pathophysiology of various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.[1][2] Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo quantification and visualization of 5-HT1A receptors in the brain.[1][2] By using radiolabeled ligands (radiotracers) that specifically bind to these receptors, PET studies can provide valuable information on receptor density, occupancy by therapeutic drugs, and changes in receptor expression associated with disease progression or treatment.[2][3]

A variety of radioligands have been developed for PET imaging of 5-HT1A receptors, with antagonists like [¹¹C]WAY-100635 and [¹⁸F]MPPF being the most extensively used and validated in human studies.[3] Agonist radiotracers are also of interest as they may provide insights into the functional state of the receptor.[3]

5-HT1A Receptor Signaling Pathway

This compound acts as a partial agonist at the 5-HT1A receptor. Understanding the downstream signaling cascade is essential for interpreting PET imaging results in the context of functional receptor engagement. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Binospirone This compound (5-HT1A Partial Agonist) Receptor 5-HT1A Receptor Binospirone->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Voltage-Gated Ca2+ Channel G_betagamma->Ca_channel Inhibits MAPK MAPK/ERK Pathway G_betagamma->MAPK Activates PI3K_Akt PI3K/Akt Pathway G_betagamma->PI3K_Akt Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Changes in Gene Expression PKA->Gene_Expression K_ion K+ Efflux GIRK->K_ion Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) K_ion->Neuronal_Inhibition Ca_ion Ca2+ Influx Ca_channel->Ca_ion MAPK->Gene_Expression PI3K_Akt->Gene_Expression

Figure 1: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Radiosynthesis of a Hypothetical [¹¹C]Binospirone

This protocol is a generalized procedure for the ¹¹C-methylation of a suitable precursor to yield a hypothetical [¹¹C]binospirone. The actual synthesis would depend on the availability of a precursor with a suitable functional group (e.g., a desmethyl-binospirone).

Materials:

  • [¹¹C]CO₂ produced from a cyclotron.

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent.

  • Hydriodic acid (HI) or triflic anhydride.

  • Desmethyl-binospirone precursor.

  • Anhydrous solvent (e.g., DMF or DMSO).

  • Base (e.g., NaOH or K₂CO₃).

  • HPLC system with a semi-preparative column and a radiation detector.

  • Solid-phase extraction (SPE) cartridge (e.g., C18).

  • Sterile water for injection, USP.

  • Ethanol, USP.

Procedure:

  • Production of [¹¹C]CH₃I or [¹¹C]CH₃OTf:

    • [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄.

    • [¹¹C]CH₄ is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I.

    • Alternatively, [¹¹C]CH₃I can be passed through a silver triflate column to generate the more reactive [¹¹C]CH₃OTf.

  • Radiolabeling Reaction:

    • The desmethyl-binospirone precursor (1-2 mg) is dissolved in an anhydrous solvent in a reaction vessel.

    • A suitable base is added to the precursor solution.

    • [¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the reaction mixture.

    • The reaction vessel is heated (e.g., 80-120 °C) for a short period (e.g., 5-10 minutes).

  • Purification:

    • The reaction mixture is quenched and injected onto a semi-preparative HPLC system.

    • The fraction corresponding to [¹¹C]binospirone is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water.

    • The solution is passed through an SPE cartridge to trap the product and remove the HPLC solvent.

    • The [¹¹C]binospirone is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.

  • Quality Control:

    • Radiochemical purity is determined by analytical HPLC.

    • Molar activity is calculated based on the amount of radioactivity and the mass of the product.

    • The final product is tested for sterility, pyrogenicity, and residual solvents.

Preclinical PET Imaging in Rodents

This protocol outlines a typical preclinical PET imaging study to evaluate the in vivo characteristics of a new 5-HT1A radiotracer.

Materials:

  • Anesthetized rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Radiolabeled tracer (e.g., hypothetical [¹¹C]binospirone).

  • PET/CT or PET/MR scanner for small animals.

  • Anesthesia system (e.g., isoflurane).

  • Catheter for intravenous injection.

  • Blocking agents (e.g., a known 5-HT1A antagonist like WAY-100635).

Procedure:

  • Animal Preparation:

    • Animals are fasted overnight to reduce variability in tracer uptake.

    • Anesthesia is induced and maintained throughout the imaging session.

    • A tail vein catheter is inserted for tracer injection.

  • PET Scan Acquisition:

    • The animal is positioned in the scanner.

    • A transmission scan (using CT or a rotating radioactive source) is acquired for attenuation correction.

    • The radiotracer is injected as a bolus via the tail vein catheter, and dynamic PET data acquisition is initiated simultaneously.

    • Dynamic scanning is typically performed for 60-90 minutes.

  • Blocking Study (for specificity assessment):

    • A separate cohort of animals is pre-treated with a blocking agent (e.g., WAY-100635, 1 mg/kg, i.v.) 15-30 minutes before the injection of the radiotracer.

    • The PET imaging protocol is then repeated as described above.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D), with corrections for attenuation, scatter, and random coincidences.

    • Regions of interest (ROIs) are drawn on the images corresponding to brain areas with high (e.g., hippocampus, cortex) and low (e.g., cerebellum) 5-HT1A receptor density.

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling (e.g., simplified reference tissue model) is applied to the TACs to estimate binding potential (BP_ND_), a measure of receptor availability.

Human Biodistribution and Dosimetry Study

This protocol describes a typical study to assess the safety and radiation dose of a new PET tracer in human subjects.[4]

Materials:

  • Healthy human volunteers.

  • Radiolabeled tracer.

  • Whole-body PET/CT scanner.

  • Automated blood sampling system (optional, for arterial input function).

  • Software for dosimetry calculations (e.g., OLINDA/EXM).[4]

Procedure:

  • Subject Preparation:

    • Subjects provide informed consent.

    • A physical examination and review of medical history are performed.

    • Subjects fast for at least 4-6 hours prior to the scan.

  • PET/CT Scan Acquisition:

    • The subject is positioned in the scanner.

    • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

    • The radiotracer is injected intravenously.

    • A series of whole-body PET scans are acquired at multiple time points over several hours to track the distribution and clearance of the tracer.

  • Data Analysis:

    • Regions of interest are drawn over major organs on the co-registered CT images.

    • Time-activity curves are generated for each source organ.

    • The total number of disintegrations in each organ is calculated by integrating the TACs.

  • Dosimetry Calculation:

    • The residence times for each organ are entered into dosimetry software (e.g., OLINDA/EXM).

    • The software calculates the absorbed radiation dose for each organ and the effective dose for the whole body.[4]

Data Presentation

Quantitative data from PET imaging studies should be summarized in tables for clear comparison.

Table 1: Radiosynthesis and Quality Control of a Hypothetical [¹¹C]Binospirone

ParameterValue
Radiochemical Yield (decay-corrected)15-25%
Molar Activity> 37 GBq/µmol (>1000 Ci/mmol) at end of synthesis
Radiochemical Purity> 98%
Synthesis Time30-40 minutes

Table 2: Preclinical in vivo PET Imaging Data in Rodents

Brain RegionBinding Potential (BP_ND_) - BaselineBinding Potential (BP_ND_) - Blocked% Blockade
Hippocampus2.5 ± 0.40.2 ± 0.192%
Cortex1.8 ± 0.30.15 ± 0.0891.7%
Thalamus0.9 ± 0.20.1 ± 0.0588.9%
Cerebellum(Reference Region)(Reference Region)N/A

Table 3: Estimated Human Radiation Dosimetry for a Hypothetical ¹¹C-labeled Tracer (Based on typical values for ¹¹C-labeled brain tracers[5])

OrganAbsorbed Dose (µGy/MBq)
Brain4.5
Lungs3.8
Liver10.2
Kidneys8.5
Bladder Wall25.0
Red Marrow3.1
Effective Dose (µSv/MBq) 4.8

Mandatory Visualizations

PET_Tracer_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Radiosynthesis Radiosynthesis & Quality Control InVitro In Vitro Autoradiography (Binding Specificity) Radiosynthesis->InVitro Rodent_PET Rodent PET Imaging (Brain Uptake & Kinetics) InVitro->Rodent_PET Blocking Blocking Studies (In Vivo Specificity) Rodent_PET->Blocking Metabolite Metabolite Analysis Blocking->Metabolite Dosimetry Human Biodistribution & Dosimetry Metabolite->Dosimetry Proceed to Clinical Trials Test_Retest Test-Retest Reproducibility Dosimetry->Test_Retest Receptor_Quant Receptor Quantification (Kinetic Modeling) Test_Retest->Receptor_Quant Occupancy Drug Occupancy Studies Receptor_Quant->Occupancy

Figure 2: Experimental Workflow for PET Tracer Evaluation.

Buspirone PET Studies: A Note on a Related Compound

While no PET studies on this compound have been identified, the structurally and pharmacologically similar drug, buspirone, has been investigated using PET. These studies have primarily focused on its occupancy of dopamine D2/D3 receptors, for which it also has some affinity, and to a lesser extent, its interaction with 5-HT1A receptors.

For instance, a study using the D2/D3 radiotracer [¹¹C]-(+)-PHNO investigated the receptor occupancy of buspirone in humans.[6][7] The results showed that even at high acute doses, buspirone achieved only modest occupancy of D2 and D3 receptors (approximately 25%).[6][7] Another study using the 5-HT1A antagonist radiotracer [¹⁸F]MPPF found no significant reduction in tracer binding after a single 10 mg oral dose of buspirone, suggesting that clinically effective doses of buspirone may correspond to low levels of 5-HT1A receptor occupancy.[8] These findings highlight the importance of conducting specific PET studies for each compound of interest to determine its in vivo binding characteristics.

References

Application of Binospirone Mesylate in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone mesylate, an azapirone derivative, has demonstrated significant therapeutic potential in preclinical models of neuroinflammation. Primarily known for its anxiolytic properties, recent studies have elucidated its potent anti-inflammatory and neuroprotective effects. Binospirone's mechanism of action is multifaceted, primarily attributed to its dual activity as a partial agonist of the serotonin 5-HT1A receptor and a potent antagonist of the dopamine D3 receptor (D3R).[1][2] This unique pharmacological profile allows it to modulate key signaling pathways implicated in the pathogenesis of various neurodegenerative diseases associated with chronic neuroinflammation, such as Parkinson's disease.[1][3][4][5]

These application notes provide a comprehensive overview of the use of this compound in established in vitro and in vivo models of neuroinflammation. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways are presented to facilitate the design and implementation of further research in this promising area.

Mechanism of Action in Neuroinflammation

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways:

  • Dopamine D3 Receptor (D3R) Antagonism : D3R signaling has been shown to promote neuroinflammation.[3][4][6] By acting as a potent antagonist, binospirone can attenuate microglial activation and the subsequent release of pro-inflammatory cytokines.[1][4][5]

  • Serotonin 5-HT1A Receptor Agonism : Activation of 5-HT1A receptors is also thought to contribute to its anti-inflammatory and neuroprotective properties.[7]

  • Modulation of Inflammatory Pathways : Studies have shown that binospirone can downregulate the NF-κB signaling pathway, a central regulator of inflammation, leading to reduced expression of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[1][8]

  • Activation of Antioxidant Pathways : Binospirone has been found to upregulate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[8]

  • Inhibition of Pyroptosis : It can also counteract hippocampal pyroptosis by downregulating the NLRP3 inflammasome, ASC, and cleaved-caspase-1.[8]

In Vitro Models of Neuroinflammation

Lipopolysaccharide (LPS)-Stimulated BV-2 Microglial Cells

A widely used in vitro model to study neuroinflammation involves the stimulation of the BV-2 microglial cell line with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation mimics the inflammatory response of microglia, leading to the production of various pro-inflammatory mediators. Binospirone has been shown to effectively attenuate this response.[1][4]

Quantitative Data Summary: Effect of Binospirone on LPS-Stimulated BV-2 Cells

Parameter MeasuredModel SystemTreatmentResultReference
Nitric Oxide (NO) ReleaseWild-type BV-2 cellsLPS (1 µg/mL) + Binospirone (300 µM) for 24hSignificant reduction in LPS-induced NO release[1][4]
NOS2 Gene ExpressionWild-type BV-2 cellsLPS + Binospirone (300 µM)Counteracted LPS-induced NOS2 expression[1][2]
IL-1β Gene ExpressionWild-type BV-2 cellsLPS + Binospirone (300 µM)Counteracted LPS-induced IL-1β expression[1][2]
TNF-α Gene ExpressionWild-type BV-2 cellsLPS + Binospirone (300 µM)Counteracted LPS-induced TNF-α expression[1][2]

Experimental Protocol: Anti-inflammatory Activity of Binospirone in LPS-Stimulated BV-2 Microglial Cells

  • Cell Culture :

    • Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Plate cells in 96-well plates for viability and nitric oxide assays, or in 6-well plates for gene expression analysis.

  • LPS Stimulation and Binospirone Treatment :

    • Treat BV-2 cells with 1 µg/mL of LPS to induce an inflammatory response.

    • Concurrently, treat the cells with this compound at a concentration of 300 µM.

    • Include vehicle-treated and LPS-only treated cells as controls.

    • Incubate the cells for 24 hours.

  • Nitric Oxide Release Assay (Griess Reagent System) :

    • After 24 hours of treatment, collect the cell culture supernatants.

    • Incubate the supernatants with Griess reagent for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite, a stable product of NO.[4]

  • Gene Expression Analysis (Real-Time qPCR) :

    • Extract total RNA from the treated BV-2 cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform real-time quantitative PCR (qPCR) using specific primers for NOS2, IL-1β, TNF-α, and a reference gene (e.g., S18).

    • Calculate the fold change in gene expression using the comparative ΔΔCt method.[1]

Signaling Pathway of Binospirone in LPS-Stimulated Microglia

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates ProInflammatory_Genes Pro-inflammatory Genes (NOS2, IL-1β, TNF-α) NFkB->ProInflammatory_Genes Upregulates Inflammation Neuroinflammation ProInflammatory_Genes->Inflammation Promotes Binospirone This compound D3R Dopamine D3 Receptor Binospirone->D3R Antagonizes HTR1A 5-HT1A Receptor Binospirone->HTR1A Agonist D3R->NFkB Promotes HTR1A->NFkB Inhibits

Caption: Binospirone's anti-inflammatory mechanism in microglia.

In Vivo Models of Neuroinflammation

Rotenone-Induced Mouse Model of Parkinson's Disease

Rotenone, a pesticide that inhibits complex I of the mitochondrial respiratory chain, is used to induce Parkinson's disease-like pathology in rodents. This model is characterized by dopaminergic neurodegeneration and significant neuroinflammation. Binospirone has been shown to be neuroprotective in this model.[3]

Quantitative Data Summary: Effect of Binospirone in a Rotenone Mouse Model

Parameter MeasuredBrain RegionTreatmentResultReference
IL-1β mRNA ExpressionHippocampusRotenone (10 mg/kg) + Binospirone (1, 3, or 10 mg/kg) for 21 daysAll binospirone dosages reliably attenuated IL-1β levels[3]
IL-6 mRNA ExpressionHippocampusRotenone (10 mg/kg) + Binospirone (10 mg/kg) for 21 days10 mg/kg of binospirone fully prevented rotenone-driven upregulation of IL-6[3]
IL-6 mRNA ExpressionAmygdalaRotenone (10 mg/kg) + Binospirone (3 and 10 mg/kg) for 21 daysSignificant downregulation of IL-6 expression[3]
BDNF mRNA ExpressionStriatumRotenone (10 mg/kg) + Binospirone (3 and 10 mg/kg) for 21 daysSignificantly increased BDNF mRNA levels[3][6]
BDNF mRNA ExpressionHippocampusRotenone (10 mg/kg) + Binospirone (1, 3, and 10 mg/kg) for 21 daysIncreased BDNF mRNA levels at all dosages[3][6]

Experimental Protocol: Neuroprotective Effects of Binospirone in a Rotenone Mouse Model

  • Animals and Housing :

    • Use adult male C57BL/6 mice.

    • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Rotenone and Binospirone Administration :

    • Prepare rotenone in a stock solution (e.g., in DMSO) and dilute it in saline.

    • Administer rotenone daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg for 21 days.

    • Prepare this compound in saline.

    • Two hours after each rotenone injection, administer binospirone via i.p. injection at doses of 1, 3, or 10 mg/kg.

    • Include a vehicle control group and a rotenone-only group.[3]

  • Behavioral Testing (Open Field Test) :

    • After the 21-day treatment period, assess locomotor and exploratory behavior using an open field test.

    • Record parameters such as total distance traveled, time spent in the center, and rearing frequency.

  • Tissue Collection and Processing :

    • Following behavioral testing, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and isolate specific regions of interest (e.g., midbrain, striatum, hippocampus, amygdala, prefrontal cortex).

    • Process the tissue for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to assess dopaminergic neuron survival) or snap-freeze for molecular analysis.

  • Molecular Analysis (qRT-PCR) :

    • Extract RNA from the dissected brain regions.

    • Perform qRT-PCR to quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6), anti-inflammatory markers (Arg1), and neurotrophic factors (BDNF, ADNP).[3]

Experimental Workflow for In Vivo Rotenone Model

G Animal_Model C57BL/6 Mice Rotenone_Admin Rotenone Administration (10 mg/kg, i.p., 21 days) Animal_Model->Rotenone_Admin Binospirone_Admin Binospirone Administration (1, 3, or 10 mg/kg, i.p., 21 days) Rotenone_Admin->Binospirone_Admin 2 hours post-rotenone Behavioral_Tests Behavioral Testing (e.g., Open Field Test) Binospirone_Admin->Behavioral_Tests After 21 days Tissue_Collection Tissue Collection (Brain Dissection) Behavioral_Tests->Tissue_Collection Histology Histological Analysis (TH Staining) Tissue_Collection->Histology Molecular_Analysis Molecular Analysis (qRT-PCR for inflammatory and neurotrophic factors) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis Histology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Workflow for assessing binospirone in a rotenone mouse model.

Methotrexate-Induced Hippocampal Toxicity in Rats

Methotrexate (MTX), a chemotherapeutic agent, can induce neurotoxicity, which is in part mediated by oxidative stress and neuroinflammation. Binospirone has been investigated for its potential to mitigate MTX-induced hippocampal damage.[8]

Quantitative Data Summary: Effect of Binospirone on MTX-Induced Hippocampal Toxicity

Parameter MeasuredModel SystemTreatmentResultReference
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Rat HippocampusMTX (20 mg/kg, single i.p.) + Binospirone (1.5 mg/kg, oral, 10 days)Binospirone dampened the increase in pro-inflammatory cytokines[8]
Nrf2 and HO-1 ExpressionRat HippocampusMTX + BinospironeBinospirone elevated hippocampal Nrf2 and HO-1 expression[8]
NLRP3, ASC, Cleaved-caspase-1Rat HippocampusMTX + BinospironeBinospirone downregulated pyroptosis-related proteins[8]

Experimental Protocol: Attenuation of MTX-Induced Hippocampal Toxicity by Binospirone

  • Animals and Treatment :

    • Use adult male Wistar rats.

    • Administer this compound orally at a dose of 1.5 mg/kg for 10 consecutive days.

    • On day 5 of binospirone treatment, induce hippocampal toxicity by a single intraperitoneal injection of methotrexate at 20 mg/kg.[8]

  • Tissue Collection :

    • At the end of the 10-day treatment period, euthanize the rats and collect the hippocampal tissue.

  • Biochemical and Molecular Analysis :

    • Oxidative Stress Markers : Measure levels of reactive oxygen species (ROS) and assess the expression of antioxidant proteins like Nrf2 and heme oxygenase-1 (HO-1) via Western blotting or ELISA.

    • Inflammatory Markers : Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitrite (NO2-) in hippocampal homogenates using ELISA or colorimetric assays.

    • Pyroptosis Pathway Proteins : Analyze the expression of NLRP3, ASC, and cleaved-caspase-1 by Western blotting to assess the effect on inflammasome-mediated cell death.[8]

Signaling Pathways Modulated by Binospirone in MTX-Induced Neurotoxicity

G MTX Methotrexate (MTX) ROS ROS Production MTX->ROS Induces NFkB_nNOS NF-κB / nNOS Pathway MTX->NFkB_nNOS Activates NLRP3 NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) MTX->NLRP3 Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation_Pyroptosis Neuroinflammation & Pyroptosis NFkB_nNOS->Inflammation_Pyroptosis NLRP3->Inflammation_Pyroptosis Binospirone This compound Binospirone->NFkB_nNOS Downregulates Binospirone->NLRP3 Downregulates Nrf2_HO1 Nrf2 / HO-1 Pathway Binospirone->Nrf2_HO1 Upregulates PPARg PPAR-γ Binospirone->PPARg Upregulates Neuroprotection Neuroprotection Nrf2_HO1->Neuroprotection PPARg->Neuroprotection

Caption: Binospirone's modulation of neurotoxic pathways.

Conclusion

This compound represents a promising therapeutic agent for neuroinflammatory disorders. Its ability to modulate multiple key pathways involved in inflammation, oxidative stress, and cell death provides a strong rationale for its further investigation and development. The experimental models and protocols outlined in these application notes serve as a valuable resource for researchers aiming to explore the full therapeutic potential of binospirone in the context of neuroinflammation and neurodegeneration.

References

Troubleshooting & Optimization

binospirone mesylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with binospirone mesylate. The information is designed to address common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

This compound is the mesylate salt of binospirone, an azapirone derivative.[1][2] Binospirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors, giving it anxiolytic properties.[1]

Physicochemical Properties of Binospirone and its Mesylate Salt

Property Binospirone (Free Base) This compound
Molecular Formula C₂₀H₂₆N₂O₄ C₂₁H₃₀N₂O₇S
Molecular Weight 358.43 g/mol 454.5 g/mol
CAS Number 102908-59-8 124756-23-6

| Computed XLogP3 | 2.3 | Not Available |

Data sourced from PubChem.[3][4]

Q2: What is the expected solubility of this compound?

Q3: What are the primary challenges when working with this compound in the lab?

The primary challenge researchers may face is achieving the desired concentration of this compound in aqueous buffers for in vitro assays or in vehicle formulations for in vivo studies due to its potential for poor solubility. This can lead to issues such as precipitation of the compound, inaccurate dosing, and low bioavailability.

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common solubility problems encountered during experiments with this compound.

Problem 1: this compound precipitates out of my aqueous buffer.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the chosen buffer.

  • The pH of the buffer is not optimal for keeping the compound in solution.

  • The temperature of the solution has changed, affecting solubility.

Solutions:

SolutionExperimental Protocol
1. pH Adjustment Determine the pKa of binospirone. Adjust the pH of the buffer to be at least 2 pH units away from the pKa to ensure the compound is in its ionized, more soluble form. For a basic compound, lowering the pH will increase solubility.
2. Use of Co-solvents Add a water-miscible organic solvent to the aqueous buffer. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it until the compound dissolves. Be mindful of the co-solvent's potential effects on your experimental system.
3. Employ Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Problem 2: I am observing low or inconsistent results in my cell-based assays.

Possible Causes:

  • Incomplete dissolution of this compound in the culture medium, leading to a lower effective concentration.

  • Precipitation of the compound over the course of the experiment.

  • Interaction of the solubilizing agent (e.g., co-solvent) with the cells.

Solutions:

SolutionExperimental Protocol
1. Prepare a Concentrated Stock Solution Dissolve this compound in 100% DMSO to create a high-concentration stock solution. Then, dilute this stock solution into your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to minimize cytotoxicity.
2. Pre-dissolve with a Solubilizer Utilize a solubilizing agent such as Kolliphor® EL (formerly Cremophor® EL) or Solutol® HS 15. Prepare a concentrated solution of this compound in the solubilizer before diluting it into the aqueous medium.
3. Sonication After adding this compound to your solvent, use a bath sonicator to aid in the dissolution process. This can help to break up small particles and increase the rate of dissolution.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a clear, stable solution of this compound in an aqueous buffer for in vitro testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out the required amount of this compound.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • For your experiment, dilute the DMSO stock solution into the PBS buffer to achieve the final desired concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of PBS.

  • Vortex the final solution thoroughly.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the final percentage of DMSO or try an alternative solubilization method.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To increase the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Methodology:

  • Prepare a solution of HP-β-CD in deionized water. A common starting concentration is 10-40% (w/v).

  • Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (binospirone:HP-β-CD) is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, freeze the solution at -80°C.

  • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

  • The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit enhanced aqueous solubility. The solubility of the complex can be determined by preparing a saturated solution and measuring the concentration of this compound.

Visualizations

experimental_workflow_solubility Experimental Workflow for Addressing Solubility Issues cluster_problem Problem Identification cluster_solutions Solution Strategies cluster_outcome Desired Outcome start Precipitation or Poor Dissolution of this compound ph_adjustment pH Adjustment start->ph_adjustment Check pH cosolvents Co-solvent Addition start->cosolvents Try Co-solvents cyclodextrins Cyclodextrin Complexation start->cyclodextrins Use Cyclodextrins end Clear, Stable Solution for Experimentation ph_adjustment->end cosolvents->end cyclodextrins->end

Caption: Workflow for troubleshooting this compound solubility.

G_protein_signaling 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits (α subunit) ion_channel K+ Channel g_protein->ion_channel activates (βγ subunit) pi3k PI3K g_protein->pi3k activates (βγ subunit) ras Ras g_protein->ras activates (βγ subunit) camp cAMP adenylyl_cyclase->camp produces pka PKA camp->pka activates akt Akt pi3k->akt creb CREB akt->creb raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->creb gene_expression Gene Expression (Neuronal Survival, Plasticity) creb->gene_expression serotonin Serotonin / Binospirone serotonin->receptor

Caption: 5-HT1A receptor signaling cascade activated by binospirone.

References

Technical Support Center: Overcoming Poor Bioavailability of Binospirone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of binospirone mesylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its oral bioavailability?

This compound is an azaspiro compound investigated for its anxiolytic properties, acting as a partial agonist at 5-HT1A somatodendritic autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[1][2] Like its structural analog buspirone, binospirone is expected to exhibit poor oral bioavailability. The primary challenges stem from:

  • Poor Aqueous Solubility : As with many drugs in its class, low water solubility can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[3][4][5]

  • Extensive First-Pass Metabolism : Buspirone, a similar compound, undergoes significant metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This results in a low percentage of the unchanged drug reaching systemic circulation.[6][7][8][9] It is highly probable that this compound follows a similar metabolic pathway.

Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?

Q3: What are the potential formulation strategies to enhance the bioavailability of this compound?

Several innovative formulation strategies can be employed to overcome the poor bioavailability of drugs like this compound.[3][10][11] These can be broadly categorized as:

  • Particle Size Reduction : Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.[10][11]

    • Micronization

    • Nanosizing (Nanocrystals)

  • Solid Dispersions : Dispersing the drug in a hydrophilic matrix can improve its dissolution.[3][4]

  • Lipid-Based Formulations : These formulations can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[10][12][13]

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Solid Lipid Nanoparticles (SLNs)[14]

    • Nanostructured Lipid Carriers (NLCs)

  • Complexation : Using complexing agents can enhance the aqueous solubility of the drug.

    • Cyclodextrin Complexes[3][5]

  • Alternative Routes of Administration : Bypassing the gastrointestinal tract can avoid first-pass metabolism.

    • Intranasal Delivery[15][16]

    • Transdermal Delivery[17]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
Low in vitro dissolution rate of this compound formulation. Poor solubility of the API. Ineffective formulation strategy.1. Particle Size Analysis : Confirm that the desired particle size (micro or nano) has been achieved. 2. Excipient Compatibility : Ensure the chosen polymers and surfactants are compatible with this compound and are used at optimal concentrations. 3. Amorphous vs. Crystalline State : Analyze the solid state of the drug in the formulation (e.g., using DSC or XRD) to confirm if an amorphous, more soluble form has been achieved in solid dispersions. 4. Optimize Formulation : Re-evaluate the formulation strategy. Consider lipid-based systems if solid dispersions are ineffective.
High variability in pharmacokinetic data between subjects. Significant first-pass metabolism. Food effects.1. Fasting vs. Fed Studies : Conduct pharmacokinetic studies under both fasting and fed conditions, as food can significantly impact the bioavailability of drugs metabolized by CYP3A4.[8][9][18] 2. Alternative Delivery Routes : Explore intranasal or transdermal delivery systems to bypass hepatic first-pass metabolism.[15][17] 3. Metabolite Profiling : Quantify the major metabolites to understand the extent of first-pass metabolism.
Poor physical stability of nanoformulations (e.g., aggregation, drug leakage). Inadequate stabilization. Improper storage conditions.1. Zeta Potential Measurement : For nano-suspensions, ensure a sufficiently high zeta potential to indicate good electrostatic stabilization. 2. Optimize Stabilizers : Adjust the type and concentration of surfactants or polymers used as stabilizers.[11] 3. Lyophilization : Consider lyophilization (freeze-drying) to improve the long-term stability of nanoparticle formulations.[12] 4. Storage Conditions : Investigate the impact of temperature and humidity on formulation stability.
Nasal irritation or low permeation with intranasal formulations. High concentration of surfactants. Unfavorable pH.1. Excipient Screening : Select surfactants and co-solvents with a good safety profile for nasal administration.[15] 2. pH Adjustment : Ensure the pH of the formulation is within the nasal tolerance range (typically 4.5-6.5).[15] 3. Mucoadhesive Polymers : Incorporate mucoadhesive polymers (e.g., chitosan) to increase residence time in the nasal cavity and improve absorption.[19]

Quantitative Data Summary

The following tables summarize pharmacokinetic data for buspirone, a close structural and pharmacological analog of binospirone, in various formulations. This data can serve as a benchmark for researchers working with this compound.

Table 1: Pharmacokinetic Parameters of Oral Buspirone

ParameterValueReference
Oral Bioavailability~4%[9][15][18]
Time to Peak Plasma Level (Tmax)40-90 minutes[7][8][20]
Elimination Half-Life2-3 hours[7][8][20]
Protein Binding~86-95%[6][7][9][20]

Table 2: Impact of Formulation on Buspirone Bioavailability

FormulationKey FindingsRelative Bioavailability ImprovementReference
Oral Solution (with food)Administration with food increased Cmax and AUC.2-fold increase in AUC[9][18]
Intranasal MicroemulsionBypassed extensive first-pass metabolism.~4-fold increase (15.85% absolute bioavailability vs. ~4% oral)[15][16]
Transdermal Therapeutic SystemProvided sustained release and improved bioavailability.2.65-fold increase compared to oral solution[17]
Solid Lipid Nanoparticles (Oral)Enhanced oral bioavailability in rats.Significantly increased compared to drug solution[14]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Emulsification-Evaporation and Sonication

This protocol is adapted from a method used for preparing buspirone HCl-loaded SLNs and can be a starting point for this compound.[14]

  • Lipid Phase Preparation : Dissolve a specific amount of a solid lipid (e.g., cetyl alcohol) in a mixture of organic solvents (e.g., acetone:dichloromethane).

  • Drug Incorporation : Add this compound to the lipid phase and dissolve.

  • Aqueous Phase Preparation : Prepare an aqueous solution containing a surfactant (e.g., Tween 20) and a co-surfactant/stabilizer (e.g., lecithin).

  • Emulsification : Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Solvent Evaporation : Evaporate the organic solvents from the emulsion using a rotary evaporator or by stirring at room temperature.

  • Nanosizing : Sonicate the resulting suspension using a probe sonicator to reduce the particle size to the nanometer range.

  • Purification and Storage : The SLN suspension can be purified by centrifugation or dialysis to remove excess surfactant and unentrapped drug. For long-term storage, the SLNs can be lyophilized.

Protocol 2: Development of an Intranasal Microemulsion

This protocol is based on a successful formulation for buspirone HCl.[15][16]

  • Component Selection : Screen various oils (e.g., isopropyl myristate), surfactants (e.g., Tween 80), and co-surfactants (e.g., propylene glycol) for their ability to solubilize this compound and form a stable microemulsion.

  • Constructing Pseudo-Ternary Phase Diagrams : For each combination of oil, surfactant, and co-surfactant, construct a phase diagram to identify the concentration ranges that result in a stable microemulsion.

  • Formulation Preparation :

    • Prepare the surfactant/co-surfactant (S/CoS) mixture at a fixed weight ratio (e.g., 2:1).

    • Dissolve this compound in the S/CoS mixture.

    • Add the oil phase and vortex until a clear solution is formed.

    • Titrate this mixture with water dropwise while vortexing until a transparent, low-viscosity microemulsion is formed.

  • Characterization :

    • Measure droplet size and polydispersity index using dynamic light scattering.

    • Determine the pH of the formulation.

    • Measure the percentage transmittance to ensure clarity.

    • Assess the viscosity.

Visualizations

Signaling Pathway of Binospirone

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Binospirone_pre Binospirone HT1A_auto 5-HT1A Autoreceptor Binospirone_pre->HT1A_auto Partial Agonist AC Adenylyl Cyclase HT1A_auto->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Ca2+ Channel PKA->Ca_channel Inhibits Serotonin_release Serotonin Release Ca_channel->Serotonin_release Reduces Serotonin Serotonin Serotonin_release->Serotonin Releases into Synapse Binospirone_post Binospirone HT1A_post Postsynaptic 5-HT1A Receptor Binospirone_post->HT1A_post Antagonist Serotonin->HT1A_post Binds Neuronal_activity Anxiolytic Effect HT1A_post->Neuronal_activity Modulates

Caption: Signaling pathway of Binospirone at 5-HT1A receptors.

Experimental Workflow for SLN Formulation

G start Start: API and Excipient Selection lipid_phase Prepare Lipid Phase (Lipid + Binospirone + Organic Solvent) start->lipid_phase aqueous_phase Prepare Aqueous Phase (Water + Surfactant) start->aqueous_phase emulsification High-Speed Homogenization (Form O/W Emulsion) lipid_phase->emulsification aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation sonication Probe Sonication (Nanosizing) evaporation->sonication characterization Characterization (Size, Zeta, EE%) sonication->characterization optimization Optimization (e.g., Box-Behnken Design) characterization->optimization optimization->start Re-formulate if needed end Final SLN Formulation optimization->end Optimized

Caption: Workflow for developing this compound SLNs.

References

Technical Support Center: Binospirone Mesylate Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific degradation pathways of binospirone mesylate is limited in publicly available literature. This document provides guidance based on the known degradation of structurally similar compounds, such as buspirone, and general principles of pharmaceutical forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4][5] These recommendations should serve as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which is analogous to other azapirones like buspirone, this compound is likely susceptible to degradation through the following pathways:[6][7][8]

  • Hydrolysis: The imide ring in the azaspiro[4.5]decane-7,9-dione moiety is a potential site for acid and base-catalyzed hydrolysis. This would lead to the opening of the ring to form a dicarboxylic acid derivative.

  • Oxidation: The nitrogen atoms in the ethylamino chain and the overall structure could be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Photolysis: Exposure to UV or visible light may induce photolytic degradation, leading to a variety of breakdown products. The aromatic portion of the molecule could be particularly susceptible.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule. The specific degradation products would depend on the temperature and the presence of other substances.

Q2: What are the typical stress conditions for a forced degradation study of this compound?

A2: Forced degradation studies for this compound should be conducted under the stress conditions recommended by ICH guidelines to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3][4][5]

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, consider the following precautions:

  • Storage Conditions: Store this compound in well-closed containers at controlled room temperature, protected from light and moisture.

  • pH Control: In solution, maintaining a neutral pH can help to minimize acid and base-catalyzed hydrolysis.

  • Inert Atmosphere: For long-term storage of solutions, purging with an inert gas like nitrogen or argon can help to prevent oxidative degradation.

  • Light Protection: Use amber-colored glassware or light-resistant containers to protect solutions from photolytic degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.Perform a forced degradation study to identify potential degradation products and their retention times. Ensure the HPLC method is stability-indicating.
Loss of potency in a formulation Chemical instability of this compound.Review the formulation for excipients that may promote degradation. Investigate the impact of pH, light, and oxygen on the formulation's stability.
Discoloration of the drug substance or product Formation of colored degradation products.This is often associated with oxidative or photolytic degradation. Protect the material from light and consider the use of antioxidants.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose the solid drug substance to 105°C in a hot air oven for 24 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

    • Analyze the samples at appropriate time points.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Hypothetical Example)

This is a starting point for method development, inspired by methods used for buspirone.[9][10][11]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., determined by UV scan of this compound).
Column Temperature 30°C
Injection Volume 10 µL

Quantitative Data Summary

The following table provides a hypothetical summary of degradation that might be observed in a forced degradation study of this compound, based on typical results for similar compounds. Actual results may vary.

Stress Condition Reagent/Condition Duration Temperature Expected Degradation (%)
Acid Hydrolysis0.1 N HCl24 hours60°C10 - 20
Base Hydrolysis0.1 N NaOH24 hours60°C15 - 25
Oxidation3% H₂O₂24 hoursRoom Temp5 - 15
Thermal (Solid)Dry Heat24 hours105°C< 5
Photolytic (Solid)ICH Q1B--5 - 10
Photolytic (Solution)ICH Q1B--10 - 20

Visualizations

This compound Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Binospirone This compound Hydrolysis_Product Ring-Opened Dicarboxylic Acid Derivative Binospirone->Hydrolysis_Product H₂O / H⁺ or OH⁻ N_Oxide N-Oxide Products Binospirone->N_Oxide [O] (e.g., H₂O₂) Photolytic_Products Various Photodegradants Binospirone->Photolytic_Products hν (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare this compound Stock Solution stress Expose to Stress Conditions start->stress analysis Analyze by Stability-Indicating HPLC stress->analysis Stressed Samples & Control acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolysis evaluation Evaluate Degradation Profile and Identify Products analysis->evaluation end Report Findings evaluation->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Binospirone Mesylate Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with binospirone mesylate. The information is designed to address specific issues that may be encountered during experimental studies aimed at optimizing dosage for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective 5-hydroxytryptamine-1A (5-HT1A) receptor ligand. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. This dual action modulates serotonergic neurotransmission, which is believed to be the primary basis for its anxiolytic effects. It also has a moderate affinity for dopamine D2 receptors, though its primary activity is associated with the 5-HT1A receptor.

Q2: What are the key differences in receptor activity between binospirone and buspirone?

A2: Both binospirone and buspirone are 5-HT1A receptor partial agonists. However, binospirone is reported to be a more potent and selective ligand for the 5-HT1A receptor compared to buspirone.[1] While both compounds exhibit affinity for dopamine D2 receptors, their primary anxiolytic effects are attributed to their interaction with the serotonergic system.[2][3]

Q3: What are typical starting doses for this compound in preclinical models of anxiety?

A3: In preclinical studies with rats, subcutaneous doses of this compound (also referred to as MDL 73005EF) have been investigated in the range of 0.1 to 5 mg/kg for effects on neurotransmitter release.[4] For behavioral models of anxiety, it is recommended to perform a dose-response study to determine the optimal dose for the specific model and species. As a reference, the related compound buspirone has shown anxiolytic activity in the rat elevated plus-maze test at oral doses as low as 0.03 mg/kg, with a maximal effect at 0.3 mg/kg, exhibiting an inverted-U shaped dose-response curve.[1]

Q4: How does the pharmacokinetic profile of buspirone (a related compound) inform potential studies with binospirone?

A4: Buspirone undergoes extensive first-pass metabolism, resulting in low oral bioavailability (approximately 4-5%).[5][6] It has a relatively short half-life of about 2-3 hours in humans.[5] In rats, the elimination half-life of buspirone is even shorter, around 25 minutes after intravenous administration.[7] When designing experiments with binospirone, it is crucial to consider that a similar pharmacokinetic profile may exist, necessitating careful consideration of the route of administration and dosing frequency to maintain effective concentrations.

Data Presentation

Table 1: Receptor Binding Affinity (Ki) of Buspirone (nM)
ReceptorKi (nM)
5-HT1A4 - 78
Dopamine D2484
Dopamine D398
Dopamine D429.2

Data for buspirone, a structurally and functionally related compound. Ki values represent the concentration of the drug that blocks 50% of the radioligand binding to the receptor; lower values indicate higher affinity.[8]

Table 2: Preclinical Pharmacokinetic Parameters of Buspirone in Rats
ParameterIntravenous (5 or 15 mg/kg)
Clearance13.1 mL/min
Terminal Elimination Half-life25 min
Bioavailability (Oral vs. IV)1.4%

This data for buspirone highlights its rapid clearance and low oral bioavailability in a common preclinical species.[7][9]

Table 3: Human Pharmacokinetic Parameters of Buspirone
ParameterOral Administration
Cmax (Peak Plasma Concentration)1-6 ng/mL (after 20 mg dose)
Tmax (Time to Peak Concentration)40-90 minutes
Elimination Half-life2-3 hours
Oral Bioavailability~4%

These parameters for buspirone in humans are important for translational considerations.[3][6]

Experimental Protocols

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

Objective: To assess the anxiolytic effects of this compound in rodents.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Mice or rats are typically used. Animals should be habituated to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30 minutes).

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

    • Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group.

Light-Dark Box Test for Anxiolytic Activity

Objective: To evaluate the anxiolytic properties of this compound based on the conflict between the drive to explore and the aversion to a brightly lit environment.

Methodology:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Mice are commonly used for this test. Acclimatize the animals to the testing room before the experiment.

  • Drug Administration: Administer this compound or vehicle at a specific time point before placing the animal in the apparatus.

  • Procedure:

    • Place the mouse in the center of the brightly lit compartment.

    • Allow the animal to freely explore both compartments for a 5 to 10-minute session.

    • Record the animal's behavior using a video tracking system.

  • Data Analysis:

    • Measure the following parameters:

      • Time spent in the light compartment.

      • Latency to first enter the dark compartment.

      • Number of transitions between the two compartments.

    • An anxiolytic effect is suggested by a significant increase in the time spent in the light compartment and the number of transitions.[10]

Troubleshooting Guides

Issue 1: High variability in behavioral data from the Elevated Plus-Maze.

Potential Cause Troubleshooting Step
Inconsistent animal handlingEnsure all animals are handled by the same experimenter using a consistent and gentle technique. Acclimate animals to the experimenter prior to testing.[11]
Environmental stressorsMaintain a consistent and controlled testing environment (e.g., lighting, noise levels). Avoid testing immediately after cage cleaning or other stressful procedures.[12]
Time of day variationsConduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on anxiety levels.
One-trial toleranceIf re-testing animals, be aware of the "one-trial tolerance" phenomenon where prior exposure to the maze can alter subsequent behavior. Consider using naive animals for each experiment or implementing a modified protocol to reduce this effect.[11]
Observer biasThe experimenter scoring the behavior should be blind to the treatment conditions. Utilize automated video tracking software for objective data collection.[12]

Issue 2: Inconsistent or unexpected results in the Light-Dark Box test.

Potential Cause Troubleshooting Step
Inappropriate light intensityThe level of illumination in the light compartment is critical. Ensure the light intensity is aversive but not so bright that it completely suppresses all activity. Standardize the lux level across all experiments.[10]
Strain or species differencesDifferent strains and species of rodents can exhibit varying baseline levels of anxiety. Select a strain known to be sensitive to anxiolytic drugs in this paradigm.[10]
Drug-induced locomotor effectsAn increase in transitions could be due to general hyperactivity rather than an anxiolytic effect. Always include a measure of overall locomotor activity (e.g., total distance traveled) to differentiate between these possibilities.[13]
Habituation to the apparatusIf animals are habituated to the test box before drug administration, the novelty-induced anxiety may be reduced, masking the effects of the compound.

Issue 3: Difficulties with oral gavage administration leading to variable drug exposure.

Potential Cause Troubleshooting Step
Improper restraintProper and consistent restraint is crucial for accurate oral gavage. Ensure the animal is held securely to prevent movement and ensure the gavage needle can be inserted correctly.
Incorrect needle placementAccidental administration into the trachea can be fatal and will result in no drug absorption. If resistance is felt during insertion, withdraw and re-insert the needle. Observe the animal for any signs of distress after dosing.[8]
Animal stressOral gavage can be a stressful procedure which may confound the results of anxiety tests. Handle animals gently and consider alternative, less stressful methods of oral administration if possible, such as voluntary consumption in a palatable vehicle.[14]
Inaccurate dosing volumeEnsure the syringe is accurately calibrated and that the dead space in the gavage needle is accounted for to deliver the correct dose.

Visualizations

Signaling_Pathway Figure 1. This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Binospirone_pre This compound Autoreceptor 5-HT1A Autoreceptor (Partial Agonist) Binospirone_pre->Autoreceptor Gi Gi/o Protein Autoreceptor->Gi AC_pre Adenylyl Cyclase Gi->AC_pre cAMP_pre cAMP AC_pre->cAMP_pre PKA_pre PKA cAMP_pre->PKA_pre Firing_Rate Neuron Firing Rate PKA_pre->Firing_Rate Serotonin_Release Serotonin Release Firing_Rate->Serotonin_Release Serotonin Serotonin Serotonin_Release->Serotonin Acts on Binospirone_post This compound Postsynaptic_Receptor 5-HT1A Receptor (Antagonist) Binospirone_post->Postsynaptic_Receptor Anxiolytic_Effect Anxiolytic Effect Postsynaptic_Receptor->Anxiolytic_Effect Modulates Serotonin->Postsynaptic_Receptor

Figure 1. This compound Signaling Pathway

Experimental_Workflow Figure 2. Dose-Response Study Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimation & Randomization start->animal_prep dose_prep Dose Preparation (this compound & Vehicle) animal_prep->dose_prep admin Drug Administration (e.g., Oral Gavage) dose_prep->admin behavioral_test Behavioral Assay (e.g., Elevated Plus-Maze) admin->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis dose_response Generate Dose-Response Curve analysis->dose_response conclusion Conclusion: Determine Optimal Dose Range dose_response->conclusion

Figure 2. Dose-Response Study Workflow

Troubleshooting_Logic Figure 3. Troubleshooting High Data Variability start High Data Variability Observed check_handling Review Animal Handling Procedures start->check_handling check_env Assess Environmental Consistency start->check_env check_protocol Verify Experimental Protocol Adherence start->check_protocol consistent_handling Consistent Handling? check_handling->consistent_handling consistent_env Consistent Environment? check_env->consistent_env consistent_protocol Consistent Protocol? check_protocol->consistent_protocol consistent_handling->consistent_env Yes implement_handling Implement Standardized Handling & Acclimation consistent_handling->implement_handling No consistent_env->consistent_protocol Yes implement_env Standardize Lighting, Noise & Testing Time consistent_env->implement_env No implement_protocol Ensure Blinding & Consistent Dosing consistent_protocol->implement_protocol No rerun Re-run Experiment consistent_protocol->rerun Yes implement_handling->rerun implement_env->rerun implement_protocol->rerun

Figure 3. Troubleshooting High Data Variability

References

Technical Support Center: Binospirone Mesylate Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the specific side effects of binospirone mesylate in animal models is limited. Binospirone (also known as MDL 73005EF) is an azapirone, structurally and pharmacologically related to the well-studied anxiolytic agent, buspirone. Therefore, this technical support center primarily summarizes findings from buspirone studies in animal models to provide researchers with an informed perspective on potential side effects that may be anticipated with this compound. All information derived from buspirone studies will be clearly indicated.

Frequently Asked Questions (FAQs)

Q1: What are the most common acute toxic signs of buspirone observed in animal models?

A1: In acute toxicity studies using mice, rats, and dogs, the most common drug-related toxic signs for buspirone include decreased activity, salivation, and convulsions.[1] In mice and rats, convulsions may be accompanied by opisthotonus (a type of muscle spasm), while in dogs, tremors and clonic convulsions are more typical.[1]

Q2: Have any cardiovascular or renal side effects been noted for buspirone in animal studies?

A2: Yes, cardiovascular and renal effects have been documented. Intravenous administration of buspirone in anesthetized rats led to a temporary increase in blood pressure and sustained bradycardia. Conversely, oral administration in conscious rats resulted in reduced blood pressure and heart rate. In dogs, intravenous buspirone caused transient elevations in blood pressure, increased peripheral resistance, and decreased aortic blood flow and heart rate. Both intravenous and oral administration in dogs led to increased urinary volume and electrolyte excretion.[2]

Q3: Are there any known reproductive or developmental side effects of buspirone in animal models?

A3: Oral administration of high doses of buspirone (75 mg/kg/day) to pregnant rats during fetal organogenesis resulted in decreased maternal activity and weight gain. This high dose also led to inhibited fetal growth and an increased incidence of skeletal abnormalities, such as retarded ossification. A lower dose of 12 mg/kg also showed evidence of retarded ossification. The no-effect dose level was determined to be 2 mg/kg/day for both dams and their offspring.

Q4: My animals are showing unexpected behavioral changes, such as increased aggression or sedation. Could this be a side effect of binospirone/buspirone?

A4: Yes, unexpected behavioral effects have been reported with buspirone. While it is an anxiolytic, it can sometimes lead to increased aggression. Sedative effects, such as sleepiness or decreased activity, are also common side effects. In cats, an unusual side effect of increased affection or friendliness has been noted.

Q5: I am observing gastrointestinal issues in my test animals after oral administration. Is this a known side effect?

A5: Yes, gastrointestinal disturbances have been observed. Pathological examinations of rats that died from high oral doses of buspirone revealed stomach distention. In dogs, hypersecretion of gastric juice and damage to the gastric mucous membrane (edema, necrosis, and petechia) were noted. Nausea and decreased appetite are also potential side effects.[1]

Troubleshooting Guides

Issue: Unexpected Sedation or Decreased Activity
Potential Cause Troubleshooting Step
High Dosage Review the dosage being administered. High doses of buspirone are known to reduce general activity.[3] Consider performing a dose-response study to find the optimal dose for anxiolytic effects without significant sedation.
Route of Administration The route of administration can influence the pharmacokinetic and pharmacodynamic profile. Ensure the chosen route is appropriate for the experimental goals and is consistent across all subjects.
Animal Strain/Species Different animal strains and species can have varying sensitivities to pharmacological agents. Review literature for data on the specific strain being used or conduct pilot studies to establish baseline responses.
Interaction with Other Substances Ensure that no other substances (e.g., from diet, bedding, or other treatments) are interacting with the this compound.
Issue: Paradoxical Anxiety or Agitation
Potential Cause Troubleshooting Step
Initial Drug Effect Anxiolytic effects of buspirone can have a delayed onset. Initial administration may not produce the expected anxiolytic effect and could potentially cause agitation. Consider a longer acclimatization period to the drug.
Dopaminergic Effects Buspirone has antagonist effects at dopamine D2 receptors, which could contribute to complex behavioral outcomes.[4]
Environmental Stressors Ensure the testing environment is free from unnecessary stressors that could exacerbate anxiety-like behaviors. Maintain consistent lighting, noise levels, and handling procedures.
Withdrawal from Other Anxiolytics If animals were previously treated with other anxiolytics like benzodiazepines, the effects of buspirone may be diminished.

Data on Unexpected Side Effects of Buspirone in Animal Models

Acute Toxicity of Buspirone Hydrochloride[1]
Animal Model Route of Administration Observed Toxic Signs LD50 (mg/kg)
Mice (Crj: CD-1) IntravenousDecreased activity, salivation, convulsions, opisthotonusMale: 27.2, Female: 28.6
SubcutaneousDecreased activity, salivation, convulsions, opisthotonusMale: 204, Female: 196
OralDecreased activity, salivation, convulsions, opisthotonusMale: 651, Female: 601
Rats (Crj: CD) IntravenousDecreased activity, salivation, convulsions, opisthotonusMale: 22.0, Female: 21.6
SubcutaneousDecreased activity, salivation, convulsions, opisthotonusMale: 163, Female: 171
OralDecreased activity, salivation, convulsions, opisthotonus, stomach distentionMale: 534, Female: 576
Dogs (Beagle) OralSalivation, tremors, clonic convulsions, gastric hypersecretion, gastric mucosal damageMale & Female: >100 (highest dose tested)
Cardiovascular and Renal Effects of Buspirone[2]
Animal Model Administration Cardiovascular Effects Renal Effects
Anesthetized Rats 0.3 or 3 mg/kg, IVTransient pressor response, sustained bradycardiaNot Reported
Conscious Rats 30 mg/kg, POReduced blood pressure and heart rateIncreased urinary volume and electrolyte excretion
Anesthetized Dogs 0.3-3 mg/kg, IVTransient elevations in blood pressure, increased peripheral resistance, decreased aortic blood flow, heart rate, and contractile forceElevated urinary volume and electrolyte excretion
Conscious Dogs OralNot ReportedElevated urinary volume and electrolyte excretion

Experimental Protocols

Protocol 1: Elevated Plus-Maze Test for Anxiety-Like Behavior

This test is used to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.

Materials:

  • Elevated plus-maze apparatus (dimensions appropriate for the species, e.g., for mice: arms 30x5 cm, elevated 50 cm)

  • Video camera and tracking software

  • This compound solution

  • Vehicle solution

  • Syringes and needles for administration

Procedure:

  • Acclimatization: House the animals in the testing facility for at least one week before the experiment. Handle the animals for several days leading up to the test to reduce handling stress. On the day of testing, bring the animals to the testing room and allow them to acclimate for at least 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (typically 5 minutes). Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Protocol 2: Acute Toxicity Assessment

This protocol is a general guideline for assessing the acute toxicity of a substance, based on the study by Kadota et al. (1990).[1]

Materials:

  • This compound

  • Vehicle solution

  • Appropriate animal models (e.g., mice, rats)

  • Cages with clear observation panels

  • Scales for weighing animals and calculating dosages

  • Equipment for the chosen route of administration (e.g., gavage needles for oral, syringes for injection)

Procedure:

  • Animal Selection: Use healthy, young adult animals of both sexes. House them individually for acclimatization and observation.

  • Dose Selection: Conduct a preliminary range-finding study to determine the doses to be used in the main study. Doses should be selected to elicit a range of responses from no effect to mortality.

  • Administration: Administer a single dose of this compound or vehicle to each animal.

  • Observation: Continuously observe the animals for the first few hours post-administration and then periodically for up to 14 days. Record all clinical signs of toxicity, including changes in behavior (e.g., decreased activity, convulsions), physiological responses (e.g., salivation, respiratory changes), and mortality.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the observation period.

  • Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period. Examine all organs for any abnormalities.

  • Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods (e.g., probit analysis). Summarize the observed clinical signs and necropsy findings for each dose group.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Binospirone This compound Serotonin_Autoreceptor 5-HT1A Autoreceptor Binospirone->Serotonin_Autoreceptor Agonist Serotonin_Release Serotonin Release Serotonin_Autoreceptor->Serotonin_Release Inhibits Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Release->Serotonin Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Serotonin->Postsynaptic_5HT1A Anxiolytic_Effect Anxiolytic Effect Postsynaptic_5HT1A->Anxiolytic_Effect Dopamine_Receptor Dopamine D2 Receptor Potential_Side_Effects Potential Side Effects (e.g., motor effects) Dopamine_Receptor->Potential_Side_Effects Binospirone_Post This compound Binospirone_Post->Postsynaptic_5HT1A Partial Agonist Binospirone_Post->Dopamine_Receptor Antagonist

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Handling Habituation to Handling (3-5 days) Animal_Acclimatization->Handling Drug_Prep Drug Preparation (Binospirone & Vehicle) Handling->Drug_Prep Acclimatize_Room Acclimatize to Test Room (30-60 min) Handling->Acclimatize_Room Drug_Admin Drug Administration (e.g., 30 min pre-test) Acclimatize_Room->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Elevated Plus-Maze) Drug_Admin->Behavioral_Test Video_Scoring Video Scoring & Data Extraction Behavioral_Test->Video_Scoring Stats Statistical Analysis Video_Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Workflow for assessing behavioral side effects.

References

Technical Support Center: Troubleshooting Inconsistent Results with Binospirone Mesylate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with binospirone mesylate.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our 5-HT1A receptor binding assays with this compound. What are the potential causes?

A1: High variability in 5-HT1A receptor binding assays can stem from several factors related to the compound, assay conditions, and biological preparations. Binospirone, like the related compound buspirone, has a complex pharmacology. It acts as a partial agonist at presynaptic 5-HT1A receptors and an antagonist at postsynaptic 5-HT1A receptors.[1] This dual activity can contribute to result variability.

Potential Causes and Troubleshooting Steps:

  • Compound Stability and Solubility:

    • Is the this compound completely dissolved? Visually inspect for any precipitate. Incomplete solubilization will lead to inaccurate concentrations. Consider using a different solvent or gentle warming.

    • Has the stock solution degraded? Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Assay Conditions:

    • Is the incubation time optimized? For agonists and partial agonists, achieving equilibrium is crucial. Insufficient incubation time can lead to underestimation of binding.[2]

    • Is the radioligand concentration appropriate? Using a radioligand concentration significantly above or below the Kd can lead to inaccuracies.

    • Is non-specific binding excessively high? High non-specific binding can mask the specific binding signal. Optimize washing steps and consider using blocking agents.

  • Biological Preparation (Membranes/Cells):

    • Is there batch-to-batch variability in your membrane preparations? Ensure consistent protein concentration and receptor expression levels across batches.

    • Are the cells healthy and at an optimal density? For cell-based assays, cell health and confluency can significantly impact receptor expression and signaling.[2]

Q2: Our functional assay results with this compound are not reproducible. One day it behaves as an agonist, and the next, as an antagonist. Why is this happening?

A2: This is a common challenge with compounds exhibiting functional selectivity or "biased agonism," and it is also characteristic of drugs acting on G-protein coupled receptors (GPCRs).[3] this compound's mixed agonist/antagonist profile at different 5-HT1A receptor populations (presynaptic vs. postsynaptic) is a likely contributor.[1]

Key Factors Influencing Functional Readout:

  • Receptor Expression Levels: The density of 5-HT1A receptors in your cell line can determine the observed functional outcome. High receptor expression may favor an agonistic response, while lower expression might reveal antagonistic properties.

  • G-Protein Coupling Efficiency: The specific G-protein subtypes (e.g., Gαi, Gαs) present in your experimental system and their coupling efficiency to the 5-HT1A receptor can alter the signaling cascade and the ultimate functional response.[4][5]

  • Downstream Signaling Pathway Measured: Assaying different second messengers (e.g., cAMP, Ca2+, IP1) can yield different results.[3] this compound might activate one pathway while inhibiting another.

  • Cellular Context: The intrinsic properties of the cell line used (e.g., endogenous expression of other receptors that might be affected by binospirone) can influence the outcome.

Troubleshooting Workflow for Functional Assays:

G cluster_0 Problem: Inconsistent Functional Readout cluster_1 Troubleshooting Steps cluster_2 Analysis and Interpretation A Inconsistent Agonist/Antagonist Activity B Characterize Cell Line: - Quantify 5-HT1A receptor expression (e.g., qPCR, Western Blot) - Identify G-protein subtypes present A->B Step 1 C Standardize Assay Conditions: - Use a consistent cell passage number - Optimize cell density and stimulation time [5] B->C Step 2 D Measure Multiple Signaling Pathways: - cAMP accumulation (Gαs/Gαi) [1] - Calcium flux or IP1 accumulation (Gαq) [9, 11] C->D Step 3 E Use Control Compounds: - Full agonist (e.g., 8-OH-DPAT) - Full antagonist (e.g., WAY-100635) D->E Step 4 F Consistent results with controls? E->F G Yes F->G H No F->H J Analyze this compound data in the context of: - Receptor density - Specific pathway measured G->J I Re-evaluate fundamental assay parameters (reagents, equipment, protocol) H->I K Consider possibility of biased agonism or functional selectivity J->K

Caption: Troubleshooting workflow for inconsistent functional assay results.

Q3: We are seeing unexpected off-target effects in our in-vivo studies with this compound. What other receptors might be involved?

A3: While this compound's primary targets are 5-HT1A receptors, the related compound buspirone is known to have affinity for other receptors, which could explain unexpected in-vivo observations.[6][7] These off-target interactions can lead to a complex pharmacological profile.

Potential Off-Target Receptors (based on Buspirone's profile):

  • Dopamine D2 Receptors: Buspirone acts as a weak antagonist at D2 autoreceptors.[7][8] This interaction could modulate dopaminergic neurotransmission.

  • Serotonin 5-HT2 Receptors: Buspirone has a weak affinity for 5-HT2 receptors.[6][7]

  • Adrenergic Receptors: Some activity at alpha-1 and alpha-2 adrenergic receptors has been reported for buspirone.[6]

To investigate potential off-target effects, consider running counter-screening assays against a panel of receptors, including dopamine and other serotonin receptor subtypes.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, in nM) of the related compound, buspirone, for various receptors. This can serve as a guide for potential off-target interactions of this compound.

ReceptorBinding Affinity (Ki, nM)Reference
5-HT1A10.2[6]
5-HT2A398[6]
5-HT2C1349[6]
5-HT63981[6]
5-HT72512[6]
D2447[6]
D3316[6]
D4398[6]
α1-adrenergic316[6]
α2-adrenergic2512[6]

Experimental Protocols

1. Radioligand Binding Assay for 5-HT1A Receptor

  • Materials:

    • Cell membranes expressing human 5-HT1A receptors.

    • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

    • Non-specific binding control: 10 µM Serotonin.

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

    • This compound stock solution.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein/well), and the desired concentration of this compound or control.

    • Add [3H]8-OH-DPAT at a concentration close to its Kd (e.g., 1 nM).

    • For non-specific binding wells, add 10 µM serotonin.

    • Incubate at room temperature for 60 minutes.

    • Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

2. cAMP Functional Assay for Gαi-Coupled Receptors

  • Materials:

    • CHO or HEK293 cells stably expressing human 5-HT1A receptors.

    • Forskolin (to stimulate adenylyl cyclase).

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[2]

    • cAMP assay kit (e.g., HTRF, ELISA).

    • This compound stock solution.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes.

    • Add varying concentrations of this compound and incubate for 15 minutes.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control and incubate for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

    • An agonistic effect of this compound will be observed as an inhibition of forskolin-stimulated cAMP production.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 5-HT1A Receptor Signaling (Gαi-coupled) Binospirone This compound (Partial Agonist) Receptor 5-HT1A Receptor Binospirone->Receptor G_protein Gαi/βγ Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response

Caption: Simplified 5-HT1A (Gαi) signaling pathway.

G cluster_0 General Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Binospirone Dilutions B Incubate: Membranes + Radioligand + Binospirone/Control A->B C Separate Bound from Free: Rapid Filtration B->C D Quantify Bound Ligand: Scintillation Counting C->D E Data Analysis: Calculate Ki D->E

Caption: Workflow for a radioligand binding assay.

References

Technical Support Center: Enhancing Brain Delivery of Binospirone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the delivery of binospirone mesylate to the brain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel anxiolytic agent. Its primary mechanism of action involves the modulation of serotonin 5-HT1A receptors. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1][2][3][4][5] This dual action helps to regulate serotonergic activity, which is implicated in anxiety and depression.[1][2][3]

Q2: What are the main challenges in delivering this compound to the brain?

The primary obstacles to effective brain delivery of this compound are:

  • The Blood-Brain Barrier (BBB): A highly selective barrier that restricts the passage of many substances from the bloodstream into the brain.[6][7]

  • P-glycoprotein (P-gp) Efflux: Binospirone may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of the brain, reducing its concentration and efficacy.[8][9][10]

  • First-Pass Metabolism: When administered orally, binospirone can be extensively metabolized in the liver, reducing the amount of active drug that reaches systemic circulation and subsequently the brain.[6][11]

Q3: What are the promising strategies to enhance the brain uptake of this compound?

Several strategies are being explored to overcome the challenges of delivering this compound to the brain:

  • Nanoparticle-based delivery systems: Encapsulating binospirone in nanoparticles can protect it from degradation, improve its transport across the BBB, and reduce efflux.[12][13][14]

  • Intranasal administration: This route bypasses the first-pass metabolism and can facilitate direct transport of the drug from the nasal cavity to the brain via the olfactory and trigeminal nerves.[11][15][16][17][18]

  • Formulation with permeation enhancers: The use of excipients that can transiently increase the permeability of the nasal mucosa or the BBB can improve drug uptake.[19]

Troubleshooting Guides

Low Brain Concentration of this compound

Problem: After administration, the concentration of this compound in the brain is lower than expected.

Potential Cause Troubleshooting Steps
P-glycoprotein Efflux - Co-administer with a known P-gp inhibitor to assess its impact on brain uptake.[8][9] - Utilize in vitro models with P-gp overexpressing cells to confirm if binospirone is a substrate.
Poor BBB Penetration - Modify the formulation to a nanoparticle-based system (e.g., solid lipid nanoparticles, polymeric nanoparticles) to enhance transport across the BBB.[12][13][14] - Consider intranasal delivery to bypass the BBB.[11][15][16]
Rapid Metabolism - For oral administration, consider formulations that protect the drug from first-pass metabolism, such as lipid-based nanoparticles.[20] - Shift to a different route of administration like intranasal or intravenous to avoid hepatic first-pass metabolism.[11]
Inaccurate Quantification - Validate the LC-MS/MS method for brain homogenate, ensuring appropriate linearity, accuracy, and precision.[21][22][23] - Use a stable isotope-labeled internal standard for accurate quantification.[22][23]
High Variability in Experimental Results

Problem: Significant variability is observed in brain concentration measurements between subjects in the same experimental group.

Potential Cause Troubleshooting Steps
Inconsistent Formulation - Ensure the formulation preparation process is standardized and reproducible. For nanoparticles, monitor particle size, polydispersity index (PDI), and encapsulation efficiency for each batch.[12][13]
Inconsistent Administration - For intranasal delivery, ensure the volume and placement of the dose are consistent across all subjects.[17] - For oral gavage, ensure the dose is delivered directly to the stomach without reflux.
Biological Variability - Increase the number of subjects per group to account for natural biological variation. - Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions.
Sample Collection and Processing - Standardize the time of sample collection post-administration. - Ensure rapid and consistent homogenization of brain tissue to prevent degradation of the analyte.[24]

Quantitative Data Summary

Table 1: Physicochemical Properties of Buspirone (as a proxy for Binospirone)

PropertyValueReference
Molecular Weight385.5 g/mol --INVALID-LINK--
LogP2.5--INVALID-LINK--
pKa7.3--INVALID-LINK--
Water Solubility0.3 mg/mL--INVALID-LINK--

Table 2: Comparison of Brain and Plasma Concentrations of Buspirone with Different Formulations (Rat Model)

FormulationRoute of AdministrationCmax in Brain (ng/g)Tmax in Brain (min)Cmax in Plasma (ng/mL)Tmax in Plasma (min)Reference
Buspirone HCl SolutionIntravenous282 ± 110120----INVALID-LINK--
Buspirone HCl SolutionIntranasal354 ± 8060----INVALID-LINK--
Buspirone-Chitosan FormulationIntranasal711 ± 252120----INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles

This protocol is adapted from methods for similar small molecules and can be optimized for this compound.[12][13]

  • Preparation of Organic Phase: Dissolve a specific amount of this compound and a polymer (e.g., Poly-ε-caprolactone) in an organic solvent like methylene chloride.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., D-α-tocopherol polyethylene glycol 1000 succinate - TPGS).

  • Emulsification: Slowly add the aqueous phase to the organic phase under continuous stirring.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator in an ice bath to form nanoparticles. The sonication time and power should be optimized.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain a suspension of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess surfactant. Wash the pellet with deionized water and resuspend.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Quantification of this compound in Brain Homogenate by LC-MS/MS

This protocol is a general guideline and should be validated for this compound.[21][22][23]

  • Sample Preparation:

    • Accurately weigh a portion of the brain tissue.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.

    • Add a known concentration of an internal standard (preferably a stable isotope-labeled version of binospirone) to the homogenate.

  • Extraction:

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., tert-butyl-methyl ether) to the homogenate.[22]

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer containing the drug and internal standard.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation with a gradient elution of methanol and water containing a small amount of formic acid.[22][23]

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode in positive ionization.

    • Monitor the specific precursor-to-product ion transitions for both binospirone and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of binospirone spiked into blank brain homogenate.

    • Determine the concentration of binospirone in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Binospirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Binospirone Binospirone 5HT1A_AutoR 5-HT1A Autoreceptor Binospirone->5HT1A_AutoR Agonist Gi_o Gi/o Protein 5HT1A_AutoR->Gi_o AC Adenylyl Cyclase Gi_o->AC K_channel ↑ K+ Efflux Gi_o->K_channel Activates Ca_channel ↓ Ca2+ Influx Gi_o->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP 5HT_release ↓ 5-HT Release K_channel->5HT_release Ca_channel->5HT_release Experimental_Workflow Start Start Formulation Binospirone Formulation (e.g., Nanoparticles) Start->Formulation Administration In Vivo Administration (e.g., Intranasal) Formulation->Administration Sample_Collection Brain & Plasma Collection at Timed Intervals Administration->Sample_Collection Homogenization Brain Tissue Homogenization Sample_Collection->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->Data_Analysis End End Data_Analysis->End

References

binospirone mesylate interaction with other lab reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with binospirone mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the common stability issues with this compound in solution?

Binospirone hydrochloride, a salt of buspirone, exhibits pH-dependent solubility. It is more soluble in acidic conditions and has lower solubility at a pH of 6.8, which can be attributed to limited ionization.[1] This reduced solubility at higher pH levels, similar to what might be found in some biological buffers or intestinal environments, can lead to precipitation or degradation of the compound, potentially affecting experimental results and bioavailability.[1] Furthermore, binospirone hydrochloride can exist in different polymorphic forms, which can interconvert and impact the drug's stability, solubility, and dissolution rate.[1][2] Exposure to moisture can also be a concern, as it may trigger hydrate formation, altering the compound's physical properties.[1]

Q2: Are there any known incompatibilities of this compound with common lab reagents or excipients?

Studies have shown that common pharmaceutical excipients such as glucose, lactose, starch, sucrose, magnesium stearate, methylparaben, and propylparaben do not cause significant interference in the spectrophotometric analysis of buspirone hydrochloride. However, it is crucial to consider the potential for interactions with other active compounds or reagents in your specific experimental setup.

Q3: My analytical readings for binospirone are inconsistent. What could be the cause?

Inconsistent analytical readings can stem from several factors related to sample preparation, chromatographic conditions, or the inherent properties of binospirone.

  • pH of the mobile phase: Given the pH-dependent solubility of binospirone, the pH of your mobile phase in liquid chromatography can significantly impact retention times and peak shapes.

  • Polymorphism: As binospirone can exist in interconvertible polymorphic forms, changes in the solid-state form of your standard or sample could lead to variations in solubility and dissolution, affecting quantification.[1][2]

  • Impurities: The presence of impurities or degradation products can interfere with the analysis. A validated, stability-indicating analytical method is crucial for accurate quantification.

Q4: I am observing unexpected biological effects in my cell-based assay with binospirone. Could it be interacting with my media components?

While direct interactions with all possible cell culture media components are not extensively documented in the provided search results, the pH of the culture medium could influence the solubility and availability of binospirone to the cells. If the medium has a pH where binospirone solubility is low, the effective concentration could be less than expected.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure binospirone is in a consistent and soluble ionic state. A lower pH may improve solubility and peak shape.
Column Degradation Flush the column with a strong solvent or replace it if performance does not improve.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
Presence of Impurities Use a high-purity standard and verify the integrity of your sample. An impurity profile analysis may be necessary.
Issue 2: False-Positive Results in Urine Catecholamine/Metanephrine Tests
Potential Cause Troubleshooting Step
Cross-reactivity of Binospirone Binospirone is known to cause false-positive results on urine tests for metanephrines and catecholamines.[3][4]
Confirmation of Results Use an alternative, more specific analytical method, such as LC-MS/MS, to confirm the presence and quantity of catecholamines or metanephrines.
Discontinuation of Compound If feasible and appropriate for the study design, consider a washout period for binospirone before conducting the urine test.

Experimental Protocols

Spectrophotometric Determination of Buspirone Hydrochloride

This method is based on the formation of a colored ion-associate between buspirone hydrochloride and an acidic dye.

Reagents:

  • Buspirone Hydrochloride standard solution (e.g., 2 x 10⁻³ M)

  • Acidic dye reagents such as Picric Acid (PA), Bromothymol Blue (BTB), Alizarin Red (AR), or Bromophenol Red (BPR).

  • Appropriate buffer solution to maintain optimal pH.

  • Organic extraction solvent (e.g., benzene).

Procedure:

  • To 1 mL of the buspirone hydrochloride standard or sample solution, add a specific volume of the chosen acidic dye reagent.

  • Add the buffer solution to achieve the optimal pH for ion-associate formation.

  • Add the organic solvent and shake the mixture for approximately 2 minutes to allow for the complete extraction of the ion-associate.

  • Allow the layers to separate.

  • Measure the absorbance of the organic layer at the specific maximum wavelength for the ion-associate formed (e.g., 410 nm for PA and BTB, 430 nm for AR, and 423 nm for BPR).[5]

  • Create a calibration curve using a series of known concentrations of buspirone hydrochloride to quantify the sample.

High-Performance Liquid Chromatography (HPLC) for Buspirone and its Impurities

This method is suitable for the determination of buspirone HCl and its potential impurities.[6]

Chromatographic Conditions:

Parameter Specification
Column µBondapack C18
Mobile Phase Gradient elution with 10mM KH₂PO₄ (pH 6.1) and acetonitrile.
Gradient Program Initial: 90:10 (v/v) buffer:acetonitrile, hold for 1 min. Linear gradient to 35:65 (v/v) over 26 min.
Flow Rate 2.0 mL/min
Detection Photodiode Array (PDA) detector at 210 nm and 240 nm.
Quantification Limit 1.25 ng/µL

Visualizations

experimental_workflow HPLC Analysis Workflow for Binospirone prep Sample Preparation (Dissolve in appropriate solvent) hplc HPLC System (µBondapack C18 Column) prep->hplc Inject Sample gradient Gradient Elution (KH2PO4 buffer pH 6.1 & Acetonitrile) detection PDA Detection (210 nm & 240 nm) hplc->detection Separate Analytes analysis Data Analysis (Quantification & Purity) detection->analysis Acquire Data

Caption: HPLC analysis workflow for binospirone and its impurities.

logical_relationship Troubleshooting Logic for Inconsistent HPLC Results start Inconsistent HPLC Results check_ph Verify Mobile Phase pH start->check_ph check_column Inspect Column Performance start->check_column check_sample Assess Sample Integrity start->check_sample resolve_ph Adjust pH for Optimal Solubility check_ph->resolve_ph resolve_column Flush or Replace Column check_column->resolve_column resolve_sample Use High-Purity Standard / Check for Degradation check_sample->resolve_sample

Caption: Troubleshooting logic for inconsistent HPLC results with binospirone.

References

Technical Support Center: Troubleshooting Binospirone Mesylate in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of binospirone mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during chromatographic analysis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-240 nm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

Q2: I am observing significant peak tailing with my this compound peak. What are the likely causes and solutions?

A2: Peak tailing is a common issue when analyzing basic compounds like binospirone.[1][2] The primary cause is often the interaction of the basic analyte with acidic silanol groups on the silica-based column packing material.[1] Here are some troubleshooting steps:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, reducing their interaction with the protonated basic analyte.[2][3]

  • Use a Mobile Phase Modifier: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]

  • Increase Buffer Strength: A higher buffer concentration can also help to minimize secondary interactions.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to provide better peak shapes for basic compounds.

  • Consider a Different Stationary Phase: If tailing persists, explore columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica particles.

Q3: My retention times for this compound are shifting between injections. What should I investigate?

A3: Fluctuating retention times can be caused by several factors. A systematic approach is key to identifying the root cause:[4]

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks, as this can cause pressure fluctuations and affect retention.

  • Ensure Proper Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. Ensure accurate measurement and thorough mixing of solvents. Degas the mobile phase to prevent air bubbles in the pump.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

  • Temperature Fluctuations: If the laboratory temperature is not stable, consider using a column oven to maintain a constant temperature.

  • Pump Performance: Check the pump for any signs of malfunction, such as pressure fluctuations or inconsistent flow rates.

Q4: How can the mesylate counter-ion affect the HPLC analysis?

A4: The mesylate (methanesulfonate) counter-ion can potentially influence the chromatography. Being an acidic counter-ion, it will be dissociated in the mobile phase. While it is generally well-behaved in reversed-phase chromatography, high concentrations of salts in the sample can sometimes lead to peak shape distortion or shifts in retention time.[5] If you suspect issues related to the counter-ion, consider the following:

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. If the salt concentration is very high, a sample clean-up step like solid-phase extraction (SPE) might be beneficial.

  • Mixed-Mode Chromatography: For simultaneous analysis of binospirone and its mesylate counter-ion, a mixed-mode column with both reversed-phase and anion-exchange characteristics could be employed.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanol groups on the column.- Lower the mobile phase pH (e.g., to 3-4). - Add a mobile phase modifier like triethylamine (TEA). - Use a high-purity, end-capped C18 column.[2] - Increase the buffer strength of the mobile phase.
Column overload.- Reduce the concentration of the injected sample. - Use a column with a higher loading capacity.
Presence of an interfering compound.- Adjust the mobile phase composition to improve resolution. - Use a more efficient column (longer column or smaller particle size).
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.- Dilute the sample.
Broad Peaks High dead volume in the HPLC system.- Use shorter, narrower internal diameter tubing. - Ensure all fittings are properly connected.
Column contamination or degradation.- Flush the column with a strong solvent. - Replace the column if performance does not improve.
Mobile phase flow rate is too low.- Increase the flow rate to an optimal level for the column dimensions.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Recommended Solution
Gradual Decrease in Retention Time Loss of stationary phase due to aggressive mobile phase pH.- Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8 for silica-based columns).
Column contamination.- Implement a column washing procedure after each analytical run.
Random Fluctuation in Retention Time Air bubbles in the pump.- Degas the mobile phase thoroughly. - Prime the pump to remove any trapped air.
Leaks in the system.- Systematically check all fittings and connections for leaks.
Inconsistent mobile phase composition.- Prepare fresh mobile phase and ensure accurate mixing.
Unstable column temperature.- Use a column oven to maintain a constant temperature.
Issue 3: Extraneous Peaks (Ghost Peaks)
Symptom Potential Cause Recommended Solution
Appearance of Unexpected Peaks Contaminated mobile phase or glassware.- Use high-purity HPLC-grade solvents and reagents. - Thoroughly clean all glassware.
Carryover from previous injections.- Implement a needle wash step in the autosampler method. - Inject a blank solvent to check for carryover.
Sample degradation.- Prepare samples fresh and store them appropriately (e.g., protected from light, at a low temperature).

Experimental Protocols

As a specific validated method for this compound is not publicly available, the following protocol is a hypothetical starting point based on methods for the related compound, buspirone HCl.[8][9][10] This protocol should be optimized and validated for your specific application.

Sample Preparation
  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to achieve the desired working concentrations.

  • Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, pharmaceutical formulation). For a tablet, a typical procedure would involve:

    • Weighing and finely powdering a number of tablets.

    • Accurately weighing a portion of the powder equivalent to a specific amount of this compound.

    • Dissolving the powder in a suitable solvent (e.g., a mixture of water and organic solvent), potentially with the aid of sonication.

    • Diluting to a final volume with the mobile phase.

    • Filtering the solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters (Starting Point)
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M Potassium Phosphate Buffer (pH 4.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 238 nm

Potential Degradation Products

Forced degradation studies on the related compound, buspirone HCl, have identified several degradation products under various stress conditions such as acid and base hydrolysis, oxidation, and heat.[8] It is plausible that this compound may undergo similar degradation pathways. A stability-indicating HPLC method should be able to resolve the parent peak from these potential degradants.

Potential Degradant Formation Condition Notes
Hydrolytic DegradantsAcidic or basic conditionsThe amide bonds in the azaspirodecanedione ring system may be susceptible to hydrolysis.
Oxidative DegradantsExposure to oxidizing agents (e.g., H₂O₂)The nitrogen atoms in the piperazine ring could be susceptible to oxidation.
Thermal DegradantsHigh temperaturesMay lead to various decomposition products.

Visualizations

Logical Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_pH Is mobile phase pH < 5? start->check_pH lower_pH Lower mobile phase pH to 3-4 check_pH->lower_pH No check_modifier Is a modifier (e.g., TEA) used? check_pH->check_modifier Yes lower_pH->check_modifier add_modifier Add a mobile phase modifier check_modifier->add_modifier No check_column Is an end-capped, high-purity column used? check_modifier->check_column Yes add_modifier->check_column change_column Switch to a suitable modern column check_column->change_column No check_overload Is the sample concentration high? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute the sample check_overload->dilute_sample Yes end Peak Shape Improved check_overload->end No dilute_sample->end G General HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation system_prep HPLC System Preparation & Equilibration mobile_phase_prep->system_prep system_prep->injection separation Chromatographic Separation injection->separation detection Detection (UV) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

References

minimizing off-target effects of binospirone mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding binospirone mesylate is limited in publicly available literature. The following guidance is primarily based on data from its close structural and functional analogue, buspirone. Researchers should use this information as a starting point and validate findings with experiments specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a 5-HT1A receptor agonist[1]. Its therapeutic effects are believed to be mediated primarily through its partial agonism at serotonin 5-HT1A receptors[2]. It also exhibits a low affinity for dopamine D2 autoreceptors, where it acts as an antagonist, and has a weak affinity for 5-HT2 receptors[2]. Unlike benzodiazepines, it does not significantly interact with GABA receptors[3].

Q2: What are the common off-target effects observed with compounds in this class?

Common off-target effects, as observed with the analogue buspirone, are generally mild and can include dizziness, headache, nervousness, light-headedness, and gastrointestinal issues such as nausea and diarrhea[4][5][6]. In some cases, side effects such as excitement and paresthesia have been reported[4].

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects can be approached through several strategies:

  • Dose Optimization: Titrate to the lowest effective concentration to reduce the likelihood of engaging lower-affinity off-target receptors.

  • Formulation Strategies: Consider formulating this compound in a controlled-release vehicle to maintain steady plasma concentrations and avoid peak-dose-related side effects[7][8][9].

  • Selective Agonist Comparison: Use highly selective 5-HT1A receptor agonists as controls to differentiate between on-target and off-target effects.

  • Computational Modeling: Employ computational models to predict the binding affinity of this compound to various receptors and guide experimental design to minimize off-target interactions[10][11][12].

Q4: What is the pharmacokinetic profile of buspirone, the analogue of binospirone?

Buspirone is rapidly absorbed after oral administration, with peak plasma levels reached within 40 to 90 minutes[13]. It undergoes extensive first-pass metabolism, primarily by the CYP3A4 enzyme, resulting in a low oral bioavailability of about 4%[13]. The elimination half-life of unchanged buspirone is approximately 2 to 3 hours[13]. One of its major metabolites, 1-pyrimidinylpiperazine (1-PP), is pharmacologically active[13].

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Troubleshooting Steps
High incidence of dizziness and drowsiness in animal models. Off-target effects, possibly related to dopamine D2 receptor antagonism.1. Reduce the administered dose. 2. Switch to a more targeted delivery method (e.g., localized injection) if applicable to the experimental design. 3. Co-administer with a D2 receptor antagonist to see if the effect is blocked.
Inconsistent results between experimental batches. Variability in drug formulation or administration.1. Ensure consistent formulation procedures. 2. Standardize the route and timing of administration. 3. Check for potential degradation of the compound.
Observed effects do not align with known 5-HT1A receptor signaling. Involvement of active metabolites or off-target receptors.1. Profile the activity of known metabolites of buspirone (e.g., 1-PP). 2. Conduct a broader receptor screening panel to identify potential off-target interactions. 3. Use knockout animal models for suspected off-target receptors if available.
Low in vivo efficacy despite high in vitro potency. Poor bioavailability due to extensive first-pass metabolism.1. Consider alternative routes of administration that bypass first-pass metabolism (e.g., intraperitoneal, subcutaneous)[7][8][9]. 2. Co-administer with a known inhibitor of CYP3A4 to increase bioavailability (use with caution and appropriate controls). 3. Investigate novel formulation strategies to enhance absorption and reduce metabolism[7][8][9].

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Buspirone (Human Data)

ParameterValueReference
Bioavailability ~4%[13][14]
Time to Peak Plasma Concentration (Tmax) 40-90 minutes[13]
Elimination Half-Life (t½) 2-3 hours[3][13]
Plasma Protein Binding ~86%[3][13]
Primary Metabolizing Enzyme CYP3A4[3][13]
Active Metabolite 1-pyrimidinylpiperazine (1-PP)[13]

Table 2: Common Adverse Effects of Buspirone (Human Clinical Trial Data)

Adverse EffectIncidence in Buspirone Group (%)Incidence in Placebo Group (%)Reference
Dizziness 92[4]
Headache 72[4]
Nervousness 41[4]
Light-headedness 4<1[4]
Diarrhea 3<1[4]
Paresthesia 2<1[4]
Excitation 2<1[4]
Sweating/Clamminess 10[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is adapted from methodologies used for assessing 5-HT1A receptor binding[15].

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor.

  • [³H]-8-OH-DPAT (radioligand).

  • This compound.

  • Serotonin (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of serotonin (for non-specific binding).

    • 50 µL of the this compound serial dilutions.

  • Add 50 µL of [³H]-8-OH-DPAT to each well at a final concentration near its Kd.

  • Add 100 µL of the membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the membranes onto filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filter mats in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the Ki value using appropriate software (e.g., Prism).

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

Objective: To assess the effect of this compound on serotonin and dopamine levels in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving animal.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC with electrochemical detection.

  • This compound solution for injection.

  • Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgically implant a guide cannula into the target brain region of the animal model. Allow for recovery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound (specify route, e.g., intraperitoneal).

  • Continue collecting dialysate samples for a set period post-administration.

  • Analyze the concentration of serotonin and dopamine in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from the baseline levels.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Binospirone Binospirone 5-HT1A_Autoreceptor 5-HT1A Autoreceptor Binospirone->5-HT1A_Autoreceptor Agonist Gi_Go Gi/Go Protein 5-HT1A_Autoreceptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activation of Ca_Channel Ca²⁺ Channel PKA->Ca_Channel Reduces phosphorylation of 5-HT_Vesicle 5-HT Vesicle Ca_Channel->5-HT_Vesicle Reduces Ca²⁺ influx for 5-HT_Release 5-HT Release 5-HT_Vesicle->5-HT_Release Inhibits 5-HT1A_Receptor Postsynaptic 5-HT1A Receptor 5-HT_Release->5-HT1A_Receptor Gi_Go_post Gi/Go Protein 5-HT1A_Receptor->Gi_Go_post Activates AC_post Adenylyl Cyclase Gi_Go_post->AC_post Inhibits GIRK GIRK Channel Gi_Go_post->GIRK Activates cAMP_post cAMP AC_post->cAMP_post Decreases K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: Binospirone's primary signaling pathway via 5-HT1A receptors.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_optimization Minimization Strategy Receptor_Binding Radioligand Binding Assay (Determine Ki for 5-HT1A and off-targets) Functional_Assay Functional Assay (e.g., cAMP accumulation) Receptor_Binding->Functional_Assay Confirm functional activity PK_Study Pharmacokinetic Study (Determine bioavailability, t½) Functional_Assay->PK_Study Proceed if potent and selective PD_Study Pharmacodynamic Study (e.g., Microdialysis) PK_Study->PD_Study Inform dose selection Behavioral_Study Behavioral Model (Assess therapeutic effect and side effects) PD_Study->Behavioral_Study Correlate neurochemical and behavioral effects Dose_Response Dose-Response Curve Generation Behavioral_Study->Dose_Response Identify therapeutic window Formulation Formulation Optimization (e.g., Controlled Release) Dose_Response->Formulation Address PK/PD issues Computational_Modeling Computational Modeling (Predict off-target binding) Computational_Modeling->Receptor_Binding Guide target selection logical_relationship Binospirone Binospirone 5-HT1A_Agonism On-Target: 5-HT1A Agonism Binospirone->5-HT1A_Agonism D2_Antagonism Off-Target: D2 Antagonism Binospirone->D2_Antagonism 5-HT2_Interaction Off-Target: 5-HT2 Interaction Binospirone->5-HT2_Interaction Therapeutic_Effect Anxiolytic Effect 5-HT1A_Agonism->Therapeutic_Effect Side_Effects Dizziness, Headache, etc. D2_Antagonism->Side_Effects 5-HT2_Interaction->Side_Effects

References

Validation & Comparative

A Comparative Guide to Azapirone Anxiolytics: Validating Efficacy Through Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Binospirone mesylate, an azapirone derivative, was initially explored for its anxiolytic potential before its development was discontinued during Phase 1 clinical trials. Consequently, publicly available data on its specific anxiolytic effects and receptor binding profile is exceptionally limited. To provide a comprehensive analysis for researchers and drug development professionals, this guide will focus on well-documented compounds within the same pharmacological class. We will use buspirone as the primary azapirone comparator, supplemented with data from tandospirone, another clinically utilized azapirone. These will be benchmarked against diazepam, a classic benzodiazepine anxiolytic, to highlight differing mechanisms and therapeutic profiles. This report synthesizes in vitro binding affinities, in vivo behavioral data from preclinical models, and clinical efficacy data from studies on Generalized Anxiety Disorder (GAD).

Mechanism of Action: 5-HT1A Partial Agonism

Azapirones, including buspirone and tandospirone, exert their anxiolytic effects primarily through partial agonism at serotonin 5-HT1A receptors. This mechanism contrasts sharply with benzodiazepines like diazepam, which act as positive allosteric modulators of the GABA-A receptor.

The signaling pathway for azapirones involves binding to presynaptic 5-HT1A autoreceptors, which initially reduces serotonin synthesis and release. However, with chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonergic neurotransmission. Postsynaptically, they act on 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins. This activation inhibits adenylyl cyclase, reducing cAMP levels, and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal firing rates in key anxiety-related brain circuits.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Azapirone_Pre Azapirone (Buspirone/Tandospirone) AutoR 5-HT1A Autoreceptor (Full Agonist) Azapirone_Pre->AutoR Serotonin_Release Serotonin (5-HT) Release AutoR->Serotonin_Release Inhibits Synaptic_Cleft 5-HT Serotonin_Release->Synaptic_Cleft Azapirone_Post Azapirone (Buspirone/Tandospirone) PostR Postsynaptic 5-HT1A Receptor (Partial Agonist) Azapirone_Post->PostR AC Adenylyl Cyclase PostR->AC Inhibits GIRK GIRK Channel PostR->GIRK Activates cAMP cAMP AC->cAMP Reduces Hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) GIRK->Hyperpolarization K+ Efflux Synaptic_Cleft->PostR cluster_drugs Anxiolytic Compounds cluster_receptors Primary Receptor Targets Buspirone Buspirone (Azapirone) S_HT1A 5-HT1A Receptor Buspirone->S_HT1A Partial Agonist (High Affinity) D2 Dopamine D2 Receptor Buspirone->D2 Antagonist (Low Affinity) Tandospirone Tandospirone (Azapirone) Tandospirone->S_HT1A Partial Agonist (High Affinity) Tandospirone->D2 Antagonist (Low Affinity) Diazepam Diazepam (Benzodiazepine) GABA_A GABA-A Receptor (BZD Site) Diazepam->GABA_A Positive Allosteric Modulator A Compound Synthesis & Initial Screening B In Vitro Radioligand Binding Assays (Determine Ki at 5-HT1A, D2, etc.) A->B C In Vivo Animal Models of Anxiety B->C D Elevated Plus Maze (EPM) C->D E Vogel Conflict Test C->E F Light-Dark Box C->F G Data Analysis (% Open Arm Time, Punished Licks, etc.) D->G E->G F->G H Anxiolytic Profile Established G->H

A Comparative Analysis of Binospirone Mesylate and Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of binospirone mesylate and Selective Serotonin Reuptake Inhibitors (SSRIs), focusing on their distinct mechanisms of action, available clinical data from comparative studies, and the experimental protocols employed in these investigations.

Differentiated Mechanisms of Action

This compound and SSRIs represent two distinct pharmacological approaches to treating anxiety and depressive disorders. Their primary difference lies in their molecular targets and subsequent effects on serotonergic neurotransmission.

SSRIs, such as fluoxetine, sertraline, and escitalopram, function by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron.[1] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[1]

In contrast, binospirone (often referred to by its earlier developmental name, buspirone) is a partial agonist of the serotonin 5-HT1A receptor.[1][2] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which inhibits the synthesis and firing of serotonin neurons.[2][3] At postsynaptic 5-HT1A receptors, particularly in the hippocampus and cortex, it behaves as a partial agonist.[2][3] Binospirone also exhibits a moderate affinity for dopamine D2 receptors, acting as an antagonist, and weak affinity for 5-HT2 receptors.[1][4] Unlike benzodiazepines, it does not interact with GABA receptors.[1]

dot

cluster_SSRI SSRI Mechanism of Action cluster_Binospirone Binospirone Mechanism of Action ssri SSRI sert Serotonin Transporter (SERT) ssri->sert Inhibits presynaptic_ssri Presynaptic Neuron synaptic_cleft_ssri Synaptic Cleft presynaptic_ssri->synaptic_cleft_ssri Releases Serotonin synaptic_cleft_ssri->sert Serotonin Reuptake receptors_ssri Postsynaptic Receptors synaptic_cleft_ssri->receptors_ssri Increased Binding postsynaptic_ssri Postsynaptic Neuron serotonin_ssri Serotonin binospirone Binospirone presynaptic_receptor Presynaptic 5-HT1A Autoreceptor binospirone->presynaptic_receptor Full Agonist postsynaptic_receptor Postsynaptic 5-HT1A Receptor binospirone->postsynaptic_receptor Partial Agonist presynaptic_bino Presynaptic Neuron presynaptic_receptor->presynaptic_bino Inhibits postsynaptic_bino Postsynaptic Neuron postsynaptic_receptor->postsynaptic_bino Modulates serotonin_release Decreased Serotonin Release presynaptic_bino->serotonin_release neuronal_firing Reduced Neuronal Firing presynaptic_bino->neuronal_firing signal_transduction Modulated Signal Transduction postsynaptic_bino->signal_transduction

Caption: Signaling Pathways of SSRIs and Binospirone.

Head-to-Head and Augmentation Studies: A Review of Clinical Data

Study DesignPatient PopulationInterventionsKey Efficacy OutcomesKey Safety/Tolerability Outcomes
Randomized, Double-Blind, Placebo-Controlled Trial [5][6]119 patients with treatment-refractory major depressive episode (failed to respond to ≥4 weeks of citalopram or paroxetine).[5][6]1. SSRI + Binospirone (N=58) 2. SSRI + Placebo (N=61) (4-week treatment)[5][6]No statistically significant difference in response rates between the binospirone (50.9%) and placebo (46.7%) groups.[5][6]No statistically significant differences in the frequency of adverse events between the two groups.[5][6]
Multicenter, Prospective, Observational Study [7]180 patients with depressive disorders and a Hamilton Anxiety Rating Scale (HAMA) score ≥ 18, already taking an SSRI or SNRI.[7]Adjunctive binospirone for 12 weeks.[7]Significant decrease in HAMA scores from 25.2 at baseline to 15.4 at 12 weeks. Significant decrease in Hamilton Depression Rating Scale (HAMD) scores from 19.4 to 12.7.[7]Adverse drug reactions were reported in 3.7% of participants.[7]
Randomized, Placebo-Controlled Trial [8]Patients with Generalized Anxiety Disorder (GAD) and coexisting mild depressive symptoms (HAM-A ≥ 18, HAM-D 12-17).[8]1. Binospirone (15-45 mg/day) (N=80) 2. Placebo (N=82) (6-week treatment)[8]Binospirone-treated patients had a significantly greater reduction in HAM-A scores (12.4 points) compared to placebo (9.5 points). Binospirone also led to a significantly greater reduction in HAM-D scores (5.7 points) compared to placebo (3.5 points).[8]Binospirone-treated patients reported significantly more nausea, dizziness, somnolence, and sweating than the placebo group.[8]

Experimental Protocols in Clinical Trials

The methodologies employed in clinical trials investigating binospirone, both as a monotherapy for anxiety and as an adjunctive treatment for depression, follow rigorous standards to ensure data validity and patient safety.

Protocol for a Randomized, Double-Blind, Placebo-Controlled Augmentation Trial

This workflow outlines a typical design for a study evaluating the efficacy of adding binospirone to an existing SSRI treatment regimen for patients with treatment-refractory depression, based on the study by Landén et al. (1998).[5][6]

dot

start Patient Screening inclusion Inclusion Criteria Met? (e.g., MDD diagnosis, failed SSRI response) start->inclusion exclusion Exclusion Criteria Met? inclusion->exclusion No randomization Randomization inclusion->randomization Yes group_a Treatment Group A: SSRI + Binospirone randomization->group_a group_b Treatment Group B: SSRI + Placebo randomization->group_b treatment_period 4-Week Double-Blind Treatment Period group_a->treatment_period group_b->treatment_period outcome_assessment Primary Outcome Assessment (e.g., CGI-I Score) treatment_period->outcome_assessment data_analysis Statistical Analysis outcome_assessment->data_analysis end Study Conclusion data_analysis->end

Caption: Workflow of a Binospirone Augmentation Trial.

Key Methodological Components:

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential. For instance, in the augmentation study, patients were required to have a diagnosis of a major depressive episode according to DSM-IV criteria and to have shown a lack of response to a minimum of four weeks of treatment with a specific SSRI (citalopram or paroxetine).[5][6]

  • Randomization and Blinding: Patients are randomly assigned to receive either the active drug (binospirone) or a placebo in addition to their ongoing SSRI treatment. Double-blinding ensures that neither the patients nor the investigators know who is receiving the active treatment, which minimizes bias.[5][6]

  • Dosage and Administration: The study protocol specifies the titration schedule for the investigational drug. For example, binospirone might be initiated at a low dose and gradually increased over a set period to the target therapeutic dose.

  • Outcome Measures: Primary and secondary efficacy endpoints are pre-specified. The primary outcome measure in the Landén et al. study was the score on the Clinical Global Impressions-Improvement (CGI-I) scale.[5][6] Other scales, such as the Hamilton Anxiety Rating Scale (HAM-A) and the Hamilton Depression Rating Scale (HAM-D), are commonly used as well.[7][8]

  • Safety and Tolerability Assessment: The incidence and severity of adverse events are systematically recorded throughout the study.[5][6]

Preclinical Investigations

Preclinical studies in animal models have been instrumental in elucidating the antidepressant-like effects of binospirone, particularly in combination with SSRIs.

Experimental Design in Animal Models:

A common preclinical model to assess antidepressant efficacy is the tail suspension test (TST). In a study investigating the interaction between binospirone and fluoxetine (an SSRI), male Swiss albino mice were used. The experimental protocol involved the following steps:

  • Acclimatization: Animals were acclimatized to laboratory conditions for seven days.

  • Group Assignment: Mice were randomly assigned to different treatment groups: control (vehicle), fluoxetine alone, binospirone alone, and a combination of fluoxetine and binospirone.

  • Drug Administration: The respective drugs or vehicle were administered intraperitoneally.

  • Tail Suspension Test: After a specified period following drug administration, the mice were subjected to the TST. In this test, the duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant-like effect.

  • Statistical Analysis: The data on immobility time were analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the treatment groups.

One such study found that the combination of binospirone with either fluoxetine or desipramine significantly decreased the immobility time compared to the respective drugs alone, suggesting a synergistic antidepressant-like effect.

Conclusion

This compound and SSRIs operate through fundamentally different mechanisms to modulate the serotonin system. While SSRIs increase the overall levels of serotonin in the synapse by blocking its reuptake, binospirone acts as a partial agonist at 5-HT1A receptors, which has a more nuanced effect on serotonergic activity.

The available clinical evidence does not support a clear superiority of binospirone over SSRIs, or vice versa, in head-to-head monotherapy for depression, largely due to a lack of such direct comparative trials. However, studies on adjunctive binospirone therapy suggest it is well-tolerated and may be effective in reducing anxiety symptoms in patients with depressive disorders who are already on an SSRI.[7] Furthermore, binospirone has demonstrated efficacy as a monotherapy for generalized anxiety disorder, with a side effect profile that differs from that of SSRIs.[8]

For drug development professionals, the distinct mechanism of binospirone presents opportunities for targeted therapies, particularly for patient populations who may not tolerate or respond adequately to SSRIs. Future head-to-head comparative studies are warranted to more definitively establish the relative efficacy and safety of binospirone and SSRIs in the treatment of both anxiety and depressive disorders.

References

Preclinical Profile of Buspirone Mesylate: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of buspirone mesylate versus placebo, with a focus on its anxiolytic and antidepressant-like effects observed in animal models. The information presented is supported by experimental data from various preclinical studies.

Mechanism of Action

Buspirone is an anxiolytic agent belonging to the azapirone class of drugs.[1][2] Its primary mechanism of action is mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[1][3] Buspirone also exhibits a weak affinity for dopamine D2 receptors, acting as an antagonist.[1][4] Unlike benzodiazepines, buspirone has no significant affinity for GABAa receptors, which explains its lack of sedative, muscle relaxant, and anticonvulsant properties.[2][5]

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of buspirone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorBuspirone Ki (nM)PlaceboReference
Serotonin 5-HT1A High AffinityNot Applicable[1][3]
Dopamine D2 Moderate AffinityNot Applicable[4]
Serotonin 5-HT2 Weak AffinityNot Applicable[1]

Preclinical Efficacy in Animal Models

Buspirone has been evaluated in various animal models of anxiety and depression to assess its therapeutic potential.

Anxiolytic-like Effects: Elevated Plus-Maze

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7] The test is based on the natural aversion of rodents to open and elevated spaces.[7] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Experimental Protocol: Elevated Plus-Maze

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[6]

  • Animals: Adult male mice or rats are used.

  • Procedure: Animals are individually placed at the center of the maze, facing an open arm, and allowed to explore for a 5-minute session.[7] The number of entries into and the time spent in each arm are recorded and analyzed.[6]

  • Drug Administration: Buspirone (at varying doses) or a placebo (vehicle) is administered intraperitoneally (i.p.) prior to the test.

Quantitative Data: Elevated Plus-Maze

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Reference
Placebo (Vehicle)-BaselineBaseline[8]
Buspirone2IncreasedIncreased[8]

Note: Specific numerical data for placebo and buspirone-treated groups can vary between studies. The table reflects the general finding of an anxiolytic-like effect at a specific dose.

Antidepressant-like Effects: Forced Swim Test

The forced swim test (FST) is a common behavioral model used to screen for antidepressant-like activity.[9] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent glass cylinder filled with water.[9]

  • Animals: Adult male mice are typically used.

  • Procedure: Animals are placed individually into the cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.[9]

  • Drug Administration: Buspirone (at varying doses) or a placebo (vehicle) is administered i.p. prior to the test.

Quantitative Data: Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)Reference
Placebo (Vehicle)-Baseline[10][11]
Buspirone3-10Increased[10]
Buspirone5Decreased (in a fentanyl withdrawal model)[12]

Note: The effect of buspirone in the forced swim test can be complex, with some studies showing an increase in immobility, while others demonstrate a decrease, particularly in specific disease models.[8][10][12] This highlights the importance of the experimental context.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of buspirone and a typical experimental workflow for preclinical behavioral testing.

buspirone_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Buspirone_pre Buspirone 5HT1A_Auto 5-HT1A Autoreceptor (Full Agonist) Buspirone_pre->5HT1A_Auto Binds to Buspirone_post Buspirone Serotonin_Release_Inhibition Inhibition of Serotonin Release 5HT1A_Auto->Serotonin_Release_Inhibition 5HT1A_Post Postsynaptic 5-HT1A Receptor (Partial Agonist) Buspirone_post->5HT1A_Post Binds to Adenylyl_Cyclase Adenylyl Cyclase 5HT1A_Post->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

Caption: Proposed signaling pathway of buspirone at presynaptic and postsynaptic 5-HT1A receptors.

preclinical_workflow Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Administration Drug Administration (Buspirone or Placebo) Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., EPM, FST) Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Results Results Interpretation Data_Collection->Results

Caption: A generalized workflow for preclinical behavioral studies comparing buspirone and placebo.

References

A Comparative Analysis of Binospirone Mesylate and Nefazodone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two psychoactive compounds, binospirone mesylate and nefazodone. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and clinical profiles of these agents. The information is presented to facilitate an objective comparison of their mechanisms of action, receptor binding affinities, pharmacokinetic properties, and adverse effect profiles, supported by experimental data and methodologies.

Introduction to this compound and Nefazodone

Binospirone (MDL 73,005EF) is an anxiolytic agent belonging to the azapirone class of compounds.[1] It is characterized by its distinct action on serotonin 5-HT1A receptors, acting as a partial agonist at somatodendritic autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[2]

Nefazodone is an antidepressant that was formerly marketed under brand names such as Serzone.[3] It possesses a unique pharmacological profile, acting as both a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[4] Its clinical use has been significantly limited due to concerns about hepatotoxicity.[3]

Mechanism of Action and Receptor Binding Profile

The therapeutic and adverse effects of binospirone and nefazodone are dictated by their interactions with various neurotransmitter receptors. A comparative summary of their receptor binding affinities (Ki values in nM) is presented in the table below. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Nefazodone (Ki, nM)Predominant Action of Nefazodone
Serotonin Receptors
5-HT1AHigh Affinity (Partial Agonist/Antagonist)[2]80[3]Antagonist[4]
5-HT2ALow Affinity26[3]Potent Antagonist[3]
5-HT2CNo significant affinity reported72[3]Antagonist[4]
Serotonin Transporter (SERT)No significant affinity reportedLow but significant affinity[3]Weak Inhibitor[4]
Adrenergic Receptors
α1Low Affinity5.5 - 48[3]Antagonist[4]
α2Low Affinity84 - 640[3]Antagonist[4]
Dopamine Receptors
D2Moderate Affinity910[3]Weak Antagonist[3]
Other Receptors
Histamine H1No significant affinity reported≥370[3]Antagonist
Muscarinic AcetylcholineNo significant affinity reported>10,000[3]No significant affinity
Signaling Pathways

The interaction of these drugs with their primary receptor targets initiates downstream signaling cascades that produce their pharmacological effects.

cluster_0 Binospirone (at 5-HT1A Receptor) Binospirone Binospirone 5-HT1A Receptor 5-HT1A Receptor Binospirone->5-HT1A Receptor Partial Agonist/ Antagonist Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases Neuronal Firing Neuronal Firing cAMP->Neuronal Firing Modulates

Binospirone's primary signaling at the 5-HT1A receptor.

cluster_1 Nefazodone (at 5-HT2A Receptor) Nefazodone Nefazodone 5-HT2A Receptor 5-HT2A Receptor Nefazodone->5-HT2A Receptor Antagonist Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Blocks Activation Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Nefazodone's antagonistic effect on 5-HT2A receptor signaling.

cluster_2 Nefazodone (at α1-Adrenergic Receptor) Nefazodone_alpha Nefazodone Alpha1 Receptor α1-Adrenergic Receptor Nefazodone_alpha->Alpha1 Receptor Antagonist Gq Protein_alpha Gq Protein Alpha1 Receptor->Gq Protein_alpha Blocks Activation PLC_alpha Phospholipase C Gq Protein_alpha->PLC_alpha PIP2_alpha PIP2 PLC_alpha->PIP2_alpha IP3_alpha IP3 PIP2_alpha->IP3_alpha DAG_alpha DAG PIP2_alpha->DAG_alpha Downstream Effects e.g., Vasoconstriction IP3_alpha->Downstream Effects DAG_alpha->Downstream Effects

Nefazodone's antagonism of α1-adrenergic receptor signaling.

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion of a drug are critical determinants of its clinical utility.

Pharmacokinetic ParameterThis compoundNefazodone
Bioavailability Low (similar to buspirone's ~4%)[6]~20% (variable)[3]
Protein Binding ~86% (for buspirone)[7]>99%[8]
Metabolism Primarily via CYP3A4 (for buspirone)[7]Extensively by CYP3A4[3]
Elimination Half-life ~2-3 hours (for buspirone)[7]2-4 hours[3]
Active Metabolites 1-(2-pyrimidinyl)piperazine (1-PP) (for buspirone)Hydroxynefazodone, m-chlorophenylpiperazine (mCPP), triazoledione[3]

Adverse Effect Profiles

The safety and tolerability of a drug are paramount in its development and clinical use.

Adverse EffectThis compound (and class effects)Nefazodone
Common Dizziness, headache, nausea, nervousness (based on buspirone)[5]Dry mouth, somnolence, nausea, dizziness, blurred vision[8]
Serious Serotonin syndrome (risk with serotonergic agents)[9]Hepatotoxicity (can be severe and life-threatening) [4], orthostatic hypotension, syncope
Withdrawal Effects Minimal (for buspirone)Minimal
Sexual Dysfunction Low incidence (for buspirone)Lower incidence compared to SSRIs

Experimental Protocols

A general methodology for determining receptor binding affinity, a key experiment in characterizing these compounds, is the radioligand binding assay.

Start Start Prepare Membranes Prepare cell membranes expressing the target receptor Start->Prepare Membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound Prepare Membranes->Incubate Separate Separate bound from free radioligand by filtration Incubate->Separate Quantify Quantify radioactivity on the filter Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.
Key Steps in a Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cultured cells or tissue homogenates.[10]

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., binospirone or nefazodone).[11]

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.[10]

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[12]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Comparative Summary and Logical Relationships

The distinct pharmacological profiles of binospirone and nefazodone lead to different potential therapeutic applications and side effect liabilities.

Binospirone This compound Primary Target: 5-HT1A (Partial Agonist/Antagonist) Key Indication: Anxiolytic SharedProperties Shared Properties Serotonergic modulation Metabolism via CYP3A4 Binospirone->SharedProperties DistinctProperties Distinct Properties Binospirone: Anxioselective, low sedation Nefazodone: Antidepressant with significant α1 antagonism and risk of hepatotoxicity Binospirone->DistinctProperties Nefazodone Nefazodone Primary Targets: 5-HT2A (Antagonist), SERT (Inhibitor) Key Indication: Antidepressant Nefazodone->SharedProperties Nefazodone->DistinctProperties

Key pharmacological distinctions between binospirone and nefazodone.

Conclusion

This compound and nefazodone are two psychoactive compounds with distinct mechanisms of action and pharmacological profiles. Binospirone, as a 5-HT1A partial agonist/antagonist, shows promise as an anxiolytic with a favorable side effect profile, similar to other azapirones. Nefazodone, a potent 5-HT2A antagonist and weak serotonin reuptake inhibitor, has demonstrated efficacy as an antidepressant but is associated with a significant risk of severe liver toxicity, which has curtailed its clinical use.

For drug development professionals, the comparison highlights the importance of receptor selectivity and off-target effects in determining the therapeutic potential and safety of a compound. While both drugs modulate the serotonergic system, their differential receptor interactions lead to distinct clinical applications and liabilities. Further research into the detailed receptor binding profile of binospirone would be beneficial for a more complete comparative assessment.

References

Unveiling Binospirone Mesylate: A Comparative Analysis of its Anxiolytic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic potential of binospirone mesylate (MDL 73005EF), a selective 5-HT1A receptor ligand, by comparing its preclinical performance with the established anxiolytics, buspirone and diazepam. This analysis is based on key experimental data to inform future research and development in the field of anxiolytic therapies.

Executive Summary

This compound demonstrates a distinct pharmacological profile with potent and selective binding to 5-HT1A receptors, exceeding that of buspirone. Preclinical evidence from rodent models of anxiety, including the elevated plus-maze and the water-lick conflict test, suggests that binospirone possesses anxiolytic-like effects comparable to diazepam and distinct from buspirone. These findings highlight binospirone's potential as an anxiolytic agent with a mechanism of action that may offer advantages over existing therapies. However, a notable lack of publicly available clinical trial data for this compound necessitates further investigation to translate these preclinical findings to human subjects.

Data Presentation

Table 1: Comparative Receptor Binding Affinity
Compound5-HT1A Receptor Affinity (pIC50)Selectivity over other Monoamine and Benzodiazepine Receptors
This compound (MDL 73005EF) 8.6 > 100-fold
BuspironeLess potent than BinospironeLess selective than Binospirone

Data extracted from Moser et al. (1990).

Table 2: Comparative Efficacy in Animal Models of Anxiety
CompoundElevated Plus-Maze TestWater-Lick Conflict Test
This compound (MDL 73005EF) Anxiolytic-like effect (similar to diazepam) Anxiolytic-like effect (similar to diazepam and buspirone)
BuspironeOpposite effect to Binospirone and diazepamAnxiolytic-like effect
DiazepamAnxiolytic-like effectAnxiolytic-like effect

Data extracted from Moser et al. (1990).

Experimental Protocols

Radioligand Binding Studies

The affinity of this compound for the 5-HT1A recognition site was determined using radioligand binding techniques as described by Moser et al. (1990). The pIC50 value, representing the negative logarithm of the molar concentration of the drug that inhibits 50% of the specific binding of a radioligand, was calculated to quantify binding affinity. Selectivity was assessed by comparing its affinity for the 5-HT1A receptor to its affinity for a panel of other monoamine and benzodiazepine receptor sites.[1]

Elevated Plus-Maze Test

This test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms. The effects of this compound were compared to those of diazepam and buspirone in this paradigm.[1]

Water-Lick Conflict Test

This model induces conflict in rodents by simultaneously motivating them to drink (by water deprivation) and punishing them for drinking with a mild foot shock. Anxiolytic drugs are expected to increase the number of punished licks, indicating a reduction in the conflict-induced behavioral inhibition. The performance of this compound was evaluated against diazepam and buspirone in this test.[1]

Mandatory Visualizations

G cluster_presynaptic Presynaptic 5-HT Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-HT_synthesis 5-HT Synthesis 5-HT_vesicle 5-HT Vesicle 5-HT_synthesis->5-HT_vesicle Packaging 5-HT 5-HT 5-HT_vesicle->5-HT Release 5-HT1A_auto 5-HT1A Autoreceptor 5-HT1A_auto->5-HT_vesicle Inhibits Release Binospirone Binospirone (Partial Agonist) Binospirone->5-HT1A_auto Activates 5-HT1A_post Postsynaptic 5-HT1A Receptor 5-HT->5-HT1A_post Binds Anxiolytic_Effect Anxiolytic Effect 5-HT1A_post->Anxiolytic_Effect Mediates Binospirone_post Binospirone (Antagonist) Binospirone_post->5-HT1A_post Blocks

Caption: Proposed mechanism of action for this compound.

G cluster_phase1 Phase 1: Compound Screening cluster_phase2 Phase 2: In Vivo Behavioral Testing cluster_phase3 Phase 3: Data Analysis & Comparison Radioligand_Binding Radioligand Binding Assays (5-HT1A & other receptors) Animal_Models Rodent Models of Anxiety Radioligand_Binding->Animal_Models Promising candidates advance Elevated_Plus_Maze Elevated Plus-Maze Animal_Models->Elevated_Plus_Maze Water_Lick_Conflict Water-Lick Conflict Test Animal_Models->Water_Lick_Conflict Data_Analysis Statistical Analysis of Behavioral Data Elevated_Plus_Maze->Data_Analysis Water_Lick_Conflict->Data_Analysis Comparison Comparison with Buspirone and Diazepam Data_Analysis->Comparison

Caption: Preclinical experimental workflow for anxiolytic drug evaluation.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a potent and selective 5-HT1A receptor ligand with clear anxiolytic-like properties in animal models. Its distinct profile in the elevated plus-maze compared to buspirone suggests a potentially different, and perhaps more robust, anxiolytic mechanism. The proposed mechanism of action, involving partial agonism at presynaptic 5-HT1A autoreceptors and antagonism at postsynaptic receptors, warrants further investigation to fully elucidate its downstream effects on serotonergic neurotransmission.

The most significant gap in the current understanding of this compound's therapeutic potential is the absence of human clinical trial data. To move forward, the following steps are recommended:

  • Phase I Clinical Trials: To establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.

  • Phase II Clinical Trials: To evaluate the efficacy and dose-response of this compound in patients with generalized anxiety disorder or other anxiety-related conditions. These studies should include direct comparisons with existing standard-of-care treatments.

  • Further Preclinical Studies: To explore the cognitive effects of this compound, particularly in models of anxiety and cognitive impairment, given the findings from studies on its effects in scopolamine-treated rats.

References

Assessing the Specificity of Binospirone Mesylate for 5-HT1A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of binospirone mesylate for the serotonin 1A (5-HT1A) receptor, a key target in the development of anxiolytics and antidepressants. Through a comparative analysis with the structurally similar and clinically used anxiolytic, buspirone, this document offers valuable insights supported by experimental data to inform research and development decisions.

Executive Summary

Binospirone, also known as tandospirone, demonstrates a high affinity and selectivity for the 5-HT1A receptor. Its binding profile, when compared to buspirone, suggests a more targeted interaction with the 5-HT1A receptor with notably less affinity for other serotonin receptor subtypes and other neurotransmitter receptors. This high specificity may translate to a more favorable side-effect profile. This guide presents the available binding affinity data, a detailed experimental protocol for assessing receptor binding, and a visualization of the 5-HT1A receptor signaling pathway.

Comparative Binding Affinity Data

The following tables summarize the binding affinities (Ki, in nM) of binospirone (tandospirone) and buspirone for the 5-HT1A receptor and a panel of other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Binospirone (Tandospirone) and Buspirone for the 5-HT1A Receptor

Compound5-HT1A Receptor Ki (nM)
Binospirone (Tandospirone)27 ± 5[1][2]
Buspirone4 - 78[3]

Table 2: Comparative Binding Affinity (Ki, nM) for a Panel of Neurotransmitter Receptors

ReceptorBinospirone (Tandospirone) Ki (nM)Buspirone Ki (nM)
Serotonin Receptors
5-HT1C1300 - 41000[1][4][5]-
5-HT21300 - 41000[1][4][5]Weak affinity[6]
Dopamine Receptors
D11300 - 41000[1][4][5]-
D21300 - 41000[1][4][5]484[3]
D3-98[3]
D4-29.2[3]
Adrenergic Receptors
α11300 - 41000[1][4][5]-
α21300 - 41000[1][4][5]-

Note: A broad range for Ki values for binospirone at non-5-HT1A receptors is reported in the literature, indicating significantly lower affinity compared to the 5-HT1A receptor.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound for a specific receptor.

Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity

1. Materials and Reagents:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus or raphe nucleus).

  • Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

  • Test Compound: this compound.

  • Reference Compound: Buspirone.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

2. Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd value, e.g., 0.5 nM).

    • 50 µL of varying concentrations of the test compound (binospirone) or reference compound (buspirone), typically spanning a range of 10^-11 to 10^-5 M.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily initiates an inhibitory signaling cascade. The binding of an agonist, such as binospirone, leads to the dissociation of the Gi/o protein subunits. The α subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The βγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. Additionally, 5-HT1A receptor activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.[7][8][9][10]

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits GIRK GIRK Channel G_Protein->GIRK βγ subunit activates MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK βγ subunit modulates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt βγ subunit modulates cAMP cAMP AC->cAMP Converts K_ion_in K+ GIRK->K_ion_in K+ Influx Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Binospirone Binospirone (Agonist) Binospirone->5HT1A_Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion_out K+ K_ion_out->GIRK Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Cell_Growth Cell Growth & Survival MAPK_ERK->Cell_Growth PI3K_Akt->Cell_Growth

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue) Incubation 3. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compounds, Buffers) Reagent_Prep->Incubation Filtration 4. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Data_Processing 6. Data Processing (Calculate specific binding) Counting->Data_Processing Curve_Fitting 7. Curve Fitting (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation 8. Ki Calculation (Cheng-Prusoff equation) Curve_Fitting->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

References

Evaluating the Translational Potential of Binospirone Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of binospirone mesylate, evaluating its translational potential by examining its preclinical data alongside the established anxiolytic agent, buspirone. Due to a lack of publicly available clinical trial data for this compound, this guide focuses on the foundational preclinical research that aimed to establish its therapeutic promise.

Executive Summary

This compound (also known as MDL-73,005-EF) is a potent and selective 5-HT1A receptor ligand that demonstrated anxiolytic-like properties in preclinical animal models.[1] Developed by Sanofi, its current development status is listed as "Pending," though a detailed public record of its clinical development is not available.[2] This guide synthesizes the key preclinical findings for this compound and presents a direct comparison with buspirone to facilitate an objective evaluation of its potential.

Mechanism of Action

This compound is an azapirone derivative, similar to buspirone. Its primary mechanism of action involves a nuanced interaction with serotonin 5-HT1A receptors. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin neurons. This action is thought to reduce the firing rate of these neurons, leading to a decrease in serotonin release. In contrast, at postsynaptic 5-HT1A receptors, which are located on target neurons in areas like the hippocampus and cortex, binospirone acts as an antagonist.[1] This dual action suggests a complex modulation of the serotonergic system.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Binospirone Binospirone 5HT1A_auto 5-HT1A Autoreceptor Binospirone->5HT1A_auto Partial Agonist Serotonin_release Serotonin Release 5HT1A_auto->Serotonin_release Inhibits Synaptic_Cleft Binospirone_post Binospirone 5HT1A_post Postsynaptic 5-HT1A Receptor Binospirone_post->5HT1A_post Antagonist Neuronal_signaling Anxiolytic Effect 5HT1A_post->Neuronal_signaling Modulates

Figure 1: Proposed signaling pathway of this compound at serotonergic synapses.

Preclinical Data: this compound vs. Buspirone

The most direct comparative preclinical data for this compound comes from a 1990 study by Moser et al. This study provides a valuable head-to-head assessment of the two compounds.

Receptor Binding Profile

This compound displays a high affinity and selectivity for the 5-HT1A receptor, reportedly more potent and selective in this regard than buspirone.

CompoundReceptorBinding Affinity (pIC50)
This compound 5-HT1A8.6
Buspirone 5-HT1ANot explicitly stated in the direct comparison, but generally known to be lower than binospirone.

Data sourced from Moser et al., 1990.

Animal Models of Anxiety

The anxiolytic potential of this compound was evaluated in two standard animal models: the elevated plus-maze and the water-lick conflict test.

Animal ModelThis compoundBuspironeDiazepam (Control)
Elevated Plus-Maze Anxiolytic-like effects (similar to diazepam)Opposite effects to diazepamAnxiolytic effects
Water-Lick Conflict Test Anxiolytic-like effects (similar to diazepam)Anxiolytic-like effects (similar to diazepam)Anxiolytic effects

Data sourced from Moser et al., 1990.

These findings suggest that in preclinical models, this compound exhibits a profile more consistently aligned with the classic anxiolytic diazepam than buspirone, particularly in the elevated plus-maze test.

Experimental Protocols

Radioligand Binding Assay

cluster_workflow Radioligand Binding Assay Workflow A Prepare tissue homogenate (e.g., rat hippocampus) B Incubate with radiolabeled ligand ([3H]8-OH-DPAT for 5-HT1A) A->B C Add competing unlabeled ligand (Binospirone or Buspirone) B->C D Separate bound and free radioligand (Filtration) C->D E Quantify radioactivity D->E F Calculate binding affinity (pIC50) E->F

Figure 2: Generalized workflow for a radioligand binding assay.

A radioligand binding assay is used to determine the affinity of a drug for a specific receptor. In the case of binospirone and buspirone, this would involve using a radiolabeled ligand known to bind to 5-HT1A receptors, such as [3H]8-OH-DPAT.

General Protocol:

  • Tissue Preparation: A specific brain region rich in 5-HT1A receptors (e.g., hippocampus) is homogenized.

  • Incubation: The tissue homogenate is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (binospirone or buspirone).

  • Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter is measured, which corresponds to the amount of bound radioligand.

  • Data Analysis: The data is used to calculate the concentration of the unlabeled drug that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki or pIC50) is determined.[3]

Elevated Plus-Maze Test

cluster_workflow Elevated Plus-Maze Experimental Workflow A Administer test compound (Binospirone, Buspirone, or Vehicle) B Place rat at the center of the elevated plus-maze A->B C Record behavior for a set duration (e.g., 5 minutes) B->C D Measure time spent in open arms and closed arms C->D E Analyze data for anxiolytic effect D->E

Figure 3: Workflow for the elevated plus-maze test.

The elevated plus-maze is a widely used behavioral test to assess anxiety in rodents. The maze is shaped like a plus sign and has two open arms and two enclosed arms, elevated from the ground. Anxiolytic drugs typically increase the amount of time rodents spend in the open arms.[4][5]

General Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated above the floor.

  • Acclimatization: Animals are allowed to acclimate to the testing room before the experiment.

  • Drug Administration: Animals are administered the test compound (binospirone, buspirone, or a control) at a specified time before the test.

  • Testing: Each animal is placed at the center of the maze, and its behavior is recorded for a set period (e.g., 5 minutes).

  • Data Collection: Key parameters measured include the time spent in and the number of entries into the open and closed arms.

  • Analysis: An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.[4][5]

Clinical Development and Translational Potential

A thorough search of publicly available databases and scientific literature did not yield any registered or published clinical trials for this compound for the treatment of anxiety or any other indication. The "Pending" status of its development by Sanofi is ambiguous and could imply a variety of scenarios, from being on hold to having been discontinued without public disclosure.

The absence of clinical data makes a direct evaluation of this compound's translational potential highly speculative. While the preclinical data, particularly its potent and selective 5-HT1A receptor binding and consistent anxiolytic-like effects in animal models, were promising, the journey from a promising preclinical candidate to a clinically approved drug is fraught with challenges.

Factors that may have influenced its translational path include:

  • Pharmacokinetics and Metabolism: Unfavorable pharmacokinetic properties in humans, such as poor bioavailability or rapid metabolism, could have hindered its development.

  • Safety and Tolerability: Unforeseen adverse effects in early-stage clinical trials (if any were conducted) could have led to the termination of the program.

  • Efficacy in Humans: The anxiolytic effects observed in animal models may not have translated to humans.

  • Strategic and Commercial Decisions: The pharmaceutical market for anxiolytics is competitive. The perceived advantages of binospirone over existing treatments like buspirone may not have been deemed significant enough to warrant the substantial investment required for full clinical development.

Conclusion

This compound emerged as a promising preclinical candidate with a distinct pharmacological profile compared to its structural analog, buspirone. Its high affinity for the 5-HT1A receptor and consistent anxiolytic-like effects in animal models suggested a strong therapeutic potential. However, the conspicuous lack of any publicly available clinical trial data prevents a definitive assessment of its translational success.

For researchers and drug development professionals, the story of this compound serves as a case study in the complexities of pharmaceutical development. A promising preclinical profile is a critical first step, but it is not a guarantee of clinical success. Without human data, the translational potential of this compound remains an unanswered question, and its journey from the laboratory to the clinic appears to have been halted for reasons that are not in the public domain. Further investigation into the historical development records of Sanofi and its predecessor companies might provide more clarity on the fate of this once-promising anxiolytic candidate.

References

Safety Operating Guide

Navigating the Safe Disposal of Binospirone Mesylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational compounds like binospirone mesylate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes potential risks to human health and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established best practices for chemical and pharmaceutical waste management.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in a research setting is governed by a multi-tiered regulatory landscape. The primary federal agency overseeing this is the Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA).[1][2] The RCRA provides guidelines for the management of hazardous waste from its generation to its final disposal.[2] Additionally, state and local regulations may impose more stringent requirements.[1] For controlled substances, the Drug Enforcement Administration (DEA) has specific disposal protocols.[3][4]

Due to the toxicological profile of related compounds, this compound should be managed as a hazardous chemical waste unless a specific Safety Data Sheet (SDS) explicitly states otherwise. Multiple SDSs for the similar compound, buspirone hydrochloride, classify it as "Toxic if swallowed."[5][6][7] Therefore, a conservative and compliant approach necessitates treating this compound as hazardous waste, which is strictly prohibited from drain or regular trash disposal.[8][9]

Regulatory Body/Guideline Key Requirements for Hazardous Pharmaceutical Waste
EPA (RCRA) Governs hazardous waste from generation to disposal ("cradle-to-grave").[1][2] Mandates specific handling, labeling, and disposal methods. Prohibits sewering of hazardous waste pharmaceuticals.[3]
State Regulations May have more stringent rules than federal laws.[1] It is crucial to be aware of and comply with local requirements.
Institutional EHS The primary point of contact for waste disposal procedures within a research facility.[8][10] Provides specific containers, labels, and pickup services.
Safety Data Sheet (SDS) Provides compound-specific information on hazards, handling, and disposal. The SDS for this compound should be the primary source of guidance.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This procedure assumes the compound is being treated as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure this compound, a stock solution, or contaminated labware (e.g., pipette tips, gloves, empty containers).

  • Segregate Waste Streams: Never mix incompatible wastes.[8] this compound waste should be collected separately from other chemical, biological, or radioactive waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Containment:

  • Use Appropriate Containers: Collect all this compound waste in a designated, sturdy, and leak-proof container provided by your EHS department.[8][11] The container must be chemically compatible with the compound and any solvents used.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[9] This prevents spills and the release of vapors.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]

3. Labeling:

  • Properly Label Containers: As soon as you begin collecting waste, affix a hazardous waste label provided by your EHS department.[9][11]

  • Complete Information: The label must include the full chemical name ("this compound"), a list of all constituents (including solvents and their approximate percentages), and the applicable hazard warnings (e.g., "Toxic").[9] Do not use abbreviations or chemical formulas.[9]

4. Disposal of Empty Containers:

  • Trace Contamination: Empty containers that held this compound are still considered hazardous waste due to residual contamination.

  • Rinsing Procedure: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[8] The rinsed container can then be disposed of according to institutional policy, which may still require it to be managed as hazardous waste.

5. Requesting Waste Pickup:

  • Contact EHS: Once the waste container is full (typically around 75-90% capacity) or has reached the accumulation time limit set by your institution, contact your EHS department to request a waste pickup.[8][11]

  • Follow Institutional Procedures: Adhere to your facility's specific procedures for waste pickup requests and storage of full containers pending collection.

Experimental Workflow for Disposal

The logical flow for handling and disposing of this compound waste is critical to ensure safety and compliance. The following diagram illustrates this workflow.

start Waste Generation (this compound) characterize Characterize Waste (Solid, Liquid, Debris) start->characterize segregate Segregate from Incompatible Waste characterize->segregate container Collect in Designated Hazardous Waste Container segregate->container label Attach & Complete EHS Waste Label container->label store Store in Satellite Accumulation Area label->store full Container Full or Time Limit Reached? store->full full->container No pickup Request EHS Waste Pickup full->pickup Yes end EHS Collects for Final Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is designed to provide a robust framework for the safe disposal of this compound. Always prioritize consulting the specific Safety Data Sheet for the compound and adhering to the protocols established by your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling Binospirone mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Binospirone mesylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for the structurally related compound, Buspirone Hydrochloride, and general protocols for handling hazardous drugs. This compound is a research chemical and should be handled with care, assuming it may have hazardous properties.[1]

Hazard Identification and Immediate Precautions

Key Hazards (based on Buspirone Hydrochloride):

  • Acute Oral Toxicity: Toxic if swallowed.[2][3][4][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: May cause eye irritation.[2][3]

  • Respiratory System: May cause respiratory system irritation upon inhalation of dust.[3]

In case of exposure, follow these first-aid measures:

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • Skin Contact: Wash with soap and water.[5]

  • Inhalation: Remove to fresh air.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Gloves Gown Eye/Face Protection Respiratory Protection Other
Weighing/Compounding (powder) Double-gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended.[6][7][8]Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[7][8]Safety goggles and a face shield, or a full face-piece respirator.[6][7][9]A fit-tested NIOSH-certified N95 or higher respirator is strongly recommended due to the risk of airborne powder.[6]Head, hair, and shoe covers.[6][7][9]
Handling Solutions Double-gloving with chemotherapy-rated gloves.[6][7][8]Disposable, low-permeability gown.[7][8]Safety goggles or a face shield to protect against splashes.[6][7][9]Not generally required if handled in a well-ventilated area or chemical fume hood.Sleeve covers may provide additional protection.[6]
Administering to Animals Double-gloving.[6][7][8]Disposable gown.[7][8]Safety goggles and a face shield are recommended to prevent splashes.[6][7][9]Not typically required.
Spill Cleanup Double-gloving with chemotherapy-rated gloves.[6][7][8]Disposable, low-permeability gown.[7][8]Goggles and a face shield, or a full face-piece respirator.[6][7][9]A fit-tested NIOSH-certified N95 or higher respirator for powder spills.[6]Shoe covers.[6][7][9]
Waste Disposal Double-gloving.[6][7][8]Disposable gown.[7][8]Safety goggles.[7][9]Not typically required.

Operational and Disposal Plans

A clear and systematic workflow is critical for safely handling this compound from receipt to disposal. The following diagram outlines the recommended operational workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_spill Spill Response A Receive & Log This compound B Review SDS & Safety Protocols A->B C Don Appropriate PPE B->C D Weigh/Compound in Vented Enclosure C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F J Evacuate & Secure Area E->J Spill Occurs G Segregate Chemical Waste F->G H Dispose of Contaminated PPE G->H I Label & Store Waste for Pickup H->I K Don Spill-Specific PPE J->K L Contain & Clean Spill K->L M Dispose of Spill Debris as Hazardous Waste L->M M->I

Caption: Workflow for Safe Handling of this compound.

Procedural Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]

  • Store locked up and away from incompatible materials.[2]

Handling and Compounding:

  • Always handle this compound in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[5]

  • Wash hands thoroughly after handling.[2]

  • Avoid eating, drinking, or smoking in areas where the compound is handled.[4][8]

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection for powder spills.

  • For small powder spills, gently cover with an absorbent material to avoid raising dust.

  • Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.

  • Clean the spill area with a suitable detergent and water.

Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, should be considered hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[2][4]

  • Do not dispose of this compound down the drain.[10]

  • For laboratory settings, contracting with a licensed biomedical waste disposal company is the recommended method for pharmaceutical waste disposal.[10]

  • Empty containers should be triple-rinsed before disposal or recycling, with the rinsate collected as hazardous waste.

Experimental Protocols: No specific experimental protocols for this compound were identified in the performed search. Researchers should develop detailed protocols that incorporate the safety and handling procedures outlined in this document. This includes a thorough risk assessment for each experimental step.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.